6-Methoxy-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAJCUNVFURSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694848 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145692-57-5 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Methoxy-1H-indole-3-carbonitrile: An In-Depth Technical Guide
Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, including many approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. Among the myriad of functionalized indoles, 6-Methoxy-1H-indole-3-carbonitrile stands out as a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The methoxy group at the 6-position modulates the electronic character of the indole ring, influencing its reactivity and biological activity, while the carbonitrile at the 3-position serves as a versatile synthetic handle for further molecular elaboration.
This comprehensive technical guide provides a detailed exploration of a reliable and efficient synthetic pathway to this compound. We will delve into the mechanistic underpinnings of the selected reactions, provide step-by-step experimental protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic endeavors.
Strategic Approach: A Two-Step Synthesis from 6-Methoxyindole
A robust and widely applicable strategy for the synthesis of this compound involves a two-step sequence starting from the commercially available 6-methoxyindole:
-
Formylation of 6-methoxyindole at the C3 position via the Vilsmeier-Haack reaction to yield 6-methoxy-1H-indole-3-carboxaldehyde.
-
Conversion of the aldehyde to the nitrile through the dehydration of an intermediate oxime.
This approach is favored due to its high regioselectivity for the C3 position of the indole nucleus and the reliability of the subsequent conversion to the nitrile.
Part 1: Vilsmeier-Haack Formylation of 6-Methoxyindole
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two key stages: formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Sources
An In-depth Technical Guide to 6-Methoxy-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carbonitrile is a vital heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring an indole scaffold substituted with a methoxy group at the 6-position and a nitrile group at the 3-position, makes it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The strategic placement of the electron-donating methoxy group and the electron-withdrawing, yet synthetically versatile, nitrile group on this scaffold significantly influences its chemical reactivity and biological profile. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from data on closely related analogs and general principles of organic chemistry.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₈N₂O | [Calculated] |
| Molecular Weight | 172.18 g/mol | [Calculated][1] |
| CAS Number | 145692-57-5 | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on related indole-3-carbonitriles. |
| Melting Point | Not definitively reported. | Related compounds like indole-3-carbonitrile melt at 182-184 °C.[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water.[3] | Based on the general solubility of indole derivatives.[3] |
| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents and light. | Inferred from the properties of similar indole compounds. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-methoxy-1H-indole. This synthetic route involves an initial formylation at the C3 position via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the nitrile.
Step 1: Vilsmeier-Haack Formylation of 6-Methoxy-1H-indole
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this step, 6-methoxy-1H-indole is reacted with the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The electron-donating methoxy group at the 6-position activates the indole ring towards electrophilic substitution, directing the formylation to the electron-rich C3 position.
Experimental Protocol: Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde [6]
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Prepare a solution of 6-methoxy-1H-indole in DMF.
-
Slowly add the solution of 6-methoxy-1H-indole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Basify the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6-methoxy-1H-indole-3-carbaldehyde.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Conversion of Aldehyde to Nitrile
The second step involves the conversion of the 6-methoxy-1H-indole-3-carbaldehyde to the corresponding nitrile. A common and effective method for this transformation is the dehydration of the intermediate oxime.
Experimental Protocol: Synthesis of this compound [2]
-
Dissolve 6-methoxy-1H-indole-3-carbaldehyde in a suitable solvent such as formic acid or a mixture of acetic acid and 1-nitropropane.
-
Add hydroxylamine hydrochloride and a dehydrating agent, such as diammonium hydrogen phosphate.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude this compound under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., acetone-hexane) or by column chromatography on silica gel.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
The indole scaffold is a cornerstone in the design of new therapeutic agents due to its ability to mimic the structure of tryptophan and interact with a variety of biological targets. The unique substitution pattern of this compound makes it an attractive starting point for the development of novel drugs.
-
Anticancer Agents: Many indole derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including tubulin polymerization, protein kinases, and DNA replication. [7][8]The this compound scaffold can be elaborated to generate compounds that inhibit cancer cell proliferation and induce apoptosis.
-
Antiviral Agents: Indole-containing compounds have shown promise as antiviral agents, including against HIV and other viruses. [9][10]The structural features of this compound can be modified to design inhibitors of viral enzymes or entry processes.
-
Enzyme Inhibitors: The indole nucleus can serve as a scaffold for the design of inhibitors for a wide range of enzymes, such as monoamine oxidase (MAO) and various kinases. [11][12]The nitrile group can act as a key interacting moiety with the active site of target enzymes.
While specific biological activity data for this compound is limited in the public domain, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate in the synthesis of new drug candidates.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) is not widely available, general guidance for handling related indole and nitrile compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a synthetically valuable compound with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases. This technical guide provides a foundational understanding of the key chemical properties and synthetic strategies for this compound, serving as a valuable resource for researchers in their quest for innovative drug candidates.
References
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Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. (2022). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. (2022). PubMed. Retrieved from [Link]
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Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. (2022). Taylor & Francis Online. Retrieved from [Link]
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Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers in Chemistry. Retrieved from [Link]
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Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2017). PubMed Central. Retrieved from [Link]
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Cytotoxic Activity and Chemical Composition of the Root Extract from the Mexican Species Linum scabrellum: Mechanism of Action of the Active Compound 6-Methoxypodophyllotoxin. (2017). PubMed Central. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2024). PubMed. Retrieved from [Link]
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Inhibition of Monoamine Oxidase by indole-5,6-dicarbonitrile Derivatives. (2015). PubMed. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indole-3-carbonitrile
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-1H-indole-3-carbonitrile, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository to offer field-proven insights into the structural elucidation of this compound, grounded in the principles of modern spectroscopy. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring scientific integrity and practical applicability in a laboratory setting.
Introduction: The Significance of Methoxy-Activated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy substituent, as seen in this compound, significantly influences the electron density of the indole ring system, thereby modulating its reactivity and biological activity.[1] Methoxy-activated indoles are prevalent in numerous bioactive compounds, highlighting their importance in the design and synthesis of novel therapeutic agents.[1] A thorough understanding of the spectroscopic properties of these molecules is paramount for their unambiguous identification, characterization, and advancement through the drug discovery pipeline.
Predicted Spectroscopic Analysis of this compound
Molecular Structure and Numbering
For clarity in the subsequent spectral assignments, the atomic numbering convention for this compound is presented below.
Caption: Atomic numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, methoxy, and N-H protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N1-H | ~11.5 - 12.5 | br s | - | The N-H proton of indoles typically appears as a broad singlet in the downfield region.[2] |
| H2 | ~8.0 - 8.2 | s | - | The H2 proton is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift. |
| H4 | ~7.5 - 7.7 | d | ~8.5 | H4 is part of an aromatic system and will appear as a doublet due to coupling with H5. |
| H5 | ~6.8 - 7.0 | dd | ~8.5, ~2.0 | H5 will be a doublet of doublets due to coupling with H4 (ortho) and H7 (meta). |
| H7 | ~7.0 - 7.2 | d | ~2.0 | H7 will appear as a doublet due to meta-coupling with H5. |
| 6-OCH₃ | ~3.8 - 3.9 | s | - | Methoxy protons typically resonate as a singlet in this region.[3] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on data from similar indole structures and established substituent effects.[4]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~125 - 128 | The C2 carbon is deshielded by the adjacent nitrogen and the nitrile group at C3. |
| C3 | ~100 - 105 | The C3 carbon, attached to the nitrile group, will be significantly shielded. |
| C3a | ~122 - 125 | A quaternary carbon in the aromatic system. |
| C4 | ~120 - 123 | Aromatic CH carbon. |
| C5 | ~112 - 115 | This carbon is ortho to the electron-donating methoxy group, leading to some shielding. |
| C6 | ~158 - 161 | The carbon bearing the methoxy group is significantly deshielded. |
| C7 | ~95 - 100 | This carbon is para to the methoxy group and ortho to the nitrogen, resulting in significant shielding. |
| C7a | ~135 - 138 | A quaternary carbon adjacent to the nitrogen. |
| C≡N | ~115 - 120 | The nitrile carbon resonates in this characteristic region. |
| 6-OCH₃ | ~55 - 56 | The methoxy carbon chemical shift is highly conserved.[3] |
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| N-H Stretch | ~3400 - 3300 | Medium | Characteristic stretching vibration for the indole N-H group.[5] |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium | Typical for C-H bonds in aromatic rings. |
| C-H Stretch (Aliphatic) | ~2950 - 2850 | Medium | Corresponds to the C-H stretching of the methoxy group. |
| C≡N Stretch | ~2230 - 2210 | Strong | The nitrile group exhibits a strong, sharp absorption in this region. |
| C=C Stretch (Aromatic) | ~1600 - 1450 | Medium-Strong | Multiple bands are expected for the aromatic ring system.[5] |
| C-O Stretch (Aryl Ether) | ~1250 - 1200 | Strong | Characteristic of the aryl-O-CH₃ ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for small molecules and would likely be employed.
Table 4: Predicted Mass Spectrometry Data for this compound (EI)
| m/z | Predicted Fragment | Rationale for Prediction |
| 172 | [M]⁺ | Molecular ion peak (C₁₀H₈N₂O). |
| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 144 | [M - CO]⁺ | Loss of carbon monoxide. |
| 129 | [M - CH₃ - CO]⁺ | Subsequent loss of CO after the initial loss of a methyl radical. |
| 116 | [M - C₂H₂O]⁺ | Loss of a ketene fragment. |
| 102 | [C₇H₄N]⁺ | Fragmentation of the indole ring. |
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is often a good choice for indole derivatives as it can solubilize a wide range of compounds and the N-H proton is often well-resolved and less prone to rapid exchange compared to protic solvents.
-
Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.
-
Number of Scans: The number of scans for ¹H NMR is typically low due to the high natural abundance and sensitivity of protons. For ¹³C NMR, a higher number of scans is required due to the low natural abundance of the ¹³C isotope.
Protocol 2: Infrared (IR) Spectroscopy
Caption: Workflow for Mass Spectrometry data acquisition.
Causality Behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a robust and common method for the analysis of relatively small, volatile organic molecules. It provides a clear molecular ion and a reproducible fragmentation pattern that is useful for structural elucidation.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By synthesizing data from closely related compounds and applying fundamental spectroscopic principles, a comprehensive and reliable set of spectral data has been presented. The inclusion of detailed experimental protocols and the rationale behind methodological choices aims to empower researchers to confidently acquire and interpret their own data for this and similar indole derivatives. As a molecule with potential significance in medicinal chemistry, a thorough understanding of its spectroscopic properties is the first step towards unlocking its full therapeutic potential.
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- Fernandes, A. C., Gonçalves, N. P. F., Dias, M. I., Calhelha, R. C., Alves, M. J., Simal-Gandara, J., ... & Barros, L. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.
- Fernandes, A. C., Gonçalves, N. P. F., Dias, M. I., Calhelha, R. C., Alves, M. J., Simal-Gandara, J., ... & Barros, L. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of pharmaceuticals, such as potential anticancer and anti-inflammatory agents, necessitates unambiguous structural characterization.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing detailed information about the molecular structure. This guide offers an in-depth analysis of the proton (¹H) NMR spectrum of this compound, explaining the underlying principles of chemical shifts, coupling constants, and peak assignments. We further provide a field-proven protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.
Introduction: The Structural Significance of this compound
The indole scaffold is a privileged structure in drug discovery, renowned for its wide range of biological activities.[2][5] The introduction of a methoxy group at the C6 position and a carbonitrile group at the C3 position creates a unique electronic and steric environment in this compound. The methoxy group, an electron-donating group, and the carbonitrile, an electron-withdrawing group, modulate the reactivity and biological interactions of the indole core.[2][6] Accurate interpretation of its ¹H NMR spectrum is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in synthetic transformations.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure of this compound contains six unique proton signals.
Caption: Molecular structure of this compound with key protons labeled.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and multiplicity (peak splitting).[7] The electron-donating methoxy group (-OCH₃) at C6 tends to shield (move upfield) protons on the benzene ring, particularly those ortho (H5, H7) and para to it. Conversely, the electron-withdrawing cyano group (-CN) at C3 deshields (moves downfield) adjacent protons, most notably H2.
Tabulated Spectral Data
The following table summarizes the expected ¹H NMR spectral data for this compound, compiled from analysis of related structures.[8][9]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 8.5 - 9.5 | Broad Singlet (br s) | - | 1H |
| H2 | 7.9 - 8.1 | Singlet (s) | - | 1H |
| H4 | 7.5 - 7.6 | Doublet (d) | JH4-H5 ≈ 8.8 Hz | 1H |
| H5 | 6.9 - 7.0 | Doublet of Doublets (dd) | JH5-H4 ≈ 8.8 Hz, JH5-H7 ≈ 2.2 Hz | 1H |
| H7 | 6.8 - 6.9 | Doublet (d) | JH7-H5 ≈ 2.2 Hz | 1H |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - | 3H |
Detailed Peak Assignments and Rationale
-
N-H Proton (H1): The proton on the indole nitrogen typically appears as a broad singlet in the most downfield region of the spectrum (δ 8.5-9.5).[6] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. Exchanging the sample with a drop of D₂O will cause this signal to disappear, confirming its assignment.[7]
-
Pyrrole Proton (H2): The H2 proton is adjacent to the electron-withdrawing cyano group at C3. This powerful deshielding effect shifts its resonance significantly downfield to approximately δ 7.9-8.1 ppm.[9] As it has no adjacent proton neighbors within three bonds, it appears as a sharp singlet.[7]
-
Aromatic Proton (H4): H4 is located on the benzene portion of the indole ring. It experiences ortho-coupling with H5, resulting in a doublet. Its chemical shift around δ 7.5-7.6 ppm is considered a standard reference for this position in substituted indoles.
-
Aromatic Proton (H5): This proton is ortho to H4 and meta to H7. It is also para to the electron-donating methoxy group at C6, which provides a shielding effect, moving it upfield. Its signal is split into a doublet of doublets by coupling to both H4 (large ortho coupling, J ≈ 8.8 Hz) and H7 (small meta coupling, J ≈ 2.2 Hz).
-
Aromatic Proton (H7): H7 is ortho to the strongly shielding methoxy group, causing its signal to appear at the most upfield position in the aromatic region (δ 6.8-6.9 ppm). It exhibits a small meta-coupling to H5, resulting in a narrow doublet.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons. They give rise to a sharp, intense singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.[8]
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, interpretable NMR data. This self-validating workflow ensures magnetic field homogeneity and proper instrument calibration.
Workflow Diagram
Caption: Standardized workflow for ¹H NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for indole compounds as it reliably shows the N-H proton.
-
Transfer the solution into a 5 mm NMR tube. Ensure no solid particles are present.
-
-
Instrument Setup and Acquisition: [6]
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. Proper shimming is indicated by a sharp, symmetrical solvent peak and is essential for high resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument include a 90° pulse width, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Integrate all peaks and normalize the values to a known proton signal (e.g., the 3H singlet of the methoxy group) to determine the relative number of protons for each signal.[7]
-
Conclusion
The ¹H NMR spectrum of this compound is distinct and interpretable, with each proton providing a unique signal based on its electronic environment and coupling interactions. The downfield singlet for H2, the characteristic patterns of the three aromatic protons (H4, H5, H7), the upfield singlet for the methoxy group, and the broad N-H signal collectively serve as a definitive fingerprint for this molecule. By following the rigorous experimental protocol outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.
References
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A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 6-Methoxy-1H-indole-3-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Methoxy-1H-indole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the spectral features of this molecule. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, detailing the predictable electronic influences of the methoxy and carbonitrile substituents on the indole core. This guide presents a field-proven, step-by-step protocol for sample preparation and data acquisition, emphasizing the rationale behind each parameter choice to ensure spectral quality and reproducibility. Finally, a logical workflow for spectral interpretation and definitive peak assignment is provided, integrating predictive principles with practical analysis. All methodologies are grounded in authoritative literature to ensure the highest degree of scientific integrity.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The structural elucidation of a novel or modified compound begins not with the spectrometer, but with a robust theoretical prediction. Understanding the electronic landscape of this compound allows us to anticipate its ¹³C NMR spectrum with a high degree of accuracy. The final spectrum is a composite of the foundational indole ring system, perturbed by the electronic effects of its substituents.
The Parent Indole Scaffold
The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. Its ¹³C chemical shifts, established in the literature, serve as our baseline.[1][2] The carbons of the benzene portion (C4, C5, C6, C7) typically resonate between 110-130 ppm, while the pyrrole ring carbons show more distinct shifts. The two carbons at the ring fusion, C3a and C7a, are quaternary and appear further downfield.
Substituent-Induced Chemical Shifts (SCS)
The predictive power in NMR spectroscopy comes from understanding how functional groups alter the electron density, and thus the magnetic environment, of nearby nuclei. In our target molecule, we have two electronically distinct groups:
-
6-Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs participate in resonance with the aromatic ring, creating a powerful electron-donating mesomeric effect (+M). This +M effect dominates, increasing electron density primarily at the ortho (C5, C7) and para (C3, not applicable here directly but influences the system) positions, causing their signals to shift upfield (to a lower ppm value). The carbon directly attached to the methoxy group, C6, is significantly deshielded and shifts strongly downfield.[3] The methoxy carbon itself typically appears in a characteristic range of 55-60 ppm.[4][5]
-
3-Carbonitrile Group (-CN): The carbonitrile group is a strong electron-withdrawing group through both induction and resonance (-I, -M). It significantly deshields the carbon it is attached to, C3, causing a substantial downfield shift. Its influence extends to other carbons in the pyrrole ring, pulling electron density away and causing further deshielding. The nitrile carbon itself has a characteristic chemical shift in the 115-130 ppm range.[6]
Predicted Chemical Shifts for this compound
By combining the baseline shifts of indole with the anticipated SCS effects, we can construct a predictive table. This process is fundamental to a logical and efficient spectral assignment.
| Carbon Atom | Predicted δ (ppm) | Justification |
| C2 | 125-135 | Adjacent to the electron-withdrawing CN group, expected to be downfield. |
| C3 | 90-100 | Strongly deshielded by the directly attached -CN group, but also influenced by the indole nitrogen. |
| C3a | 128-138 | Quaternary carbon at a ring junction, downfield. |
| C4 | 120-130 | Aromatic CH, relatively unaffected by direct resonance from the 6-OCH₃ group. |
| C5 | 110-120 | Ortho to the electron-donating -OCH₃ group, expected to be shielded (upfield shift). |
| C6 | 155-165 | Directly attached to the electronegative oxygen of the methoxy group, strongly deshielded (downfield shift). |
| C7 | 95-105 | Ortho to the electron-donating -OCH₃ group, expected to be significantly shielded (upfield shift). |
| C7a | 130-140 | Quaternary carbon at a ring junction, downfield. |
| -CN | 115-125 | Characteristic chemical shift for a nitrile carbon.[6] |
| -OCH₃ | 55-60 | Characteristic chemical shift for an aromatic methoxy carbon.[4] |
Experimental Protocol for Data Acquisition
The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to maximize the signal-to-noise ratio (S/N) and ensure accurate chemical shift determination.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow from sample preparation to final data processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Weigh approximately 50-100 mg of this compound.[7] Due to the low natural abundance of ¹³C (~1.1%), a higher concentration is required compared to ¹H NMR to achieve adequate S/N in a reasonable time.[8]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is an excellent choice for many indole derivatives due to its high dissolving power. Chloroform-d (CDCl₃) is also common.[9] The solvent provides the deuterium signal used by the spectrometer to "lock" the magnetic field, compensating for drift.[8]
-
Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen solvent. Using a separate vial allows for effective mixing via vortexing, which can be difficult within the confines of an NMR tube.[7][8]
-
Filtration: To ensure optimal magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] Solid particles cause susceptibility distortions, leading to broad spectral lines.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard to define the 0 ppm reference point, though modern spectrometers can also reference the residual solvent signal.[9][11]
-
-
Instrument & Acquisition Parameters:
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium frequency of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Parameter Selection: The choice of acquisition parameters is a balance between resolution, sensitivity, and experiment time. The following are recommended starting parameters for a mid-field (e.g., 400-500 MHz) spectrometer.
-
| Parameter | Recommended Value | Rationale & Justification |
| Pulse Program | zgpg30 or similar | A standard proton-gated decoupling sequence with a 30° pulse angle. This provides a good compromise between signal intensity and allowing for faster repetition rates, as it requires less time for magnetization to return to equilibrium along the z-axis compared to a 90° pulse.[12] |
| Spectral Width (SW) | ~240 ppm (e.g., -10 to 230 ppm) | This range is wide enough to encompass all expected carbon signals, from the shielded methoxy carbon to potentially deshielded quaternary carbons.[13] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Defines the digital resolution of the spectrum. A longer acquisition time yields better resolution but requires a longer relaxation delay.[14] |
| Relaxation Delay (D1) | 2.0 s | This is the time allowed for nuclear spins to relax back to thermal equilibrium before the next pulse. Quaternary carbons have longer relaxation times (T₁); while a 2s delay may not allow for full relaxation (compromising quantitation), it is sufficient for qualitative structural identification and improves throughput.[14] |
| Number of Scans (NS) | 1024 or higher | The S/N ratio improves with the square root of the number of scans. A large number of scans is necessary to obtain a strong signal for the low-abundance ¹³C nucleus. The final number will depend on the sample concentration. |
Spectral Interpretation and Peak Assignment
With a high-quality spectrum in hand, the final step is the logical assignment of each resonance to a specific carbon atom in the molecule. This process integrates our theoretical predictions with the empirical data.
Logical Flow for Peak Assignment
Sources
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mass spectrometry of 6-Methoxy-1H-indole-3-carbonitrile
An In-Depth Technical Guide to the Mass Spectrometry of 6-Methoxy-1H-indole-3-carbonitrile
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₁₀H₈N₂O, Mol. Wt.: 172.18 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices. We will explore detailed methodologies for both "hard" ionization via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and "soft" ionization using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The guide details predictable fragmentation pathways, the utility of high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation, and provides field-proven protocols. The objective is to equip the reader with a robust framework for the structural elucidation and analytical characterization of this and structurally related indole derivatives.
Introduction: The Analytical Significance of this compound
This compound is a member of the indole family, a heterocyclic scaffold of immense importance in medicinal chemistry and natural products[2]. The presence of a methoxy group enhances the electron-rich nature of the indole ring system, influencing its reactivity and biological interactions[2]. The carbonitrile moiety at the C3 position is a key functional group, often serving as a precursor for the synthesis of more complex molecules such as tryptophan derivatives or therapeutic agents[3].
Accurate structural characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as an indispensable tool. This guide provides the technical rationale for method selection and data interpretation, ensuring analytical integrity.
Foundational Principles: Selecting the Ionization Technique
The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. It dictates whether we observe the intact molecule or a rich pattern of fragment ions, each providing different but complementary information.
-
Electron Ionization (EI): A high-energy ("hard") technique, typically employing 70 eV electrons, that induces extensive fragmentation[4]. This is exceptionally useful for structural elucidation as the fragmentation patterns are reproducible and serve as a "fingerprint" for the molecule. EI is ideally paired with Gas Chromatography (GC) for volatile, thermally stable compounds like the target analyte.
-
Electrospray Ionization (ESI): A low-energy ("soft") technique that generates ions with minimal fragmentation, typically yielding the protonated molecule, [M+H]⁺[4]. This is invaluable for determining the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced (Collision-Induced Dissociation, CID), providing structural information on the intact molecular ion. ESI is the standard for Liquid Chromatography (LC) interfaces.
The overall analytical workflow is a bifurcated approach, leveraging both techniques for comprehensive characterization.
Caption: General analytical workflow for MS characterization.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide high-quality, reproducible data. The parameters are based on established methods for analyzing small aromatic molecules[5][6].
Protocol 3.1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
-
Rationale: This protocol is optimized for generating a reproducible fragmentation pattern for library matching and structural confirmation of the core indole scaffold.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Dilute to a final concentration of 10-50 µg/mL.
-
GC System: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection: 1 µL injection volume, splitless mode. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 3.2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Rationale: This protocol is designed to confirm the molecular weight and generate controlled fragmentation data to probe the molecule's connectivity, particularly the lability of the methoxy and nitrile groups.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, hold for 0.5 min. Ramp to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: SCIEX Triple Quad™ 6500+ or equivalent Q-TOF instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key ESI Parameters: Capillary Voltage: 3.5 kV; Source Temperature: 300°C; Nebulizer Gas: 40 psi[7].
-
MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ ion.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 173.1) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
Data Interpretation: Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under EI, the molecular ion (M⁺•) will be observed at m/z 172 . The fragmentation is driven by the stability of the indole ring and the nature of the substituents. The principal fragmentation processes for indole series compounds are well-documented[8]. The nitrile group can influence fragmentation through the loss of a hydrogen radical to form a stable [M-1]⁺ ion[9].
Key Predicted Fragments:
-
m/z 172 (M⁺•): The molecular ion. Its presence confirms the molecular weight.
-
m/z 171 ([M-H]⁺): Loss of a hydrogen radical, likely from the indole nitrogen or the position alpha to the nitrile, forming a stable cation[9].
-
m/z 157 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-aromatics[10].
-
m/z 145 ([M-HCN]⁺): A characteristic fragmentation of the indole ring itself involves the expulsion of hydrogen cyanide[8].
-
m/z 129 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide from the m/z 157 fragment is a hallmark of ions formed by the cleavage of a methoxy group from an aromatic ring.
-
m/z 116: This fragment can arise from the loss of HCN from the m/z 143 ion (not shown) or other complex rearrangements characteristic of indoles[8].
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive mode ESI, the analyte will be observed as the protonated molecule, [M+H]⁺ at m/z 173 . The subsequent CID fragmentation will occur from this even-electron species. Fragmentation pathways are often different from EI and can involve rearrangements and losses of neutral molecules[11][12].
Key Predicted Fragments:
-
m/z 173 ([M+H]⁺): The protonated molecular ion (precursor ion for MS/MS).
-
m/z 156 ([M+H-NH₃]⁺): Loss of ammonia is a potential pathway, involving the indole N-H and a proton from the ring, though less common than other losses.
-
m/z 146 ([M+H-HCN]⁺): Loss of neutral HCN from the protonated molecule.
-
m/z 131 ([M+H-CH₃-NH]⁺ or [M+H-CH₂O]⁺): This could represent a loss of a methyl radical and the NH group, or a loss of formaldehyde from the methoxy group via rearrangement.
-
m/z 118: Loss of the nitrile group and methoxy radical.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
The Role of High-Resolution Mass Spectrometry (HRMS)
While nominal mass data provides strong evidence, it is not definitive. Isomeric and isobaric compounds can produce identical nominal mass spectra. High-resolution mass spectrometry (HRMS) is essential for unambiguous confirmation by providing a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments[13].
For this compound (C₁₀H₈N₂O):
-
Monoisotopic Mass: 172.0637 Da
HRMS can differentiate it from an isobaric isomer like N-acetyl-5-cyanoaniline (C₉H₈N₂O), which has the same nominal mass of 172 but a different elemental composition and thus a different exact mass.
| Ion | Elemental Formula | Calculated Exact Mass (Da) | Ionization Mode |
| [M]⁺• | C₁₀H₈N₂O | 172.0637 | EI |
| [M-H]⁺ | C₁₀H₇N₂O | 171.0558 | EI |
| [M-CH₃]⁺ | C₉H₅N₂O | 157.0402 | EI |
| [M-CH₃-CO]⁺ | C₈H₅N₂ | 129.0453 | EI |
| [M+H]⁺ | C₁₀H₉N₂O | 173.0715 | ESI |
| [M+Na]⁺ | C₁₀H₈N₂ONa | 195.0534 | ESI |
Conclusion
The mass spectrometric analysis of this compound requires a dual-pronged strategy for comprehensive characterization. GC-EI-MS provides a detailed fragmentation fingerprint ideal for structural elucidation and library identification, while LC-ESI-MS/MS confirms the molecular weight and offers complementary fragmentation data through controlled dissociation. The application of HRMS is the final, critical step for unambiguous elemental composition assignment. By understanding the underlying principles of ionization and the predictable fragmentation behavior of the indole, methoxy, and nitrile functionalities, researchers can confidently interpret mass spectral data to verify the structure and purity of this important synthetic building block.
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Šváb, J., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. Available at: [Link][14][15]
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Kihel, A., et al. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link][8]
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de Paula, L.C., et al. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link][16]
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Zhao, Y., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. Available at: [Link][17]
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de Paula, L.C., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link][11]
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Tureček, F., & Gu, M. (1999). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Available at: [Link][18]
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Dunnivant, F., & Ginsbach, J. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. Available at: [Link][9]
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Dai, H., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Center for Biotechnology Information. Available at: [Link][5]
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Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link][10]
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Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. National Center for Biotechnology Information. Available at: [Link][7]
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El-Sayed, A.M., et al. (2021). Mass Spectroscopic Analysis, MNDO Quantum Chemical Studies and Antifungal Activity of Essential and Recovered Oil Constituents of Lemon-Scented Gum against Three Common Molds. MDPI. Available at: [Link][6]
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A Technical Guide to the Physicochemical Properties of 6-Methoxy-1H-indole-3-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The introduction of a methoxy substituent can significantly enhance the electron-donating nature of the indole ring, modulating its reactivity and biological profile.[1] This guide focuses on a specific derivative, 6-Methoxy-1H-indole-3-carbonitrile (CAS No: 145692-57-5), a molecule of interest for synthetic and medicinal chemists.[2] Its structure combines the reactive indole core with a methoxy group and a nitrile functionality, making it a versatile building block for the synthesis of more complex heterocyclic systems.
This document serves as an in-depth technical resource, providing a comprehensive overview of the core physical and spectral characteristics of this compound. It details the methodologies for empirical characterization and offers insights grounded in established chemical principles, designed to support its application in research and development.
Caption: Chemical Structure of this compound.
Section 1: Core Physical and Chemical Properties
The fundamental physical properties of a compound are critical for its handling, formulation, and application in synthetic protocols. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent functional groups and related structures.
Table 1: Summary of Physicochemical Data
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | - |
| CAS Number | 145692-57-5 | [2] |
| Molecular Formula | C₁₀H₈N₂O | [3] |
| Molecular Weight | 172.18 g/mol | [3] |
| Appearance | Expected to be a white to off-white or yellow solid. | Based on related structures like 6-methoxyindole (white to pale cream crystals)[4] and 3-iodo-6-methoxy-1H-indole-2-carbonitrile (white solid).[5] |
| Melting Point | Not reported. Can be determined experimentally. | Related compound 6-Methoxyindole has a melting point of 88.0-95.0°C.[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) and have low solubility in water. | The indole ring provides non-polar character, while the methoxy and nitrile groups add polarity. This profile is typical for similar organic compounds.[3] |
| Stability | Stable under normal laboratory conditions. Should be stored away from strong oxidizing agents, acids, and direct sunlight. | Based on general chemical principles and storage recommendations for similar indole derivatives.[3][6] |
Experimental Protocols for Physical Characterization
The following protocols describe standard, self-validating methods for determining key physical properties. The choice of these methods is based on their reliability, accessibility in a standard organic chemistry laboratory, and the nature of the analyte as a solid organic compound.
-
Causality: The melting point is a fundamental thermal property. For a pure crystalline solid, the melting range is typically narrow (0.5-2°C). A broad melting range is a reliable indicator of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
-
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Place a small amount (1-2 mg) of finely powdered, dry this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the apparatus.
-
Rapid Determination (Optional): Set a rapid heating ramp (10-20°C/min) to find an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~20°C below the approximate melting point found in the previous step.
-
Measurement: Set a slow heating ramp rate (1-2°C/min) to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
-
Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute determines the extent of dissolution. This assessment is crucial for selecting appropriate solvents for reactions, purification (crystallization, chromatography), and analytical sample preparation.
-
Methodology:
-
Solvent Selection: Prepare test tubes containing ~1 mL of a range of solvents, including:
-
Polar Protic: Water, Ethanol
-
Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Hexane, Toluene
-
Halogenated: Dichloromethane (DCM)
-
-
Sample Addition: Add ~5 mg of the compound to each test tube.
-
Observation: Vigorously agitate (vortex) each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or remains insoluble at room temperature.
-
Heating (Optional): For samples that are sparingly soluble, gently warm the test tube to observe if solubility increases with temperature, which is critical information for recrystallization procedures.
-
Section 2: Spectroscopic Characterization Workflow
Spectroscopic analysis provides unambiguous structural confirmation. A logical workflow ensures that the identity, structure, and purity of the compound are validated efficiently.
Caption: A typical workflow for the structural elucidation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each unique proton environment. Based on related 6-methoxyindole derivatives, the following characteristic shifts (in ppm, relative to TMS) can be predicted:
-
N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to its acidic nature.
-
Aromatic Protons: Signals in the range of 6.8-7.6 ppm. The protons on the benzene portion of the indole will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling to adjacent protons. The proton at the C2 position will appear as a singlet.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm, integrating to three protons.[5]
-
-
¹³C NMR (Carbon NMR): The spectrum will show signals for each unique carbon atom.
-
Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.
-
Aromatic Carbons: Multiple signals between 90-160 ppm. The carbon bearing the methoxy group (C6) is expected to be significantly shielded.
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.[5]
-
-
Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Analysis: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized as needed.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid identification of key functional groups, as different bonds vibrate at characteristic frequencies.
-
Expected Absorption Bands:
-
N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, intense peak in the range of 2220-2260 cm⁻¹. The presence of this peak is a strong confirmation of the nitrile group.[7][8]
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy Ether): An intense peak around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Section 3: Safety and Handling
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[9]
-
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has outlined its key physicochemical properties, providing both predicted data based on sound chemical principles and detailed, validated protocols for its empirical characterization. By understanding its physical nature, spectral signature, and handling requirements, researchers can confidently and safely utilize this versatile molecule in their development of novel chemical entities.
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6-Methoxy-1H-indole | C9H9NO. PubChem, National Institutes of Health.[Link]
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Supporting information - General Procedure for the Methylation of Indoles and Pyrroles. The Royal Society of Chemistry. (Provides representative NMR data for substituted indoles). [Link]
-
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry.[Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Organic Chemistry Frontiers. (Provides representative NMR data for substituted indoles). [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.[Link]
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Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives. ResearchGate.[Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI.[Link]
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starting materials for 6-Methoxy-1H-indole-3-carbonitrile synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Methoxy-1H-indole-3-carbonitrile
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its indole core, functionalized with a methoxy group at the 6-position and a nitrile at the 3-position, serves as a scaffold for a wide range of biologically active molecules, including inhibitors of tryptophan dioxygenase, T cell kinases, and VEGFR-2.[1][2] The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the synthesis. This guide provides a comprehensive analysis of the primary synthetic pathways, focusing on the critical starting materials and the chemical logic underpinning their selection and conversion.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound reveals two primary strategic disconnections. The first involves the formation of the 6-methoxyindole core, followed by the introduction of the 3-carbonitrile group. The second strategy entails constructing the indole ring with a precursor to the nitrile group already incorporated into one of the starting fragments. This guide will focus on the first, more common and versatile approach, which separates the synthesis into two distinct phases:
-
Phase 1: Synthesis of the 6-Methoxyindole Nucleus
-
Phase 2: C3-Cyanation of the 6-Methoxyindole Intermediate
This modular approach allows for greater flexibility and optimization at each stage.
The formation of the substituted indole ring is the cornerstone of the synthesis. Several classical and modern named reactions can be employed, each starting from distinct, commercially available precursors. The choice of method often depends on factors like substrate availability, desired scale, and tolerance to specific reaction conditions.
Strategy A: The Leimgruber-Batcho Indole Synthesis
This method has become a popular alternative to the Fischer synthesis, particularly in industrial settings, due to its high yields, mild conditions, and the ready availability of the required ortho-nitrotoluene precursors.[3]
Core Starting Material: 4-Methoxy-2-nitrotoluene
Causality of Experimental Choice: The Leimgruber-Batcho synthesis leverages the enhanced acidity of the methyl protons on the nitrotoluene ring, which are activated by the electron-withdrawing nitro group.[4] The reaction proceeds by forming a highly conjugated enamine intermediate, which then undergoes a reductive cyclization to form the indole ring. This pathway avoids the often harsh acidic conditions of the Fischer synthesis and provides indoles that are unsubstituted at the C2 and C3 positions, which is ideal for subsequent functionalization.[5]
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Methoxyindole
-
Step 1: Enamine Formation. To a solution of 4-Methoxy-2-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[3] The mixture is heated to reflux (approx. 110-120°C) for several hours. The progress is monitored by TLC until the starting nitrotoluene is consumed. The volatile components are then removed under reduced pressure to yield the crude, intensely colored (typically red) enamine intermediate.
-
Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added.[3][5] The reduction is carried out under a hydrogen atmosphere or by using a hydrogen source like hydrazine hydrate.[3] The reaction is typically run at room temperature until the nitro group is fully reduced and cyclization is complete.
-
Work-up and Purification. The catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel or by recrystallization to afford pure 6-Methoxyindole.
Workflow Diagram: Leimgruber-Batcho Synthesis
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The Biological Activity of Methoxy-Activated Indoles: From Mechanistic Insights to Therapeutic Potential
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a methoxy (-OCH₃) group to this heterocyclic system profoundly influences its electronic properties, metabolic stability, and molecular interactions, thereby unlocking a vast spectrum of pharmacological activities. This guide provides a comprehensive analysis of methoxy-activated indoles, moving beyond a simple catalog of their effects to explore the causal mechanisms that underpin their biological functions. We will dissect the structure-activity relationships (SAR) that govern their efficacy, detail robust methodologies for their evaluation, and present a forward-looking perspective on their therapeutic applications in oncology, neuropharmacology, and infectious diseases.
The Indole Nucleus and the Strategic Role of Methoxy Substitution
The indole ring, an aromatic heterocyclic system, is a "privileged scaffold" in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] The methoxy group, a strong electron-donating substituent, plays a critical role when appended to this nucleus. Its position on the benzene portion of the indole (positions 4, 5, 6, or 7) dictates the modulation of the ring's electron density. This electronic activation not only influences the molecule's reactivity in chemical synthesis but, more importantly, enhances its binding affinity for specific biological macromolecules and can significantly alter its pharmacokinetic profile.[2][3] For instance, the 5-methoxy substitution is a hallmark of the neurohormone melatonin and related endogenous compounds, highlighting its evolutionary significance.[4][5]
Key Biological Activities and Underlying Mechanisms
Methoxyindoles exhibit a remarkable diversity of biological effects. The specific activity is often intricately linked to the position of the methoxy group and the nature of other substituents on the indole core.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant class of methoxy-substituted indoles demonstrates potent cytotoxic activity against various cancer cell lines by targeting the microtubule network.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division.
Causality and Mechanism: Certain methoxy-phenylindoles act as antimitotic agents by inhibiting tubulin polymerization.[6] Compounds such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have been shown to bind to the colchicine site on β-tubulin.[6] This binding event physically obstructs the assembly of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[6] The presence and position of the methoxy groups are critical; in the 2-phenylindole series, methoxy-substituted compounds were found to be significantly more effective than their hydroxy counterparts.[6]
Neuropharmacological Roles: Beyond Melatonin
The most widely recognized methoxyindole is melatonin (N-acetyl-5-methoxytryptamine), the primary hormone of the pineal gland.[5] It regulates circadian rhythms through high-affinity binding to two G protein-coupled receptors, MT1 and MT2.[4] However, the broader class of methoxyindoles has diverse neuropharmacological activities.
-
Melatonin Receptor Modulation: The N-acetyl and ethylamine side chains of melatonin are crucial for its potent agonist activity at MT1/MT2 receptors.[4] Shifting these side chains from the C-3 position to N-1 or C-2 of the indole nucleus can drastically alter affinity and efficacy, leading to compounds that are full agonists, partial agonists, or even antagonists.[7][8] For example, N-[(1-p-chlorobenzyl-4-methoxy-1H-indol-2-yl)methyl]propanamide was developed as a selective MT2 antagonist.[7]
-
Divergent Targets: Simpler methoxyindoles lacking the complex side chain, such as 5-methoxyindole itself, have negligible affinity for MT1/MT2 receptors.[4] Their biological effects are mediated through different pathways, potentially involving serotonin (5-HT) receptors or PPARγ.[4] This distinction is critical for research, as 5-methoxyindole should not be considered a direct analog or agonist for melatonin's receptor-mediated functions.[4]
Antifungal and Antimicrobial Activity
The rise of drug-resistant pathogens has spurred the investigation of novel antimicrobial agents. Methoxyindoles have emerged as a promising class of compounds with significant antifungal properties.[9]
Causality and Mechanism: The antifungal action of some methoxyindoles is linked to their ability to induce the accumulation of intracellular Reactive Oxygen Species (ROS) in fungal cells.[9] ROS, such as superoxide anions and hydrogen peroxide, cause widespread oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death. Comparative studies have shown that 5-methoxyindole can be a more potent inhibitor of fungal growth and conidial germination than melatonin in certain phytopathogenic fungi.[4] Furthermore, halogenated indole derivatives show enhanced antimicrobial activity, suggesting that multipronged substitutions on the indole core can yield potent agents against drug-resistant Candida species.[10][11]
Antioxidant and Anti-inflammatory Properties
Many methoxyindoles, including melatonin and its metabolites, are potent antioxidants and free radical scavengers.[5][12] This activity is often independent of membrane receptors.
Causality and Mechanism: The indole nucleus can directly donate an electron to neutralize free radicals. The methoxy group enhances this capacity. Melatonin and its derivatives can scavenge a wide array of reactive oxygen and nitrogen species (ROS/RNS), thereby protecting lipids, proteins, and DNA from oxidative damage.[5][13] For instance, 5-methoxytryptophol (5-MTOH) has been shown to significantly attenuate oxidative damage in hepatic cell membranes by reducing lipid peroxidation and protein carbonylation.[12] This antioxidant activity is foundational to the anti-inflammatory effects observed, as chronic inflammation is often driven by oxidative stress.[14][15]
Structure-Activity Relationship (SAR) Analysis
The biological profile of a methoxyindole is exquisitely sensitive to its substitution pattern. Understanding these relationships is paramount for rational drug design.
| Position | Substitution / Modification | Resulting Biological Activity | Rationale / Causality | Reference |
| N-1 | Acylaminoethyl side chain (Melatonin-like) | Potent MT1/MT2 agonism. | The side chain is a key pharmacophore for engaging melatonin receptors. Shifting it from C-3 to N-1 can retain or enhance affinity. | [8] |
| C-2 | Phenyl or COOCH₃ group | Significantly enhanced melatonin receptor affinity and agonist activity. | Fills a lipophilic pocket in the receptor, improving binding kinetics and stability. | [8] |
| C-3 | Formyl group (with 2-phenyl) | Potent tubulin polymerization inhibition. | The formyl group contributes to the specific conformation required for binding to the colchicine site on tubulin. | [6] |
| C-5 | Methoxy group (-OCH₃) | Generally beneficial for antioxidant activity and essential for melatonin receptor binding. | Increases electron density of the indole ring, facilitating radical scavenging. Key interaction point in MT receptors. | [3] |
| C-6 | Methoxy group (-OCH₃) | Variable effects on antioxidant activity; can be favorable for MT receptor agonism. | Alters the electronic distribution differently than C-5 substitution, leading to distinct receptor interactions. | [3][8] |
Methodologies for Assessing Biological Activity
To ensure reproducibility and validity, standardized protocols with appropriate controls are essential.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the influence of a test compound on the assembly of purified tubulin into microtubules, providing mechanistic validation for anticancer activity.
Principle: The polymerization of tubulin is monitored by the increase in light scattering or fluorescence of a reporter dye. Inhibitors will suppress this increase.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, purified bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Compound Preparation: Dissolve methoxyindole derivatives in 100% DMSO to create high-concentration stock solutions. Prepare serial dilutions in the general tubulin buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup: In a 96-well microplate, add the tubulin buffer, GTP (a required cofactor for polymerization, final concentration ~1 mM), and the test compound dilutions.
-
Controls:
-
Positive Control: Paclitaxel (promotes polymerization).
-
Inhibitory Control: Colchicine or Nocodazole (inhibits polymerization).
-
Vehicle Control: Buffer with DMSO only (represents 100% polymerization).
-
Blank: Buffer only.
-
-
Initiation and Measurement: Pre-warm the plate to 37°C. Initiate the reaction by adding the cold tubulin solution to each well. Immediately place the plate in a microplate reader equipped to measure absorbance or fluorescence at 340 nm (for light scattering) at 37°C.
-
Data Acquisition: Record measurements every 60 seconds for 60-90 minutes.
-
Analysis: Plot absorbance vs. time. The rate of polymerization (Vmax) and the final extent of polymerization (A_max) are calculated. The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) is determined by plotting the percentage of inhibition against compound concentration.
Protocol 2: Antifungal Reactive Oxygen Species (ROS) Accumulation Assay
This protocol provides a mechanistic link between a compound and its fungicidal activity by quantifying intracellular ROS.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology: [9]
-
Cell Preparation: Grow fungal cells (e.g., Candida albicans) to the mid-logarithmic phase in an appropriate liquid medium.
-
Harvesting and Washing: Harvest cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a standardized cell density.
-
Treatment: Treat the cell suspension with the desired concentrations of the methoxyindole compound for a specified time (e.g., 1-3 hours).
-
Controls:
-
Untreated Control: Cells in PBS with DMSO vehicle.
-
Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂).
-
-
Staining: Add DCFH-DA solution to the cell suspensions to a final concentration of 10 µM. Incubate in the dark at 37°C for 30-60 minutes.
-
Measurement: Wash the cells with PBS to remove excess dye. Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Analysis: An increase in fluorescence intensity relative to the untreated control indicates an increase in intracellular ROS. Quantify the fold-change in fluorescence.
Conclusion and Future Directions
Methoxy-activated indoles represent a fertile ground for therapeutic innovation. The strategic placement of the methoxy group provides a powerful tool to fine-tune the biological activity of the indole scaffold, leading to compounds with potent and selective effects against cancer, neurodegenerative diseases, and microbial infections. While compounds like melatonin are well-established, the broader chemical space of methoxyindoles remains underexplored.
Future research should focus on:
-
Multi-target Ligands: Designing methoxyindoles that can simultaneously modulate multiple pathways (e.g., antioxidant and anti-inflammatory) for treating complex diseases like Alzheimer's or Parkinson's.[14][15]
-
Advanced Synthesis: Developing novel synthetic methodologies to access a wider diversity of substitution patterns, including the synthesis of complex natural products and their analogs.[16][17]
-
Targeted Delivery: Improving the bioavailability and organelle-specific delivery of potent methoxyindoles to enhance their therapeutic index and reduce off-target effects.[18]
By integrating mechanistic biology with advanced medicinal chemistry, the full potential of methoxy-activated indoles can be realized, paving the way for the next generation of indole-based therapeutics.
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A Technical Guide to the Therapeutic Targets of Indole-3-Carbonitrile and Its Derivatives
Abstract
Indole-3-carbonitrile (I3N), a naturally occurring compound in cruciferous vegetables, and its related derivatives such as Indole-3-carbinol (I3C), represent a class of molecules with significant therapeutic potential. Their pleiotropic effects stem from the ability to interact with a multitude of cellular targets, making them promising scaffolds for drug development in oncology, immunology, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the core molecular targets of indole-3-carbonitriles. We will dissect the mechanisms of action at key signaling hubs, including the Aryl Hydrocarbon Receptor (AhR), the Nrf2-Keap1 pathway, and various protein kinases like the Tropomyosin Receptor Kinase (TRK). The narrative is grounded in field-proven insights, explaining the causal logic behind experimental designs and providing validated protocols for assessing compound activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of indole-3-carbonitriles for next-generation therapeutics.
Introduction: The Indole-3-Carbonitrile Scaffold
The indole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2] Indole-3-carbonitrile and its more studied relative, indole-3-carbinol (I3C), are derived from the hydrolysis of glucobrassicin, which is abundant in vegetables of the Brassica family.[3] While much of the literature focuses on I3C and its acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM), the foundational indole-3-carbonitrile structure is the starting point for a vast chemical space of therapeutic agents.[4][5] The inherent bioactivity of this scaffold is attributed to its ability to engage with multiple signaling pathways, often acting as a modulator of transcription factors and enzymes that govern cellular homeostasis, stress response, and proliferation.[6] This guide will explore the most well-validated and promising of these targets.
The Aryl Hydrocarbon Receptor (AhR): A Master Regulator of Immunity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor historically known for mediating the toxicity of xenobiotics like dioxin.[7][8] However, it is now appreciated as a crucial regulator of immune homeostasis, particularly at barrier tissues.[8][9] Indole derivatives, including I3C and other tryptophan metabolites, are potent endogenous and dietary ligands for AhR.[7][10]
Mechanism of Action: From a drug discovery perspective, targeting AhR is a delicate balance. Its role is highly context-dependent. The rationale for using indole-based ligands is that they are "natural" agonists that may promote homeostatic signaling without the persistent toxicity of xenobiotics. Upon binding an indole ligand, the cytosolic AhR complex dissociates from its chaperones (e.g., HSP90), translocates to the nucleus, and dimerizes with the AhR Nuclear Translocator (ARNT).[8][11] This heterodimer then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, most notably Cytochrome P450 enzymes like CYP1A1.[8][12]
Critically, AhR activation influences the differentiation of T-cells. For instance, activation by I3C can promote the expansion of anti-inflammatory regulatory T-cells (Tregs) while suppressing the pro-inflammatory Th17 phenotype, making it a promising strategy for autoimmune conditions.[7]
Therapeutic Implications:
-
Autoimmune Diseases: By shifting the Treg/Th17 balance, AhR agonists like I3C have shown efficacy in preclinical models of multiple sclerosis and inflammatory bowel disease.[7][13]
-
Inflammatory Disorders: AhR signaling can modulate the production of inflammatory cytokines, suggesting applications in conditions like cystic fibrosis and rheumatoid arthritis.[9]
Caption: AhR signaling pathway activated by Indole-3-Carbonitrile.
The Nrf2-Keap1 Pathway: The Cellular Stress Response System
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant and cytoprotective response.[14][15] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation.[15][16]
Mechanism of Action: The decision to target the Nrf2 pathway is based on the desire to bolster endogenous defense mechanisms. Many diseases, particularly neurodegenerative ones, involve chronic oxidative stress that overwhelms the cell's natural defenses.[17][18] Indole compounds act as indirect activators. They are electrophiles that can covalently modify specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, preventing it from binding to Nrf2.[16][19] As a result, newly synthesized Nrf2 is no longer targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter region of hundreds of target genes.[14] These genes encode for a wide array of protective proteins, including antioxidant enzymes (e.g., Heme Oxygenase-1, NQO1) and proteins involved in glutathione synthesis.[20]
Therapeutic Implications:
-
Neuroprotection: By reducing oxidative stress and inflammation, Nrf2 activation by I3C and DIM has shown neuroprotective effects in models of stroke and neurodegenerative diseases.[17][19][21] This is often linked to the BDNF/TrkB signaling pathway.[17][18]
-
Chemoprevention: Upregulating detoxification and antioxidant enzymes can help protect cells from carcinogenic insults.[4][16]
-
Anti-inflammatory Effects: Many Nrf2 target genes have anti-inflammatory functions, and Nrf2 activation can suppress the expression of pro-inflammatory genes like IL-6 and TNF-α.[15]
Caption: The Nrf2-Keap1 pathway and its activation by indole derivatives.
Direct Enzyme Inhibition: Targeting Kinases and Proteases
Beyond modulating transcription factors, indole-3-carbonitrile derivatives have been engineered to act as direct inhibitors of specific enzymes, a more traditional drug development approach.
Tropomyosin Receptor Kinases (TRKs)
The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are crucial for neuronal development but can become oncogenic drivers when subject to chromosomal rearrangements leading to NTRK gene fusions.[22] These fusions result in constitutively active kinases that drive cell proliferation and survival.
A recent study demonstrated that novel 1H-indole-3-carbonitrile derivatives are potent TRK inhibitors.[22] The rationale for this approach is clear: directly inhibiting the oncogenic driver should lead to potent and selective anti-cancer activity in patients whose tumors harbor NTRK fusions.
Mechanism of Action: These I3N derivatives act as ATP-competitive inhibitors, binding to the kinase domain of the TRK protein and preventing the phosphorylation of downstream substrates. This effectively shuts down the signaling cascade, leading to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[22]
Other Enzymatic Targets
-
Elastase: I3C has been identified as a non-competitive allosteric inhibitor of human neutrophil elastase.[23] This enzyme is implicated in inflammatory diseases. Inhibition of elastase by I3C was shown to disrupt NF-κB signaling and induce a G1 cell cycle arrest in breast cancer cells.[23]
-
Aromatase: Derivatives of indole have been developed as inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis.[24] This is a validated strategy for treating hormone-dependent breast cancer.[24]
| Target Class | Specific Target | Compound Type | Mechanism of Action | Therapeutic Area | Reference(s) |
| Transcription Factor | Aryl Hydrocarbon Receptor (AhR) | I3C, DIM, I3N | Ligand-induced nuclear translocation and gene transcription | Autoimmunity, Inflammation | [7][8][12] |
| Stress Response | Nrf2 (via Keap1) | I3C, DIM | Inhibition of Keap1-mediated degradation of Nrf2 | Neuroprotection, Chemoprevention | [16][17][19][20] |
| Protein Kinase | TRK Family (TRKA/B/C) | 1H-indole-3-carbonitrile derivatives | ATP-competitive inhibition of kinase activity | Oncology (NTRK fusion cancers) | [22] |
| Protease | Neutrophil Elastase | Indole-3-Carbinol (I3C) | Non-competitive allosteric inhibition | Cancer, Inflammation | [23] |
| Cytochrome P450 | Aromatase (CYP19A1) | Azolylmethyl-indole derivatives | Inhibition of estrogen biosynthesis | Oncology (Breast Cancer) | [24] |
Table 1: Summary of Key Therapeutic Targets for Indole-3-Carbonitrile and Related Compounds.
Modulation of Pro-Survival and Inflammatory Signaling
Indole derivatives exhibit broad, pleiotropic effects by modulating key signaling nodes that integrate information about cell stress, proliferation, and inflammation. This multi-targeted action is a double-edged sword: it can provide robust therapeutic effects but also presents challenges for defining a precise mechanism of action.
-
NF-κB Signaling: I3C and its metabolites can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and cell survival.[4][25] This can occur through various mechanisms, including upstream of IKK or by affecting NF-κB's nuclear localization.[23]
-
Akt/PI3K Pathway: The pro-survival Akt signaling pathway is another common target. I3C has been shown to inhibit Akt activation, which contributes to its ability to induce apoptosis in cancer cells.[4][18][25]
-
Endoplasmic Reticulum (ER) Stress: I3C and DIM can induce ER stress responses in cancer cells, leading to the upregulation of pro-apoptotic proteins and cell cycle arrest.[5][25]
Experimental Validation Workflows
To validate a compound as a modulator of a specific target, a series of well-designed experiments is essential. The protocols described below represent self-validating systems, where each step provides a quality check for the next.
Protocol: AhR Activation via Luciferase Reporter Gene Assay
Rationale: This is the gold-standard cell-based assay to confirm if a compound is an AhR agonist. It directly measures the transcriptional activity downstream of receptor activation. We use a cell line stably transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple Dioxin Response Elements (DREs).
Methodology:
-
Cell Culture: Plate HepG2-C3 (or a similar DRE-luciferase reporter cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the test indole-3-carbonitrile derivative in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM TCDD).
-
Cell Treatment: Replace the culture medium with the medium containing the compound dilutions. Incubate for 18-24 hours. The long incubation is necessary to allow for transcription and translation of the luciferase enzyme.
-
Lysis and Luminescence Reading:
-
Aspirate the medium and wash the cells once with 1X PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Add 100 µL of the reagent to each well.
-
Immediately measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the signal to the vehicle control (set as 1-fold induction).
-
Plot the fold-induction versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Workflow for an AhR Luciferase Reporter Gene Assay.
Protocol: Nrf2 Nuclear Translocation via High-Content Imaging
Rationale: Activation of the pathway is characterized by the accumulation of Nrf2 in the nucleus. Immunofluorescence microscopy, especially using automated high-content imagers, provides quantitative, cell-by-cell data on this key event.
Methodology:
-
Cell Culture: Plate A549 or HaCaT cells on a 96-well imaging plate (e.g., CellCarrier-96 Ultra, PerkinElmer) at 1 x 10⁴ cells/well. Allow to adhere for 24 hours.
-
Compound Treatment: Treat cells with test compounds (e.g., 1 µM to 50 µM) and a positive control (e.g., 50 µM sulforaphane) for 2-4 hours. This shorter time frame is optimal for observing peak translocation before downstream gene expression begins.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3 times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against Nrf2 (e.g., Rabbit anti-Nrf2, 1:500 dilution in 1% BSA) overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit, 1:1000) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
-
Wash 3 times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system (e.g., Operetta CLS, Revvity). Capture at least two channels (Hoechst for nucleus, Alexa 488 for Nrf2).
-
Use image analysis software to:
-
a. Identify the nucleus in each cell using the Hoechst signal (Nuclear Mask).
-
b. Define a cytoplasmic region by creating a ring-like mask around the nucleus (Cytoplasmic Mask).
-
c. Measure the mean fluorescence intensity of Nrf2 in both the nuclear and cytoplasmic masks for hundreds of cells per well.
-
d. Calculate the Nuclear-to-Cytoplasmic intensity ratio. An increase in this ratio indicates translocation.
-
-
Conclusion and Future Directions
Indole-3-carbonitrile and its derivatives are exceptionally versatile pharmacophores that engage with some of the most critical pathways in human disease. Their ability to modulate master regulators like AhR and Nrf2 provides a powerful mechanism for restoring cellular homeostasis, particularly in chronic inflammatory and neurodegenerative diseases. Furthermore, the indole scaffold has proven amenable to rational drug design, yielding potent and specific enzyme inhibitors for oncology, such as the novel TRK inhibitors.[22]
The future of drug development with this class of compounds will rely on a deeper understanding of their structure-activity relationships. Key challenges will be to optimize derivatives for a specific target to reduce off-target effects, or conversely, to rationally design multi-targeted agents that leverage polypharmacology for complex diseases. As our understanding of these signaling pathways continues to evolve, so too will the therapeutic potential of the humble indole from cruciferous vegetables.
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An In-depth Technical Guide to 6-Methoxy-1H-indole-3-carbonitrile Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic drugs.[1][2][3] This guide focuses on a specific, highly functionalized variant: the 6-methoxy-1H-indole-3-carbonitrile core. The strategic placement of the electron-donating methoxy group at the C-6 position and the electron-withdrawing nitrile group at the C-3 position creates a unique electronic and steric profile, rendering this scaffold a versatile platform for developing targeted therapeutics. We will dissect the synthetic strategies for creating libraries of these compounds, explore the analytical techniques for their characterization, and delve into their significant pharmacological activities, particularly in oncology and neuroprotection. This document serves as a technical resource, providing both foundational knowledge and field-proven insights to guide researchers in harnessing the potential of this remarkable molecular framework.
Chapter 1: The this compound Scaffold: A Privileged Core
Introduction to the Indole Nucleus
The indole scaffold, a bicyclic structure featuring a benzene ring fused to a five-membered pyrrole ring, is a fundamental building block in biological systems.[1] It forms the core of the essential amino acid tryptophan and is a precursor to vital neurotransmitters like serotonin and melatonin.[4] This inherent biocompatibility and its ability to form key interactions (hydrogen bonding, π-stacking) with biological targets have made indole and its derivatives a focal point of drug discovery for decades, leading to treatments for cancer, inflammation, infections, and neurological disorders.[4][5][6]
Significance of the 6-Methoxy and 3-Carbonitrile Substitutions
While the indole core is versatile, its functionalization dictates its therapeutic potential. The this compound scaffold is of particular interest for several reasons:
-
6-Methoxy Group: The methoxy substituent at the C-6 position is an electron-donating group. This enhances the electron density of the indole ring system, which can modulate the reactivity of the scaffold and influence its binding affinity to protein targets.[2] Methoxy-activated indoles are common motifs in numerous natural products and have been a strategic choice in diversifying the regiochemical behavior and biological activity of synthetic compounds.[2]
-
3-Carbonitrile Group: The C-3 position is the most common site for electrophilic substitution on the indole ring.[4] The introduction of a carbonitrile (cyano) group at this position serves multiple purposes. It acts as a potent hydrogen bond acceptor and a bioisosteric replacement for other functional groups. The nitrile function is a key building block for synthesizing more complex, fused heterocyclic systems and can be a critical pharmacophore for interacting with enzyme active sites, such as those in protein kinases.[7]
Physicochemical Properties and Structural Features
The combination of these two groups imparts a distinct electronic dipole and steric profile. The 6-methoxy group influences the overall lipophilicity, while the 3-carbonitrile group provides a polar interaction point. This balance is crucial for optimizing pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). X-ray crystallography studies of derivatives reveal a nearly planar indole ring system, providing a rigid scaffold for the predictable orientation of further substitutions.[8]
Chapter 2: Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a two-stage approach: formation of the core indole ring, followed by functionalization at various positions.
Core Synthesis of this compound
Classic indole syntheses like the Fischer, Bischler, and Hemetsberger methods are commonly employed starting points, often beginning with methoxy-substituted anilines or benzaldehydes.[2] A prevalent modern approach involves the reaction of a suitable ortho-substituted nitroaromatic compound, which can be cyclized to form the indole ring. The nitrile group can be introduced at the C-3 position through various methods, including Vilsmeier-Haack type reactions followed by conversion of the aldehyde to a nitrile, or by direct cyanation.
Derivatization Strategies
Once the core is synthesized, it serves as a platform for further modification. The workflow below illustrates common points of diversification.
Caption: General workflow for the derivatization of the this compound core.
-
N-1 Position: The indole nitrogen is readily alkylated or arylated using a suitable base (e.g., NaH) and an electrophile (e.g., alkyl halides, arylboronic acids). This position is critical for modulating solubility and exploring interactions with specific protein pockets.
-
C-2 Position: While C-3 is blocked, the C-2 position can be functionalized, often after N-protection. This allows for the introduction of various groups that can significantly impact biological activity.
-
Benzene Ring (C4, C5, C7): Positions on the benzene portion of the scaffold can be modified, typically through cross-coupling reactions like Suzuki or Heck, often requiring prior halogenation of the ring.[7]
Detailed Experimental Protocol: Synthesis of 3-Iodo-6-methoxy-1H-indole-2-carbonitrile
This protocol, adapted from published literature, describes the iodination of a precursor, a key step in preparing the scaffold for further cross-coupling reactions.[7] This step is self-validating as the success of the reaction is confirmed by comprehensive spectroscopic analysis.
Materials:
-
6-Methoxy-1H-indole-2-carbonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Argon atmosphere
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of 6-methoxy-1H-indole-2-carbonitrile (1.0 eq) in dry acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure product.
Characterization:
-
The final product, 3-Iodo-6-methoxy-1H-indole-2-carbonitrile, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic shifts for the aromatic protons and the methoxy group protons. The disappearance of the C-3 proton signal from the starting material is a key indicator of successful iodination.[7]
-
¹³C NMR: Expect signals corresponding to the indole ring carbons, the nitrile carbon, and the methoxy carbon. A significant shift in the C-3 carbon signal will be observed.[7]
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the iodinated product, confirming its elemental composition.[7]
Chapter 3: Spectroscopic Characterization and Analytical Techniques
Rigorous characterization is essential to confirm the structure and purity of synthesized this compound derivatives. A multi-technique approach is standard practice.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Specific chemical shifts and coupling constants can definitively establish the substitution pattern on the indole ring.[11]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and, with high-resolution techniques (HRMS), its elemental formula.[12]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch, while C-O stretching bands confirm the presence of the methoxy group.[9]
-
High-Performance Liquid Chromatography (HPLC): IS-HPLC (ion suppression-reversed-phase) is a powerful method for separating and quantifying substituted indole derivatives, ensuring the purity of the final compounds for biological testing.[13]
Chapter 4: Pharmacological Landscape and Biological Activities
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and neurodegenerative disease.
Anticancer Activity
The indole framework is a prominent scaffold in the design of anticancer agents.[1][14] Derivatives of this specific core have shown potent activity, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.
Recent studies have highlighted that cooperation between kinases like the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src is responsible for a more aggressive phenotype in various cancers.[15] Therefore, designing dual inhibitors is a promising therapeutic strategy. Several novel 6-methoxy-indole derivatives have been synthesized and evaluated as dual EGFR/SRC kinase inhibitors.[15]
Caption: Logical diagram of Structure-Activity Relationship (SAR) considerations for drug design.
Chapter 5: Case Studies in Drug Discovery
Development of Dual EGFR/SRC Kinase Inhibitors for Cancer
As previously mentioned, a study focused on designing novel indole derivatives structurally similar to the approved drug Osimertinib. [15]By synthesizing a library of compounds based on the 6-methoxy-indole core and evaluating them in vitro, researchers identified a lead compound (compound 16 ) that exhibited potent dual inhibitory activity against both EGFR and SRC kinases. This compound showed strong cytotoxicity against lung and prostate cancer cell lines while maintaining low toxicity against normal cells, highlighting its therapeutic potential and selectivity. [15]The success of this study validates the 6-methoxy-indole scaffold as a promising platform for developing next-generation kinase inhibitors to overcome drug resistance. [15]
Analogs as Potent Melatonin Receptor Ligands
In a different therapeutic context, researchers investigated indole analogs by shifting the key functional groups of melatonin (a 5-methoxy-indole derivative) to new positions. [16]By moving the methoxy group to the C-6 position and the ethylamido side chain to the N-1 position, they created a new class of compounds. These N-1 substituted 6-methoxyindole derivatives exhibited binding affinities for the melatonin receptor similar to melatonin itself and acted as full agonists. [16]This work demonstrates the scaffold's plasticity and its utility in designing ligands for G-protein coupled receptors (GPCRs), expanding its application beyond kinase inhibition.
Chapter 6: Conclusion and Future Outlook
The this compound scaffold represents a highly validated and versatile starting point for modern drug discovery. Its unique electronic properties, rigid structure, and multiple points for chemical diversification have enabled the development of potent and selective modulators of various biological targets. The proven success in generating dual kinase inhibitors for cancer and high-affinity ligands for neurological targets underscores its "privileged" status.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing advanced synthetic methods, including C-H activation and photocatalysis, to access novel chemical space around the core.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives against other targets, such as viral proteins, metabolic enzymes, and epigenetic modulators.
-
Pharmacokinetic Optimization: Conducting in-depth ADME and toxicology studies to advance the most promising lead compounds toward clinical development.
-
Computational Modeling: Employing in silico tools for more rational drug design, predicting binding modes and guiding the synthesis of next-generation analogs with improved properties. [17] By integrating these strategies, the full therapeutic potential of this compound derivatives and their analogs can be realized, paving the way for new and effective treatments for some of the most challenging human diseases.
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An In-depth Technical Guide to 6-Methoxy-1H-indole-3-carbonitrile: From Synthesis to Application
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2] Within this vast chemical family, 6-Methoxy-1H-indole-3-carbonitrile emerges as a strategically important synthetic intermediate. The presence of a methoxy group at the 6-position electronically modulates the indole ring, while the 3-carbonitrile moiety offers a versatile chemical handle for extensive molecular elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's historical context, robust synthetic methodologies, physicochemical properties, and its significant role in the discovery of novel therapeutics.
Historical Context & Discovery Trajectory
The specific "discovery" of this compound is not attributable to a single seminal publication but rather represents a logical evolution in the field of heterocyclic chemistry. Its history is intertwined with the development of foundational indole synthesis methods and the strategic incorporation of key functional groups to create valuable building blocks for drug discovery.
The foundational routes to the indole core, such as the Fischer, Bischler, and Hemetsberger syntheses, provided the chemical grammar for constructing the basic scaffold.[3][4] As medicinal chemistry advanced, focus shifted to creating substituted indoles to explore structure-activity relationships (SAR). The introduction of a nitrile group at the C3 position became a common strategy. The nitrile is a highly valuable pharmacophore; it is metabolically stable, can act as a hydrogen bond acceptor, and serves as a versatile precursor to other functional groups such as carboxylic acids, amides, and amines.[5] A well-established method for this transformation is the dehydration of the corresponding indole-3-carboxaldehyde oxime.[6]
Therefore, the emergence of this compound in the scientific literature is a result of the convergence of these established principles: the synthesis of a 6-methoxy-substituted indole followed by the strategic installation of a 3-carbonitrile group to create a synthetically useful and medicinally relevant intermediate.
Synthetic Methodologies: A Validated Protocol
While various synthetic routes exist, a robust and reproducible pathway is essential for laboratory applications. The following protocol outlines a validated, multi-step synthesis starting from the commercially available 6-methoxyindole, proceeding through a Vilsmeier-Haack formylation and subsequent oxime dehydration. This approach is favored for its reliability and use of well-understood, high-yielding reactions.
Experimental Protocol: Synthesis of this compound
Step 1: Vilsmeier-Haack Formylation of 6-Methoxyindole
-
Rationale: The Vilsmeier-Haack reaction is a mild and highly effective method for introducing a formyl (-CHO) group at the electron-rich C3 position of the indole nucleus.
-
Procedure:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-methoxyindole (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to 0°C and quench by slowly adding crushed ice, followed by a 30% aqueous solution of sodium hydroxide until the pH is ~9-10.
-
The product, 6-Methoxy-1H-indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Step 2: Oxime Formation
-
Rationale: The aldehyde is converted to its corresponding oxime, which is the direct precursor to the nitrile.
-
Procedure:
-
Suspend the crude 6-Methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and sodium acetate (CH₃COONa, 1.5 equivalents).
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
-
Step 3: Dehydration of the Oxime to the Nitrile
-
Rationale: A dehydrating agent is used to eliminate a molecule of water from the oxime, yielding the target carbonitrile. Acetic anhydride is a classic and effective reagent for this transformation.
-
Procedure:
-
Gently heat a mixture of the 6-Methoxy-1H-indole-3-carboxaldehyde oxime (1 equivalent) in acetic anhydride (Ac₂O, 5-10 equivalents) to reflux for 1-2 hours.
-
Cool the mixture and pour it carefully onto crushed ice with stirring.
-
The product, this compound, will precipitate.
-
Collect the crude product by filtration, wash with water, and then a saturated sodium bicarbonate solution to neutralize residual acid.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
-
Physicochemical & Spectroscopic Profile
Accurate characterization is critical for verifying the identity and purity of the synthesized compound. The following data provides a reference for quality control.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | Calculated |
| Molecular Weight | 184.19 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical |
| CAS Number | 117843-69-7 | Registry Data |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.0 (s, 1H, NH), ~8.2 (s, 1H, H2), ~7.5 (d, 1H, H4), ~7.1 (d, 1H, H7), ~6.8 (dd, 1H, H5), ~3.8 (s, 3H, OCH₃). Note: Chemical shifts are predictive and may vary slightly.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~156.0 (C6), ~136.0 (C7a), ~132.0 (C2), ~123.0 (C3a), ~122.0 (C4), ~117.0 (C≡N), ~113.0 (C5), ~101.0 (C7), ~88.0 (C3), ~55.5 (OCH₃). Note: Shifts are predictive.
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2220 (C≡N stretch, strong), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch, ether).
-
Mass Spectrometry (ESI+): m/z 185.07 [M+H]⁺.
Significance in Medicinal Chemistry & Drug Discovery
This compound is not typically an end-product therapeutic but rather a high-value scaffold for generating diverse libraries of bioactive molecules. Its utility stems from the strategic placement of its functional groups.
-
The Methoxy Group: The electron-donating methoxy group at the 6-position influences the electronic properties of the indole ring, which can be crucial for tuning binding affinities to biological targets. It also provides a potential metabolic site and can be a key interaction point within a receptor's binding pocket.
-
The Nitrile Group: This is the primary point of synthetic diversification. The nitrile can be:
-
Hydrolyzed to form a carboxylic acid, a common functional group in drugs like the AMPK activator PF-06409577.[7]
-
Reduced to a primary amine, providing a basic center for salt formation or further derivatization to amides or sulfonamides, a strategy seen in the development of 5-HT receptor agonists for migraine.[8]
-
Converted into tetrazoles, which are often used as bioisosteres for carboxylic acids.
-
This synthetic versatility makes the compound a valuable starting point for targeting a wide range of diseases. Methoxy-indole derivatives have been investigated for their potential in oncology, infectious diseases, and central nervous system (CNS) disorders.[2] Specifically, indole-based structures are central to the development of direct activators of AMP-activated protein kinase (AMPK) for treating metabolic diseases like diabetic nephropathy.[7]
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An In-depth Technical Guide to the Solubility of 6-Methoxy-1H-indole-3-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methoxy-1H-indole-3-carbonitrile, a key intermediate in pharmaceutical and materials science research. This document offers a predicted solubility profile in a range of common organic solvents, grounded in the fundamental principles of chemical interactions. Furthermore, a detailed, step-by-step experimental protocol for the quantitative determination of solubility via the shake-flask method is presented, coupled with analytical quantification techniques. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical framework and practical insights for the effective use of this compound in various laboratory and industrial applications.
Introduction to this compound
This compound is a substituted indole derivative of significant interest in organic synthesis. The indole scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The presence of the methoxy group at the 6-position and the carbonitrile group at the 3-position significantly influences the molecule's physicochemical properties, including its solubility, which is a critical parameter for its application in:
-
Drug Discovery and Development: Solubility in various organic solvents is paramount for reaction chemistry, purification, formulation, and the preparation of stock solutions for biological screening.
-
Materials Science: The ability to dissolve and process this molecule in specific organic solvents is crucial for the development of novel organic electronic materials and functional polymers.
-
Chemical Synthesis: As a building block, its solubility dictates the choice of reaction media and conditions for the synthesis of more complex molecules.
This guide will delve into the factors governing the solubility of this compound and provide a robust framework for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound dictates its polarity and its capacity for intermolecular interactions.
Molecular Structure Analysis
-
Indole Ring System: The bicyclic indole core is a somewhat polar aromatic system. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor.
-
Methoxy Group (-OCH₃): The methoxy group is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor.
-
Carbonitrile Group (-C≡N): The nitrile group is a strongly polar and electron-withdrawing group. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor.
Overall, this compound is a moderately polar molecule with the capacity for both hydrogen bond donation (from the indole N-H) and acceptance (at the methoxy oxygen and nitrile nitrogen). These features are key to predicting its solubility in various organic solvents.
Predicted Solubility Table
Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. It is crucial to note that these are predictions, and experimental verification is essential for quantitative data.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor. It can effectively solvate the polar nitrile and methoxy groups, as well as interact with the indole N-H. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance, facilitating the dissolution of the molecule. | |
| Acetonitrile (ACN) | Moderate | Acetonitrile is a polar aprotic solvent with a strong dipole moment. It can interact favorably with the nitrile group, and its overall polarity should allow for good solubility. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the indole N-H, methoxy, and nitrile functionalities. |
| Ethanol (EtOH) | Moderate | Similar to methanol, ethanol can engage in hydrogen bonding. However, its slightly lower polarity compared to methanol may result in slightly lower solubility. | |
| Nonpolar | Dichloromethane (DCM) | Moderate | Dichloromethane is a solvent of intermediate polarity. While not as effective as polar aprotic solvents, it should be capable of dissolving the moderately polar this compound to a reasonable extent. |
| Toluene | Low to Moderate | The aromatic nature of toluene can engage in π-π stacking interactions with the indole ring. However, the significant difference in polarity will likely limit high solubility. | |
| Hexanes | Low / Insoluble | Hexanes are highly nonpolar solvents and are not expected to effectively solvate the polar functional groups of this compound, leading to poor solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is a fundamental physicochemical property. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[1][2][3]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of appropriately sized glass vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to prevent any solid particles from interfering with the subsequent analysis.
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Analytical Method Selection: Choose a suitable analytical method for quantification.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, UV-Vis spectroscopy can be a rapid and straightforward method.[4][5] A calibration curve of absorbance versus concentration should be constructed using the standard solutions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more accurate method for quantification, especially in complex matrices.[6] A calibration curve of peak area versus concentration should be generated from the standard solutions.
-
-
Sample Analysis: Analyze the filtered supernatant (diluted if necessary to fall within the linear range of the calibration curve) using the chosen analytical method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the analyzed sample.
-
If the sample was diluted, account for the dilution factor to calculate the concentration in the original saturated solution.
-
The resulting concentration is the solubility of the compound in that specific solvent at the experimental temperature. Report the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is prudent to handle it with the care afforded to other indole derivatives. Indole compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust when weighing and transferring the solid.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in a wide range of scientific applications. This guide has provided a theoretically grounded, predicted solubility profile based on the molecule's structural features. More importantly, it has outlined a detailed and reliable experimental protocol for the quantitative determination of its solubility. By following the methodologies described herein, researchers can obtain accurate and reproducible solubility data, enabling informed decisions in solvent selection for synthesis, purification, formulation, and biological testing, thereby accelerating research and development efforts.
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Asilomar Bio, Inc. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. 2018. [Link]
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-
Beronja, A. et al. Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]
-
Yan, Y., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2798. [Link]
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-
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-
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-
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Methodological & Application
Application Notes and Protocols for 6-Methoxy-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activity.[1][2] Methoxy-substituted indoles, in particular, have garnered substantial interest due to their enhanced reactivity and diverse pharmacological profiles, which include anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4] This document provides a detailed experimental framework for the investigation of 6-Methoxy-1H-indole-3-carbonitrile , a specific derivative with potential for further development. Given the nascent stage of research on this particular molecule, this guide synthesizes established methodologies for analogous indole compounds to propose a robust protocol for initial biological screening. The primary focus is on a comprehensive in vitro cytotoxicity assay to evaluate its potential as an anticancer agent. This protocol is designed to be a self-validating system, enabling researchers to generate reliable and reproducible data.
Introduction to this compound
This compound belongs to the class of methoxy-activated indoles. The electron-donating methoxy group at the 6-position of the indole ring enhances the electron density of the bicyclic system, influencing its reactivity and potential biological interactions.[1] The carbonitrile group at the 3-position is a versatile functional group that can participate in various chemical transformations and may contribute to the molecule's interaction with biological targets.
While specific data on the mechanism of action for this compound is not yet widely published, related indole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of protein kinases.[2][5] Therefore, a primary and logical first step in characterizing this compound is to assess its cytotoxic effects on cancer cell lines.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H8N2O | [6] |
| Molecular Weight | 172.18 g/mol | [6] |
| CAS Number | 145692-57-5 | [6][7] |
| Appearance | Assumed to be an off-white to pale solid, similar to related compounds. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | N/A |
Safety and Handling
Given the toxicological profile of related indole compounds, stringent safety measures are imperative.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][12] For long-term storage, refrigeration at 2-8°C is recommended.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Experimental Protocol: In Vitro Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a selected cancer cell line (e.g., HeLa, A549, or MDA-MB-231). The resazurin (AlamarBlue) assay is a reliable method that measures cell viability based on the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black microplates
-
Multichannel pipette
-
Fluorescence microplate reader
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., from 200 µM down to 0.2 µM). This will result in final well concentrations from 100 µM to 0.1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
Day 4: Viability Assay and Data Collection
-
After the 48-hour incubation, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis
-
Subtract the average fluorescence of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_NegativeControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Potential Mechanism of Action and Signaling Pathways
While the exact target of this compound is yet to be determined, many indole-based anticancer agents function as tubulin polymerization inhibitors.[5] These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Hypothesized mechanism via tubulin inhibition.
Concluding Remarks
This application note provides a comprehensive and actionable protocol for the initial biological evaluation of this compound. By following this detailed methodology, researchers can generate reliable data on its cytotoxic potential, which is a critical first step in the drug discovery pipeline. The broader context of methoxy-activated indoles suggests that this compound is a promising candidate for further investigation. Future studies should aim to elucidate its precise mechanism of action, evaluate its efficacy in more complex in vitro and in vivo models, and explore its structure-activity relationships.
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-
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Angene Chemical. (2025, July 30). 4-Chloro-7-methoxyquinoline-3-carbonitrile Safety Data Sheet. Retrieved from [Link]
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American Society for Microbiology. (2019, August 12). Indole Test. Retrieved from [Link]
-
Cell Biolabs, Inc. Indole Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved from [Link]
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-
MolecularInfo. This compound molecular information. Retrieved from [Link]
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- Hadfield, J. A., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 27(15), 3435-3440.
-
ResearchGate. (2026, January 5). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
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-
YomiLab. This compound, 95.0%. Retrieved from [Link]
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- El-Agrody, A. M., et al. (2019). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 7, 629.
- Li, J., et al. (2010). 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o97.
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The Synthetic Versatility of 6-Methoxy-1H-indole-3-carbonitrile: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Synthesis
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1] Within this vast chemical space, 6-Methoxy-1H-indole-3-carbonitrile emerges as a particularly valuable synthetic intermediate. The strategic placement of the methoxy group at the 6-position and the carbonitrile at the 3-position imbues the molecule with a unique reactivity profile, making it a versatile building block for the synthesis of a diverse array of complex molecules, including melatonin analogues and other biologically active compounds.[2][3]
The electron-donating nature of the 6-methoxy group enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions.[4] Concurrently, the electron-withdrawing carbonitrile group at the 3-position serves as a versatile handle for a variety of chemical transformations. It can be readily converted into a primary amine, a carboxylic acid, or participate in cycloaddition reactions, opening avenues for extensive molecular diversification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed application notes and exemplary protocols for its key transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 175-179 °C |
| Solubility | Soluble in DMSO, DMF, and hot methanol |
Spectroscopic Characterization (Exemplary Data):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.0 (s, 1H, NH), 8.3 (s, 1H, H-2), 7.6 (d, J = 8.8 Hz, 1H, H-4), 7.1 (d, J = 2.4 Hz, 1H, H-7), 6.8 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 3.8 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 157.0, 137.5, 123.0, 122.5, 120.0, 115.0, 112.5, 103.0, 95.0, 55.5.
-
IR (KBr, cm⁻¹): 3250 (N-H stretch), 2220 (C≡N stretch), 1620, 1580, 1490 (aromatic C=C stretch), 1240 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) = 172 (M⁺, 100), 144, 129, 102.
Core Synthetic Transformations: Application Notes and Protocols
The true value of this compound lies in its capacity to undergo a wide range of chemical modifications. This section details the most critical transformations, providing both the scientific rationale and detailed, actionable protocols.
Transformation of the 3-Carbonitrile Group
The nitrile functionality is a versatile precursor to other important functional groups.
Rationale: The hydrolysis of the nitrile to a carboxylic acid provides a key intermediate for the synthesis of amides, esters, and for participating in reactions such as the Curtius or Schmidt rearrangements. Both acidic and basic conditions can be employed for this transformation.[5][6][7][8][9] Basic hydrolysis is often preferred for indoles to avoid potential polymerization or degradation under strong acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylate salt. Acidification then yields the final carboxylic acid.
Experimental Protocol: Alkaline Hydrolysis
Workflow for Nitrile Hydrolysis
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (optional, as co-solvent)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 10% aqueous solution of NaOH (10-15 eq). Ethanol may be added as a co-solvent to improve solubility.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction time can vary from 2 to 12 hours.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly acidify the cooled solution with concentrated HCl with stirring until the pH is approximately 2-3. A precipitate of 6-Methoxy-1H-indole-3-carboxylic acid will form.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure carboxylic acid.
Rationale: The reduction of the nitrile to a primary amine is a crucial step in the synthesis of tryptamines, a class of compounds with significant biological activities, including many neurotransmitters and psychedelic drugs. Strong reducing agents like Lithium Aluminum Hydride (LAH) are effective for this transformation. Alternatively, catalytic hydrogenation using catalysts such as Raney Nickel can also be employed, often under milder conditions.[10][11][12][13]
Experimental Protocol: Reduction with Raney Nickel
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Application Notes & Protocols: Characterizing the Biological Activity of 6-Methoxy-1H-indole-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it a cornerstone of modern drug discovery.[1][3] The specific functionalization of the indole ring can dramatically influence its pharmacological profile. The introduction of a methoxy group, for instance, is known to enhance the reactivity and biological activity of the indole system.[2][4]
6-Methoxy-1H-indole-3-carbonitrile is a synthetic indole derivative that combines this activating methoxy group with a carbonitrile moiety at the C3 position. While this specific molecule is a novel investigational compound, its structural features suggest significant potential, particularly in oncology. Numerous indole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization, cyclooxygenase (COX) enzymes, and various kinases.[5][6] The 3-carbonitrile group, in particular, serves as a versatile chemical handle and an effective precursor for the synthesis of diverse indole-fused polycycles and other complex bioactive molecules.
This guide provides a detailed framework for the initial biological characterization of this compound, focusing on robust and validated bioassays to determine its cytotoxic effects and to elucidate its potential mechanism of action.
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Based on the activities of structurally related indole compounds, a primary hypothesized mechanism of action for this compound is the disruption of microtubule dynamics.[5][7] Many indole-based molecules function as microtubule-targeting agents (MTAs) by binding to tubulin, the fundamental protein subunit of microtubules. This binding can inhibit the polymerization of tubulin into microtubules, which are critical for forming the mitotic spindle during cell division.[5] Disruption of this process leads to G2/M phase cell-cycle arrest and subsequently triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]
Caption: Hypothesized mechanism of this compound as a tubulin polymerization inhibitor.
Protocol 1: Assessment of In Vitro Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) value.
Principle: Cell viability assays are foundational for evaluating the anti-proliferative activity of a test compound.[8] Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used to measure the metabolic activity of living cells, which serves as a proxy for cell viability.[8][9] In this protocol, we detail the XTT assay. Unlike the MTT assay, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step, thereby reducing potential errors and saving time.[9] The assay relies on mitochondrial dehydrogenases in metabolically active cells to reduce the XTT tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the number of viable cells.
Materials
-
Cancer cell lines (e.g., MCF-7, A549, HeLa) and appropriate complete culture medium.
-
This compound (stock solution in DMSO).
-
96-well clear-bottom tissue culture plates.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Reagent.
-
Electron Coupling Reagent (e.g., PMS - Phenazine Methosulfate).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader capable of measuring absorbance at 450-490 nm.[10]
Experimental Workflow
Caption: General experimental workflow for the XTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density (typically 2,000 to 10,000 cells/well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "medium only" for background blank and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Causality Insight: The final DMSO concentration in the wells should be kept constant across all treatments and be non-toxic to the cells (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control medium.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[10]
-
At the end of the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[10]
-
Gently mix by tapping the plate.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. The incubation time is dependent on the cell type and density and should be optimized.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm. A reference wavelength of 630-690 nm can be used to correct for background signals.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Expected Data Presentation
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 2.94 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 1.61 |
| A549 | Lung Carcinoma | 48 | 6.30 |
| HeLa | Cervical Adenocarcinoma | 48 | 6.10 |
Data is illustrative, based on similar compounds found in literature.[5]
Protocol 2: Target Engagement Confirmation
Objective: To confirm the direct binding of this compound to its hypothesized intracellular target (e.g., tubulin) in a cellular context.
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement of small molecules in cells and tissues.[10][11] The principle is based on ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, it generally increases the protein's stability, resulting in a higher melting temperature (Tm).[12] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction, containing non-denatured proteins, is then analyzed to quantify the amount of the target protein remaining.[11]
Materials
-
Cell line expressing the target protein (e.g., HeLa cells for tubulin).
-
This compound and a known positive control (e.g., Paclitaxel for tubulin).
-
PBS with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermal cycler for heating cell suspensions.
-
High-speed centrifuge.
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibody specific to the target protein (e.g., anti-β-tubulin).
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
-
Imaging system for Western blot detection.
Experimental Workflow
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one group of cells with a high concentration of this compound (e.g., 10x IC50) and another group with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Causality Insight: The temperature gradient is crucial for identifying the specific melting point of the target protein and observing any shifts induced by the compound.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble proteins from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Normalize the protein amounts and analyze the samples by SDS-PAGE, followed by Western blotting.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., β-tubulin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Quantify the band intensity for the target protein at each temperature point for both the vehicle- and compound-treated groups.
-
Normalize the data by setting the intensity of the lowest temperature point (e.g., 40°C) to 100%.
-
Plot the relative protein amount against the temperature for both conditions to generate melting curves.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization conferred by the compound.
-
Expected Data Presentation
Table 2: Hypothetical CETSA Results for this compound.
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| β-Tubulin | Vehicle (DMSO) | 52.5 | - |
| β-Tubulin | 10 µM Compound | 56.0 | +3.5 |
| GAPDH (Control) | Vehicle (DMSO) | 61.0 | - |
| GAPDH (Control) | 10 µM Compound | 61.2 | +0.2 (No significant shift) |
Data is illustrative. A significant positive ΔTm for the target protein, but not for an unrelated control protein (like GAPDH), provides strong evidence of specific target engagement.
References
-
Martinez Molina, D., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link][10]
-
Lomenick, B., et al. (n.d.). Determining target engagement in living systems. PMC - NIH. Retrieved from [Link][13]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link][12]
-
Tomkins, S. E., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]
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Creative Biolabs. (n.d.). Indole Assay Kit (CAT#: Z01MM2-JL235). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Gribble, G. W. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link][2]
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Yan, X., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E. Retrieved from [Link]
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Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic protocol of indole derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link][14]
-
PMC - PubMed Central. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link][5]
-
MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link][6]
-
National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link][3]
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ACS Publications. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Retrieved from [Link]
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PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Retrieved from [Link][7]
-
PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Retrieved from [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link][4]
-
York University. (n.d.). INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS. Retrieved from [Link]
-
Yomi Lab. (n.d.). *this compound, 95.0%+. Retrieved from [Link]
-
UKM Journal Repository. (n.d.). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Retrieved from [Link]
-
ACS Publications. (n.d.). Indoles in Multicomponent Processes (MCPs). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]
-
Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]
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Topic: Analytical Techniques for the Quantification of 6-Methoxy-1H-indole-3-carbonitrile
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of 6-Methoxy-1H-indole-3-carbonitrile, a key intermediate in pharmaceutical synthesis and a molecule of interest in medicinal chemistry. Accurate and reliable quantification is paramount for ensuring product quality, consistency in research, and compliance with regulatory standards.[1][2] We present detailed protocols and field-proven insights for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework for method selection, development, and validation based on specific analytical needs, from routine quality control to trace-level bioanalysis.
Introduction: The Analytical Imperative
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The biological activity and pharmaceutical potential of such compounds are highly dependent on their purity and concentration.[4] Therefore, the development of validated analytical methods is not merely a procedural step but the foundation of quality and reliability in the drug development lifecycle.[5]
This guide moves beyond simple procedural lists to explain the causality behind methodological choices. We will explore three primary analytical platforms, each offering distinct advantages in terms of selectivity, sensitivity, and application context. Each protocol is presented as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. For this compound, a reverse-phase (RP) method is ideal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte, being moderately polar, is retained on the column and then eluted by adjusting the mobile phase composition. Quantification is achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength as it passes through the flow cell.
Causality & Application: HPLC-UV is the workhorse of quality control (QC) labs. Its robustness, cost-effectiveness, and simplicity make it the preferred method for determining the purity of drug substances and the potency of finished products. The indole ring system possesses a strong chromophore, making it highly amenable to UV detection.
Experimental Protocol: HPLC-UV
2.1. Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water, and a pH modifier such as formic acid (FA) or phosphoric acid.[8]
-
Standard: this compound reference standard (>98% purity).
2.2. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase (or a similar composition) to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.
2.3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or λmax determined by PDA scan) |
| Run Time | 10 minutes |
2.4. Method Validation Framework A validated method provides documented evidence of its suitability for the intended purpose.[2] Key parameters to assess according to ICH guidelines include:
-
Specificity: Demonstrate that the analyte peak is free from interference from blanks, placebos, or degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy & Precision: Determine the closeness of results to the true value (accuracy) and the degree of scatter between repeated measurements (precision) at multiple concentration levels.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are the lowest concentrations that can be reliably detected and quantified, respectively.
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS provides unparalleled selectivity and sensitivity by coupling the separation power of LC with the specific detection capability of a tandem mass spectrometer.[9] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) to form a charged precursor ion. This precursor ion is selected in the first quadrupole (Q1), fragmented in the second (q2, collision cell), and specific fragment ions (product ions) are monitored in the third (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Causality & Application: This technique is the gold standard for quantifying low-level analytes in complex biological matrices like plasma, serum, or tissue homogenates.[10][11] Its high selectivity minimizes interference from matrix components, and its sensitivity allows for quantification at ng/mL or even pg/mL levels, which is essential for pharmacokinetic and biomarker studies.[12][13]
Experimental Protocol: LC-MS/MS
3.1. Instrumentation and Materials
-
LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.
-
Column: High-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Reagents: LC-MS grade solvents (ACN, MeOH, Water), LC-MS grade formic acid.
-
Standards: Reference standard and a stable isotope-labeled internal standard (IS), such as this compound-d4 (if available), for optimal accuracy.
3.2. Standard and Sample Preparation
-
Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into the same matrix as the sample (e.g., blank plasma). Add a constant amount of IS to all standards and samples.
-
Sample Preparation (Protein Precipitation): For plasma or serum samples, a simple protein precipitation is often effective.
-
To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing the IS.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for injection.
-
3.3. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 min, hold 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Analyte MRM Transition | m/z 187.1 → 156.1 (Precursor [M+H]⁺ → Product) |
| IS MRM Transition | m/z 191.1 → 160.1 (For a d4-labeled IS) |
| Collision Energy | Optimize experimentally (e.g., 15-25 eV) |
| Dwell Time | 100 ms |
3.4. Quantification and Validation Quantification is based on the ratio of the analyte peak area to the IS peak area. This ratiometric approach corrects for variations in sample preparation and instrument response. The validation framework follows ICH guidelines, with an additional critical assessment of matrix effects , ensuring that components of the biological matrix do not suppress or enhance the analyte's ionization.
Workflow Visualization: LC-MS/MS Analysis
Caption: Workflow for bioanalysis via LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Samples are vaporized in a heated inlet and separated in a column based on their boiling points and interactions with the stationary phase. As components elute, they enter the mass spectrometer, are typically ionized by Electron Impact (EI), and detected. EI creates predictable and reproducible fragmentation patterns, allowing for both identification (via library matching) and quantification.
Causality & Application: While less common than LC for this type of molecule, GC-MS can be an excellent alternative, particularly for purity analysis and identification of volatile impurities.[14] Many indole derivatives are amenable to GC analysis.[15][16] For quantification, operating the MS in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, provides enhanced sensitivity compared to a full scan. Derivatization may sometimes be employed to increase the volatility of related, more polar metabolites.[17]
Experimental Protocol: GC-MS
4.1. Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a split/splitless inlet coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).
-
Reagents: High-purity carrier gas (Helium), GC-grade solvents (e.g., ethyl acetate, dichloromethane).
-
Standard: Reference standard of this compound.
4.2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare standards in a volatile GC-compatible solvent like ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. Ensure the sample is dry and free of non-volatile residues.
-
Derivatization (Optional): If analyzing related polar metabolites, a silylation step (e.g., using BSTFA) may be necessary to improve thermal stability and chromatographic peak shape.[17]
4.3. GC-MS Conditions
Gas Chromatography
| Parameter | Recommended Setting |
|---|---|
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 150°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min |
Mass Spectrometry
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230 °C |
| Acquisition Mode | SIM: monitor ions m/z 186 (M⁺), 171, 143 |
| Mass Range (Full Scan) | m/z 50-350 (for identification) |
4.4. Quantification and Validation Quantification is performed by creating a calibration curve of peak area versus concentration using the primary quantifying ion in SIM mode. Full scan mode is used for initial method development to confirm the identity of the peak and select the most abundant and specific ions for SIM analysis. Validation follows the same ICH principles.
Workflow Visualization: GC-MS Analysis
Caption: Workflow for purity analysis via GC-MS.
Method Selection and Data Summary
The choice of analytical technique is dictated by the specific requirements of the analysis. The table below provides a comparative summary to guide this decision.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Application | QC, Purity, Potency | Bioanalysis, Trace Analysis | Purity, Volatile Impurities |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~10-50 ng/mL | <1 ng/mL | ~1-10 ng/mL (SIM) |
| Matrix Tolerance | Low to Moderate | High | Moderate |
| Instrumentation Cost | Low | High | Moderate |
| Pros | Robust, simple, low cost | Best sensitivity/selectivity | Excellent for identification |
| Cons | Limited by matrix effects | Complex, high cost | Analyte must be volatile |
Conclusion
The accurate quantification of this compound is achievable through several robust analytical techniques. For routine quality control and purity assessments of the neat material or formulated product, HPLC-UV offers a reliable, cost-effective, and validated solution. For challenging applications requiring trace-level quantification in complex biological fluids, LC-MS/MS is the unequivocal method of choice, providing superior sensitivity and selectivity. GC-MS serves as a valuable alternative, particularly for confirming identity and analyzing volatile related substances. The successful implementation of these methods, grounded in a thorough understanding of their principles and a commitment to rigorous validation, will ensure data integrity and support the advancement of research and development projects involving this important indole derivative.
References
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- Emery Pharma. (2023, March 7).
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- El-Said, K. R., & G. M. T. El-Din. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Sharma, A. et al. (2020, March 22).
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
- Kowalski, R. et al. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
- SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column.
- PubMed Central. (n.d.).
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- Zhu, J. et al. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- ResearchGate. (2012, July 18).
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- Bentham Science. (n.d.).
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-Methoxy-1H-indole-3-carbonitrile
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Methoxy-1H-indole-3-carbonitrile. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, modified with formic acid, and UV detection. The protocol has been developed to provide excellent peak symmetry, resolution, and sensitivity. Furthermore, this document provides a comprehensive, step-by-step guide for method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in research and quality control environments.
Introduction
This compound is a substituted indole derivative. Indole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. Accurate and precise quantification of such intermediates and active pharmaceutical ingredients (APIs) is critical for ensuring product quality, stability, and for conducting pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[1] The developed RP-HPLC method is specifically tailored for the physicochemical properties of this compound, providing a reliable tool for researchers, scientists, and drug development professionals.
Principle of Separation
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately nonpolar molecule, partitions between the stationary and mobile phases. Its retention on the column is primarily driven by hydrophobic interactions.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities, which are well-suited for indole derivatives.[2]
-
Mobile Phase: A mixture of acetonitrile and water serves as the eluent. Acetonitrile is selected as the organic modifier for its strong elution strength and low viscosity.
-
Acid Modifier: The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase, which prevents peak tailing, and it ensures that the analyte is in a consistent, non-ionized state, leading to reproducible retention times and sharp, symmetrical peaks.[3][4]
Instrumentation, Materials, and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Any L1 class C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals & Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (ACS grade or higher)
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm or 0.22 µm syringe filters.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or λmax determined by PDA) |
| Run Time | Approximately 10 minutes |
Rationale for Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance between 270 nm and 280 nm.[5][6] A preliminary scan of the reference standard in the mobile phase using a PDA detector is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. 275 nm is proposed as a robust starting point.
Experimental Protocols
Mobile Phase Preparation
-
To prepare 1 L of mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a clean glass reservoir.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.
Standard Solution Preparation (Example: 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).
-
This stock solution has a concentration of 100 µg/mL. Prepare working standards by serial dilution as needed for linearity and validation studies.
Sample Preparation
The primary goal of sample preparation is to create a clean, particulate-free solution that is compatible with the HPLC system.[7][8][9]
-
Accurately weigh an appropriate amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the Diluent (50:50 Acetonitrile:Water) to achieve a target concentration within the method's linear range (e.g., 50 µg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[9]
Analytical Workflow
The entire analytical process, from sample preparation to final data analysis, is outlined in the workflow diagram below.
Sources
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The Strategic Role of 6-Methoxy-1H-indole-3-carbonitrile in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, neurotransmitters, and therapeutic agents.[1][2] Its inherent biological activity and synthetic versatility make it a "privileged scaffold" in the quest for novel drugs.[3] Within this important class of heterocycles, 6-Methoxy-1H-indole-3-carbonitrile emerges as a particularly valuable building block. The strategic placement of the electron-donating methoxy group at the 6-position enhances the reactivity of the indole ring, while the nitrile function at the 3-position serves as a versatile chemical handle for constructing complex molecular architectures.[4] This guide provides an in-depth look at the synthesis and application of this compound, offering detailed protocols and insights for researchers engaged in drug discovery.
Section 1: Synthesis of this compound
The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. A common and effective strategy involves a two-step process starting from the commercially available 6-methoxyindole. The first step is the introduction of a formyl group at the C3 position, followed by the conversion of the resulting aldehyde to the nitrile.
Step 1: Formylation of 6-Methoxyindole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.[5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack formylation of 6-methoxyindole.
Protocol 1: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde [6][7]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Indole Addition: Dissolve 6-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield 6-Methoxy-1H-indole-3-carboxaldehyde as a solid.
Step 2: Conversion of Aldehyde to Nitrile
The conversion of the aldehyde to the nitrile is a key transformation. A common method involves the dehydration of an intermediate oxime.
Caption: Synthesis of the target nitrile from its aldehyde precursor.
Protocol 2: Synthesis of this compound
-
Oxime Formation: Dissolve 6-Methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate or pyridine, 1.5 equivalents). Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Isolation of Oxime (Optional): The intermediate oxime can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
-
Dehydration: To the crude or purified oxime, add a dehydrating agent such as acetic anhydride, trifluoroacetic anhydride, or phosphorus oxychloride. Heat the reaction mixture (e.g., reflux in acetic anhydride) until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture and pour it onto ice water. Neutralize with a suitable base if necessary. Collect the precipitated solid by filtration. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Section 2: Applications in Drug Discovery
This compound is a valuable starting point for the synthesis of compounds targeting a range of therapeutic areas. Its utility is particularly notable in the development of melatonin receptor agonists and anticancer agents.
Application 1: Synthesis of Melatonin Receptor Agonists
Melatonin, a hormone primarily synthesized in the pineal gland, regulates circadian rhythms and has a variety of other physiological functions.[1] Its receptors, MT1 and MT2, are important targets for the treatment of sleep disorders, depression, and other neurological conditions.[8] The 6-methoxyindole scaffold is a key feature of many potent melatonin receptor agonists.
The nitrile group of this compound can be readily reduced to a primary amine, which can then be acylated to introduce the characteristic N-acetylethylamine side chain of melatonin and its analogues.
Caption: Synthetic route to melatonin analogues.
Protocol 3: Synthesis of a Melatonin Analogue Precursor
-
Reduction of Nitrile: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the starting material is consumed.
-
Quenching: Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude 2-(6-Methoxy-1H-indol-3-yl)ethanamine. This primary amine can be carried forward to the next step without extensive purification.
-
Acylation: Dissolve the crude amine in a suitable solvent (e.g., dichloromethane or THF) and add a base such as triethylamine (1.5 equivalents). Cool to 0°C and add acetic anhydride (1.2 equivalents) dropwise. Stir at room temperature until the reaction is complete.
-
Purification: Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify the resulting product by column chromatography to yield the N-acetylated melatonin analogue.
This core structure can be further diversified by modifying the acyl group or by substitutions at other positions on the indole ring to optimize potency and selectivity for the MT1 and MT2 receptors.[9]
Application 2: Development of Anticancer Agents
The indole scaffold is prevalent in a number of potent anticancer agents that function by inhibiting tubulin polymerization.[10][11] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[12][13] The 6-methoxyindole core has been identified as a key pharmacophore in several series of potent tubulin inhibitors.[4]
This compound can be elaborated into complex 3-aroylindoles, a class of compounds known to bind to the colchicine site of tubulin. This typically involves the conversion of the nitrile to a Grignard reagent or an organolithium species, followed by reaction with an appropriate aroyl chloride or aldehyde.
Table 1: Representative Anticancer Activity of 6-Methoxyindole Derivatives
| Compound Class | Example Target | Reported Activity | Reference |
| 2-Aryl-3-aroylindoles | Tubulin Polymerization | IC₅₀ in the nanomolar to low micromolar range | [13] |
| 1,6-Disubstituted Indoles | Tubulin Polymerization | Potent antiproliferative activity against various cancer cell lines | [12] |
Workflow for Anticancer Drug Development:
Caption: Workflow for developing indole-based anticancer agents.
The 6-methoxy group in these compounds often plays a crucial role in establishing key interactions within the colchicine binding pocket of tubulin, thereby enhancing inhibitory activity. The nitrile at the C3 position of the starting material provides a reliable entry point for introducing the aroyl moiety necessary for this class of inhibitors.
Conclusion
This compound is a high-value intermediate for drug discovery, offering a synthetically tractable route to compounds with significant therapeutic potential. Its utility in constructing both melatonin receptor agonists and potent tubulin-targeting anticancer agents underscores the strategic importance of this scaffold. The protocols and workflows detailed herein provide a foundation for researchers to leverage the unique chemical properties of this compound in their own drug development programs.
References
- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.
-
ResearchGate. (n.d.). Chemical structure of 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and synthesis of potent N1-substituted indole melatonin receptor agonists. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
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PubMed. (2011). Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Retrieved from [Link]
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University of Bristol. (n.d.). Melatonin. Retrieved from [Link]
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MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Retrieved from [Link]
-
LookChem. (n.d.). 7-Methoxy-3-indolecarboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]
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ResearchGate. (2022). Indole Derived Anticancer Agents. Retrieved from [Link]
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PubMed. (n.d.). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Retrieved from [Link]
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MDPI. (2021). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]
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MDPI. (2019). Diurnal Profiles of Melatonin Synthesis-Related Indoles, Catecholamines and Their Metabolites in the Duck Pineal Organ. Retrieved from [Link]
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Application Notes & Protocols for 6-Methoxy-1H-indole-3-carbonitrile in Cancer Research
Introduction: The Indole Scaffold as a Privileged Motif in Oncology
The indole ring system is a cornerstone pharmacophore in modern medicinal chemistry, found in a multitude of natural products and synthetic drugs with profound biological activities.[1][2] In oncology, indole derivatives have been successfully developed into clinically approved anticancer agents, targeting a wide array of mechanisms crucial for cancer cell survival and proliferation.[1][3] These mechanisms include the inhibition of protein kinases, disruption of DNA topoisomerases, and, notably, interference with microtubule dynamics.[1][3]
6-Methoxy-1H-indole-3-carbonitrile belongs to a promising class of indole-based compounds. The strategic placement of a methoxy group at the 6-position and a carbonitrile moiety at the 3-position is anticipated to confer significant antiproliferative properties. Structural analogs, particularly those featuring substitutions at these positions, have demonstrated potent activity as microtubule-targeting agents (MTAs).[4][5][6] These agents disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, a process essential for the formation of the mitotic spindle during cell division.[3] Consequently, cancer cells, with their high proliferation rates, are exquisitely sensitive to MTAs.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for investigating the anticancer potential of this compound, focusing on its application as a putative tubulin polymerization inhibitor.
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
Based on extensive structure-activity relationship (SAR) studies of related indole compounds, the primary mechanism of action for this compound is hypothesized to be the inhibition of tubulin polymerization.[5][7] Similar to established colchicine-site binding agents, the indole scaffold is thought to interact with β-tubulin, preventing its polymerization into microtubules.[5] This disruption of microtubule dynamics leads to a cascade of downstream cellular events culminating in apoptotic cell death.
The key events in this proposed pathway are:
-
Binding to Tubulin: The compound binds to the colchicine site on β-tubulin heterodimers.
-
Inhibition of Polymerization: This binding event prevents the assembly of tubulin heterodimers into microtubules.
-
Mitotic Spindle Disruption: The lack of functional microtubules prevents the formation of a proper mitotic spindle.
-
G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated, arresting the cell cycle at the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and eventual cell death.[4][8]
Caption: Tiered experimental workflow for compound evaluation.
In Vitro Protocols
4.1.1. Compound Preparation and Storage
-
Rationale: Proper handling and storage are critical to ensure compound stability and experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological assays.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous DMSO.
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication. If solubility is an issue, gentle warming (37°C) may be applied.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
4.1.2. Protocol: Cell Viability (MTT/CCK-8) Assay
-
Rationale: This initial colorimetric assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability. [9]It is used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. [4]1. Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. For MTT, the medium must be removed and the formazan crystals dissolved in 150 µL of DMSO.
-
Absorbance Reading: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
4.1.3. Protocol: Cell Cycle Analysis
-
Rationale: To verify that the compound induces cell cycle arrest at the G2/M phase, as hypothesized for a microtubule inhibitor. [4]Propidium iodide (PI) stoichiometrically stains DNA, allowing for cell cycle phase distribution to be quantified by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates. After overnight adherence, treat with the compound at concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the single-cell population and analyze the DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population with treatment indicates cell cycle arrest.
4.1.4. Protocol: Apoptosis Assay (Annexin V-FITC/PI)
-
Rationale: To confirm that the observed cytotoxicity is due to apoptosis. [4]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. PI is used to identify late apoptotic/necrotic cells with compromised membranes.
-
Cell Treatment: Treat cells in 6-well plates with the compound (e.g., at IC₅₀ and 2x IC₅₀) for 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry. The populations are defined as:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. A dose-dependent increase in the Annexin V+ populations confirms apoptosis induction.
In Vivo Protocol
4.2.1. Protocol: Xenograft Tumor Growth Inhibition Study
-
Rationale: To evaluate the therapeutic efficacy of the compound in a living organism. [10]This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth in response to treatment. [11]1. Animal Model: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID). Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=5-8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 20 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Paclitaxel)
-
-
Compound Formulation and Administration: Prepare the compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection, oral gavage). A common vehicle is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Administer treatment according to a defined schedule (e.g., daily or every other day for 2-3 weeks).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or if significant toxicity is observed.
-
Data Analysis: Excise the tumors and record their final weight. Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) rate for each treatment group compared to the vehicle control.
References
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Yan, G., & Qi, Y. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2798. [Link]
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Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(1), 123. [Link]
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Pelly, S. C., et al. (2016). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 24(18), 4289-4301. [Link]
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Gualdani, R., et al. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 21(11), 1549. [Link]
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Kamal, A., et al. (2011). Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5158-5161. [Link]
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Kaur, M., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 11(43), 26655-26685. [Link]
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Patel, H., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(18), 7346-7364. [Link]
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Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3321. [Link]
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Kumar, D., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(23), 7328. [Link]
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Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772. [Link]
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Cîrțînă, M., et al. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules, 28(15), 5707. [Link]
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Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114109. [Link]
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Kitchen, D. B., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 122, 133-142. [Link]
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Tran, T. H. T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2209. [Link]
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Dvorak, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 46(6), 847-856. [Link]
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Zhang, Y., et al. (2024). Development of indole hybrids for potential lung cancer treatment-part I: nitrogen-containing six-membered aromatic heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329388. [Link]
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Gali-Muhtasib, H. U., et al. (2010). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 30(9), 3439-3449. [Link]
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Hsu, L. C., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Cancer Letters, 267(1), 133-142. [Link]
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National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice (Gavage Studies). NTP TR 588. [Link]
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Azman, N. A., et al. (2021). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 50(9), 2561-2568. [Link]
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St-Georges, V., & de la Monte, S. M. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models. International Journal of Molecular Sciences, 25(1), 599. [Link]
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Mitrović, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(13), 7088. [Link]
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Anisimov, V. N. (2016). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. Carcinogenesis, 37(2), 121-131. [Link]
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Gali-Muhtasib, H. U., et al. (2011). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. Journal of Cancer Therapy, 2(2), 199-211. [Link]
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Tsvetkov, P., et al. (2011). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics, 10(6), 1048-1059. [Link]
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Popović, J., et al. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2024(2), M1875. [Link]
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6-Methoxy-1H-indole-3-carbonitrile: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, allows it to mimic protein structures and bind with high affinity to a variety of biological targets. This inherent bioactivity has led to the development of indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. The strategic placement of substituents on the indole ring system allows for the fine-tuning of its pharmacological properties, making it a highly versatile template for drug design.
Among the vast family of indole derivatives, 6-methoxy-1H-indole-3-carbonitrile stands out as a particularly valuable building block for the synthesis of complex molecules. The electron-donating methoxy group at the 6-position enhances the electron density of the indole ring, influencing its reactivity and providing a handle for further functionalization. The nitrile group at the 3-position is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, aldehydes, and carboxylic acids, opening up a wide array of synthetic possibilities. This application note will provide a detailed exploration of the synthetic utility of this compound, offering insights into its reactivity and providing detailed protocols for its transformation into advanced intermediates for drug discovery.
Physicochemical Properties and Reactivity Profile
This compound is a stable, crystalline solid at room temperature. The methoxy group at the C6 position has a profound impact on the electronic properties of the indole ring, increasing the electron density, particularly at the C3, C5, and C7 positions. This heightened nucleophilicity makes the indole core susceptible to electrophilic attack. The nitrile group at C3, being electron-withdrawing, slightly deactivates the C2 position towards electrophilic substitution.
The reactivity of the indole core can be strategically exploited for the introduction of various substituents. The N-H proton is acidic and can be readily deprotonated with a suitable base to generate the corresponding indolyl anion, which can then be alkylated or arylated. The C2 position, while less reactive than C3 in unsubstituted indoles, can be functionalized through directed lithiation or metal-catalyzed C-H activation strategies.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation.[2] Many successful kinase inhibitors incorporate an indole or indolinone scaffold.[3][4] While direct synthesis from this compound is not always documented in a single linear route, its structural motifs are present in advanced intermediates. The following sections will detail protocols for key transformations that enable the conversion of this compound into scaffolds relevant to the synthesis of kinase inhibitors.
Core Synthetic Transformations
The true power of this compound as a building block lies in the versatility of its nitrile group and the reactivity of the indole nucleus. The following protocols outline key transformations that unlock its synthetic potential.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
The functionalization of the indole nitrogen is a common strategy to modulate the biological activity of indole-based compounds. N-alkylation can improve cell permeability and introduce new binding interactions with target proteins.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial for the complete deprotonation of the indole N-H. This generates the highly nucleophilic indolide anion, which readily undergoes SN2 reaction with an alkyl halide. DMF is an excellent solvent for this reaction as it solvates the sodium cation, leaving the indolide anion highly reactive.
Detailed Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL) under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl Iodide | 1-Methyl-6-methoxy-1H-indole-3-carbonitrile | 95 |
| 2 | Benzyl Bromide | 1-Benzyl-6-methoxy-1H-indole-3-carbonitrile | 92 |
| 3 | Ethyl Bromoacetate | Ethyl 2-(3-cyano-6-methoxy-1H-indol-1-yl)acetate | 88 |
Yields are representative and may vary based on specific reaction conditions and scale.
Visualization of N-Alkylation Workflow
Caption: General workflow for the Vilsmeier-Haack formylation of this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-Arylation
To perform a Suzuki-Miyaura coupling, a halogen needs to be introduced onto the indole ring. This can be achieved at various positions depending on the directing groups and reaction conditions. For this example, we will consider a hypothetical C7-bromo-6-methoxy-1H-indole-3-carbonitrile as the starting material for the cross-coupling reaction.
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. [5]A palladium(0) catalyst, often generated in situ, undergoes oxidative addition with the aryl halide. Transmetalation with a boronic acid (in the presence of a base) followed by reductive elimination yields the cross-coupled product and regenerates the catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky electron-rich phosphine ligands often being effective.
Detailed Protocol (for a hypothetical C7-bromo derivative):
-
To a Schlenk tube, add C7-bromo-6-methoxy-1H-indole-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 7-Phenyl-6-methoxy-1H-indole-3-carbonitrile | 85 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-6-methoxy-1H-indole-3-carbonitrile | 82 |
| 3-Pyridinylboronic acid | 7-(Pyridin-3-yl)-6-methoxy-1H-indole-3-carbonitrile | 75 |
Yields are representative and based on a hypothetical C7-bromo substrate.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling of a C7-bromo-6-methoxy-1H-indole-3-carbonitrile derivative.
Conclusion: A Gateway to Molecular Complexity
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic combination of an electron-rich indole nucleus and a synthetically malleable nitrile group provides chemists with a powerful tool for the construction of diverse molecular architectures. The protocols detailed in this application note provide a practical guide for the key transformations of this scaffold, enabling researchers to unlock its full potential in the pursuit of novel therapeutics. The ability to selectively functionalize the N1, C2, and other positions of the indole ring, coupled with the myriad of transformations possible for the nitrile group, solidifies the position of this compound as a cornerstone in modern medicinal chemistry.
References
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Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]
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Various Authors. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(17), 5287. [Link]
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Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]
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Wikipedia Contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
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Jee, J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14019–14079. [Link]
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Wikipedia Contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(1), 353-375. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. (2023). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2023(1), 1-50. [Link]
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Application Notes & Protocols: Strategic Derivatization of 6-Methoxy-1H-indole-3-carbonitrile for Biological Screening
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery.[2][3] This application note provides a comprehensive guide to the strategic derivatization of 6-methoxy-1H-indole-3-carbonitrile, a versatile starting material for generating structurally diverse compound libraries. We present detailed protocols for functionalization at the N1, C2, and C3 positions of the indole core, explain the rationale behind these chemical modifications, and propose a tiered biological screening cascade to efficiently identify and validate bioactive derivatives.
Introduction: The Strategic Value of the this compound Scaffold
The indole scaffold's prevalence in pharmacologically active agents stems from its ability to mimic the structure of tryptophan and bind to a wide array of biological targets.[1] The starting material, this compound, offers three key strategic advantages for library synthesis:
-
The Indole Nitrogen (N1): The N-H bond provides a readily accessible site for substitution, allowing for modulation of the molecule's polarity, hydrogen bonding capacity, and metabolic stability.[4]
-
The Methoxy Group (C6): The electron-donating methoxy group at the C6 position activates the indole ring system, influencing its reactivity and providing a potential metabolic soft spot that can be explored.[5]
-
The Carbonitrile Group (C3): The nitrile moiety is a highly versatile chemical handle. It can be transformed into a variety of other functional groups, including primary amines, amides, and carboxylic acids, or used in cycloaddition reactions to generate novel heterocyclic systems.[6][7]
This guide will systematically explore the derivatization of these three key positions to generate a library of compounds with diverse physicochemical properties, primed for biological evaluation.
Derivatization Strategy: A Multi-Pronged Approach
Our approach is to systematically modify each reactive site on the core scaffold to maximize structural diversity. This allows for a comprehensive exploration of the structure-activity relationship (SAR) around the this compound core.
Figure 1: A multi-pronged derivatization workflow for library generation.
Protocol 1: N1-Alkylation via Nucleophilic Substitution
Rationale: Alkylation of the indole nitrogen is a fundamental strategy to block the hydrogen bond-donating capability of the N-H group and to introduce lipophilic or functionalized side chains. This modification can significantly enhance cell permeability and alter the binding mode of the molecule. We employ a standard protocol using sodium hydride to deprotonate the indole nitrogen, followed by quenching with an electrophile.[8]
| Reagents & Materials |
| This compound |
| Sodium Hydride (NaH), 60% dispersion in mineral oil |
| Anhydrous N,N-Dimethylformamide (DMF) |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq) |
| Saturated aqueous NH₄Cl solution |
| Ethyl Acetate (EtOAc) |
| Brine |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Argon or Nitrogen gas supply |
| Magnetic stirrer, round-bottom flasks, TLC supplies |
Step-by-Step Protocol:
-
Add this compound (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask and purge with inert gas (Argon or Nitrogen).
-
Add anhydrous DMF via syringe to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.
-
Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitor Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in Hexane).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volume of DMF).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/EtOAc).
-
Characterization: Confirm the structure of the N1-alkylated product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: C3-Nitrile Reduction to a Primary Amine
Rationale: The conversion of the nitrile to a primary amine introduces a basic center and a potent hydrogen-bond donor/acceptor. This functional group is a key pharmacophore in many drug classes and serves as a handle for further derivatization (e.g., amidation, reductive amination). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6]
| Reagents & Materials |
| This compound derivative |
| Lithium Aluminum Hydride (LiAlH₄) |
| Anhydrous Tetrahydrofuran (THF) |
| Deionized Water |
| 15% aqueous NaOH solution |
| Dichloromethane (DCM) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
| Argon or Nitrogen gas supply |
| Magnetic stirrer, round-bottom flasks, reflux condenser |
Step-by-Step Protocol:
-
Set up a dry three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the this compound derivative (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours.
-
Monitor Progress: Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Work-up (Fieser method): After completion, cool the reaction to 0 °C. Carefully and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude amine can often be used directly or purified by silica gel chromatography using a solvent system containing a small amount of triethylamine (e.g., 1-2% Et₃N in DCM/Methanol).
-
Characterization: Confirm the structure of the primary amine product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: C2-Functionalization via Directed Lithiation
Rationale: Direct functionalization at the C2 position is challenging due to the higher intrinsic nucleophilicity of the C3 position.[9] However, by first protecting the N1-position, we can use a strong base like n-butyllithium (n-BuLi) to selectively deprotonate the C2 position. The resulting lithiated species can then be trapped with various electrophiles. This strategy opens a crucial avenue for SAR exploration that is otherwise inaccessible.[10]
| Reagents & Materials |
| N1-protected-6-methoxy-1H-indole-3-carbonitrile |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes |
| Anhydrous Tetrahydrofuran (THF) |
| Electrophile (e.g., N,N-Dimethylformamide, Iodine) (1.5 eq) |
| Saturated aqueous NH₄Cl solution |
| Diethyl Ether (Et₂O) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
| Argon or Nitrogen gas supply |
| Syringes, magnetic stirrer, low-temperature bath |
Step-by-Step Protocol:
-
Add the N1-protected starting material (1.0 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Dissolve the material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the chosen electrophile (1.5 eq) dropwise at -78 °C.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
-
Monitor Progress: Check for the formation of a new, more polar spot by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the C2-functionalized product. Subsequent removal of the N1-protecting group may be necessary, followed by full characterization.
Proposed Biological Screening Cascade
Given the broad spectrum of activities reported for indole derivatives, including anticancer, antioxidant, and antimicrobial effects, a tiered screening approach is recommended to efficiently identify promising candidates.[3][11][12][13]
Figure 2: A tiered biological screening cascade for hit identification.
Tier 1: Primary Anti-proliferative Screening
-
Assay: A high-throughput cell viability assay (e.g., MTT or CellTiter-Glo®) against a panel of cancer cell lines. Recent studies have identified indole-3-carbonitrile derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK), making TRK-dependent cell lines like Km-12 a logical choice.[12] A breast cancer cell line like MCF-7 could also be included due to the known activity of indole derivatives in this area.[3]
-
Objective: To identify compounds that inhibit cell proliferation with an IC₅₀ value below a certain threshold (e.g., 10 µM).
Tier 2: Mechanism of Action (MoA) & Secondary Assays
-
Assay 1 (Target-based): For compounds active in the primary screen, a direct enzymatic assay against relevant targets should be performed. Based on literature precedent, a TRK kinase inhibition assay would be a primary focus.[12]
-
Assay 2 (Cellular): Cellular mechanism of action can be investigated through assays that measure apoptosis (e.g., Caspase-Glo®) or cell cycle arrest (e.g., flow cytometry).[3][12]
-
Objective: To confirm that the anti-proliferative activity is due to a specific, desired mechanism and to eliminate non-specific cytotoxic agents.
Tier 3: In Vitro ADME/Tox Profiling
-
Assays: Promising compounds from Tier 2 should be evaluated for their drug-like properties.
-
Metabolic Stability: Incubation with liver microsomes to determine the metabolic half-life (t₁/₂).[12]
-
Plasma Stability: Assessment of stability in plasma to identify compounds prone to rapid degradation.[12]
-
Aqueous Solubility: Measurement of kinetic solubility to ensure suitability for further development.
-
-
Objective: To select lead compounds with a balance of potent biological activity and favorable physicochemical and pharmacokinetic properties for further pre-clinical development.
Conclusion
The this compound scaffold is an exceptional starting point for the development of novel therapeutic agents. The synthetic protocols and screening cascade detailed in this application note provide a robust and logical framework for researchers to efficiently generate and evaluate a diverse library of indole derivatives. By systematically exploring the chemical space around the N1, C2, and C3 positions, this strategy maximizes the potential for discovering new, potent, and selective drug candidates.
References
-
Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. PubMed. [Link]
-
Spadoni, G., et al. (2001). 1-(2-Alkanamidoethyl)-6-methoxyindole Derivatives: A New Class of Potent Indole Melatonin Analogues. Journal of Medicinal Chemistry. [Link]
-
Yang, B., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]
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Wang, Y., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
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Bansal, T., & Alaniz, R. C. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
-
Taylor & Francis Group. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]
-
Solangi, M., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed. [Link]
-
Spadoni, G., et al. (2001). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. [Link]
-
Solangi, M., et al. (2023). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis Online. [Link]
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Kumar, S., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]
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Kumar, D., et al. (2011). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. ResearchGate. [Link]
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Verma, A., et al. (2024). A Comprehensive Review on Synthetic and Medicinal Aspects of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Deb, M. D., et al. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. PubMed. [Link]
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Bakherad, M., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
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O'Brien, A. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
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Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 6-Methoxy-1H-indole-3-carbonitrile
Abstract
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential in oncology, virology, and inflammatory diseases.[1][2][3] Methoxy-substituted indoles, in particular, often exhibit enhanced biological activity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of 6-Methoxy-1H-indole-3-carbonitrile. We present a logical, tiered approach, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies, including cell cycle analysis and apoptosis induction. The protocols herein are designed to be self-validating and provide a robust framework for evaluating the potential of this and structurally related compounds as therapeutic agents.
Introduction: The Promise of the Indole Scaffold
Indole derivatives are a cornerstone of modern drug discovery, with their versatile structure allowing for a wide range of pharmacological activities.[2][4] Many successful therapeutic agents, from the anti-cancer vinca alkaloids to the anti-inflammatory drug Indomethacin, are built upon this heterocyclic core.[4][5] The addition of specific functional groups, such as a methoxy group at the 6-position, can significantly modulate the compound's electronic properties and biological interactions.[1][6]
Based on the activity of structurally similar compounds, it is hypothesized that this compound may exert anti-cancer effects by interfering with microtubule dynamics. Numerous indole derivatives have been identified as tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5][7] This guide provides the experimental framework to test this hypothesis.
Compound Handling & Solution Preparation
A crucial first step in any cell-based assay is the correct handling and solubilization of the test compound. The physicochemical properties of this compound dictate its behavior in aqueous and organic solvents.
2.1. Predicted Physicochemical Properties
-
Solubility: Based on the parent compound, 6-methoxyindole, and the principles of physical chemistry, this compound is predicted to have low solubility in water.[8][9] The largely aromatic scaffold is hydrophobic, though the methoxy and nitrile groups add some polarity. It is expected to be highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9]
-
Stability: The compound is expected to be stable under standard storage conditions (cool, dry, dark). Care should be taken to avoid strong oxidizing agents and extreme pH conditions, which could potentially degrade the molecule.[9][10]
2.2. Protocol: Preparation of Stock and Working Solutions
Causality: DMSO is used as the solvent for the primary stock solution due to its high solvating power for organic molecules and its miscibility with aqueous cell culture media.[11] However, as DMSO can be toxic to cells at concentrations typically above 0.5-1%, it is critical to ensure the final concentration in the assay is low and consistent across all treatments, including the vehicle control.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube. Carefully weigh out a precise amount (e.g., 1.72 mg) of this compound (MW: 172.18 g/mol ).
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., add 1 mL DMSO to 1.72 mg of the compound).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in the dark.
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the compound directly in complete cell culture medium to achieve the final desired concentrations for the assay.
-
Crucially , prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. For example, if the highest compound concentration is 100 µM, made from a 1:100 dilution of the 10 mM stock, the vehicle control should contain 1% DMSO in the medium.
-
Foundational Assay: Cytotoxicity & Antiproliferative Activity
The initial evaluation of a potential anti-cancer compound involves determining its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.
3.1. Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[11] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
3.2. Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining antiproliferative activity using the MTT assay.
3.3. Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)[7]
-
Complete cell culture medium
-
Compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, reagent grade
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound dose.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
-
3.4. Data Presentation: IC50 Values
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) [Mean ± SD] |
| MCF-7 | This compound | 48 | Experimental Value |
| A549 | This compound | 48 | Experimental Value |
| HeLa | This compound | 48 | Experimental Value |
Mechanistic Elucidation: Cell Cycle & Apoptosis
If the compound exhibits significant cytotoxicity, the next step is to investigate its mechanism of action. Based on related indole structures, a primary hypothesis is the induction of cell cycle arrest and apoptosis.[5][7]
4.1. Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
4.2. Cell Cycle Analysis by Flow Cytometry
Causality: This assay quantifies the DNA content of individual cells.[11][12] If the compound disrupts mitosis, cells will be unable to complete cell division and will accumulate in the G2/M phase, which is characterized by a 4N DNA content. This provides strong evidence for a mechanism involving microtubule disruption or DNA damage checkpoints.
Protocol: Propidium Iodide Staining
-
Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat them with the compound at concentrations relative to the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a Propidium Iodide (PI) staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Analysis: Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer.
-
Data Interpretation: The resulting histogram will show peaks corresponding to G0/G1 (2N DNA), S (intermediate DNA), and G2/M (4N DNA) phases. Quantify the percentage of cells in each phase. A significant increase in the G2/M population in treated cells compared to the vehicle control indicates cell cycle arrest at this stage.
4.3. Apoptosis Detection Assays
Mitotic arrest is a potent trigger for apoptosis, or programmed cell death.[13] It is essential to confirm that the observed cytotoxicity is due to this controlled process rather than necrosis. We can measure markers of early, mid, and late-stage apoptosis.[13][14]
Caption: Key stages of apoptosis and their corresponding detection assays.
Protocol: Annexin V/PI Apoptosis Assay Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes. This dual staining allows for the differentiation of:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Procedure:
-
Seed and Treat: Follow the same procedure as for cell cycle analysis (Step 1).
-
Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry. Do not fix the cells.
Data Presentation: Apoptosis Assay Results
| Treatment (24h) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (1x IC50) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Summary and Outlook
This application note outlines a systematic, multi-tiered approach to characterize the cellular effects of this compound. By following these protocols, researchers can:
-
Reliably determine the compound's in vitro cytotoxicity (IC50).
-
Elucidate its effect on cell cycle progression.
-
Confirm the induction of apoptosis as the primary mode of cell death.
The data generated from these assays will provide a strong foundation for understanding the compound's mechanism of action. Positive results, such as potent cytotoxicity coupled with G2/M arrest and apoptosis induction, would strongly support the hypothesis that this compound functions as a microtubule-targeting agent.[7] Further investigations could include direct tubulin polymerization assays, Western blotting for key cell cycle (e.g., Cyclin B1) and apoptotic (e.g., cleaved PARP, cleaved Caspase-3) proteins, and in vivo xenograft models to validate its anti-tumor efficacy.[7][15][16]
References
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- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Methoxy-Substituted Indoleacetic Acid Analogs.
- PubMed. (2024).
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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ACS Publications. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
- Benchchem. (2025). Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
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In Vitro Profiling of 6-Methoxy-1H-indole-3-carbonitrile: Application Notes and Protocols for Anticancer and Anti-inflammatory Screening
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a methoxy group can further enhance the therapeutic potential of indole derivatives. This guide provides a comprehensive set of application notes and detailed in vitro protocols for the initial characterization of a novel compound, 6-Methoxy-1H-indole-3-carbonitrile. Based on the well-documented anticancer and anti-inflammatory properties of related indole compounds, the following protocols are designed to systematically evaluate these potential activities. This document will guide researchers through a logical workflow, from initial cytotoxicity screening to more in-depth mechanistic assays, providing the scientific rationale behind each experimental choice.
PART 1: ANTICANCER ACTIVITY PROFILING
A primary focus for many novel small molecules is the assessment of their potential as anticancer agents. The following suite of in vitro assays provides a robust workflow to determine the cytotoxic and cytostatic effects of this compound, and to begin to elucidate its mechanism of action.
Workflow for Anticancer Activity Assessment
Caption: Workflow for in vitro anticancer evaluation of this compound.
Cytotoxicity Assessment: The MTT Assay
Expertise & Experience: The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which in most cases correlates with cell viability.[1][2] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method to determine the concentration-dependent cytotoxic or cytostatic effects of this compound and to calculate its IC50 (half-maximal inhibitory concentration).
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
Expertise & Experience: If this compound exhibits cytostatic effects, it may be due to the arrest of cells at a specific phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[4] This allows for the quantification of cell populations in each phase.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and sub-IC50 concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[6]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[6] RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Detection by Annexin V/PI Staining
Expertise & Experience: A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[8][9] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[8][9]
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
The Caspase Activation Pathway in Apoptosis
Caption: Simplified overview of the caspase activation cascade in apoptosis.[10][11][12]
Cell Migration and Invasion Assays
Expertise & Experience: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing or "scratch" assay is a straightforward method to assess collective cell migration.[13][14] A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.[13] For a more quantitative measure of cell migration and invasion, the Transwell or Boyden chamber assay is employed.[15][16] This assay measures the ability of cells to move through a porous membrane towards a chemoattractant.[15] To assess invasion, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.[17]
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.[13]
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Add fresh medium containing a non-lethal concentration of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for treated versus control cells.
-
-
Chamber Preparation:
-
For invasion assays, coat the top of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[15]
-
-
Chemoattractant Addition:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[15]
-
Add the test compound to both the upper and lower chambers to ensure a stable concentration gradient.
-
-
Incubation:
-
Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 70% ethanol or methanol.[15]
-
Stain the cells with a solution like 0.1% Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
PART 2: ANTI-INFLAMMATORY ACTIVITY PROFILING
Chronic inflammation is implicated in various diseases, including cancer. Indole derivatives have been reported to possess anti-inflammatory properties. The following protocols are designed to assess the potential of this compound to modulate key inflammatory responses in a cellular model of inflammation.
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Expertise & Experience: Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[18][19][20] NO is synthesized by inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of chronic inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in cell culture supernatants, thereby quantifying NO production.[18][21]
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[22]
-
-
Compound Pre-treatment and LPS Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[18] Include a control group with LPS alone and a vehicle control.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by the compound.
-
Signaling Pathways in Inflammation
Caption: Simplified overview of LPS-induced inflammatory signaling pathways.[23][24][25][26][27][28][29][30][31]
Measurement of Pro-inflammatory Cytokines by ELISA
Expertise & Experience: In addition to NO, LPS-stimulated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators of the inflammatory cascade.[32] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these cytokines in the cell culture supernatant.[32][33][34] A sandwich ELISA format is typically used, where the cytokine of interest is "sandwiched" between a capture antibody coated on the plate and a detection antibody.
-
Sample Collection:
-
Collect the cell culture supernatants from the same experiment described in the NO production assay.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.[33]
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.[33]
-
Wash and add the TMB substrate solution, which will develop a color in proportion to the amount of cytokine present.[32]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[35]
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the kit.
-
Calculate the concentration of TNF-α and IL-6 in the samples.
-
Determine the inhibitory effect of this compound on the production of these cytokines.
-
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below are examples of tables for summarizing the results from the described assays.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment | % G0/G1 | % S | % G2/M |
| Control | |||
| Compound (Sub-IC50) | |||
| Compound (IC50) |
Table 3: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | 100 | ||
| LPS + Compound (X µM) | |||
| LPS + Compound (Y µM) |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound's potential anticancer and anti-inflammatory activities. The data generated from these assays will offer valuable insights into the compound's biological effects and its mechanism of action at the cellular level. Positive results from these screening assays would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for key signaling proteins, enzymatic assays) and progression to in vivo models to assess efficacy and safety.
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Application Note: Unlocking Molecular Diversity Through the Nitrile Group of 6-Methoxy-1H-indole-3-carbonitrile
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with significant biological activity.[1] Among the diverse array of functionalized indoles, 6-Methoxy-1H-indole-3-carbonitrile stands out as a particularly valuable and versatile building block. Its strategic placement of a methoxy group at the 6-position, a common feature in melatonin analogues and other neuroactive compounds, combined with the synthetically powerful nitrile group at the 3-position, makes it a prized starting material for drug discovery programs.[2][3]
This guide provides an in-depth exploration of the reactivity of the C3-nitrile group. We move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this key intermediate. The protocols detailed herein are designed to be self-validating systems for transforming the nitrile into three critical functionalities for pharmaceutical development: carboxylic acids, primary amines, and tetrazoles.
Pillar 1: Hydrolysis - Accessing Carboxylic Acids and Amide Intermediates
Scientific Principle & Rationale
The carbon-nitrogen triple bond of the nitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[4][5] Hydrolysis, the reaction with water, is a fundamental transformation that converts the nitrile first to an amide and then to a carboxylic acid.[6][7] This is a critical pathway in drug design, as the resulting 6-Methoxy-1H-indole-3-carboxylic acid can serve as a terminal functional group or a handle for subsequent amide coupling reactions. The reaction is typically facilitated under either acidic or basic conditions, which catalyze the addition of water across the triple bond.[7][8][9]
-
Acid Catalysis: In the presence of a strong acid, the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the carbon, activating it for attack by a weak nucleophile like water.[6][8] The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide. Continued heating under acidic conditions then hydrolyzes the amide to the final carboxylic acid.
-
Base Catalysis: Under basic conditions, the strong nucleophile (hydroxide ion) directly attacks the electrophilic nitrile carbon.[4][10] Subsequent protonation and tautomerization yield the amide. Further hydrolysis of the amide produces a carboxylate salt. A final acidification step is required to protonate the salt and isolate the neutral carboxylic acid.[7][9]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol outlines the complete conversion of the nitrile to the corresponding carboxylic acid using a strong mineral acid.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. The carboxylic acid product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.
-
Purification: Dry the crude product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if higher purity is required.
Protocol 2: Base-Promoted Hydrolysis
This method is effective for substrates sensitive to strong acid and yields the carboxylate salt, which is then neutralized.
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (3.0-5.0 eq, e.g., 20% w/v).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir until TLC analysis indicates complete consumption of the nitrile (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify by slowly adding cold 6 M HCl until the pH is ~2. The carboxylic acid will precipitate.[10]
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary: Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Catalyst | H₂SO₄ or HCl | NaOH or KOH |
| Product Form | Carboxylic Acid (Direct) | Carboxylate Salt (Requires Acidification) |
| Typical Temp. | 110-120 °C | 80-90 °C |
| Key Insight | Protonation activates the nitrile for attack by a weak nucleophile (H₂O). | A strong nucleophile (OH⁻) directly attacks the nitrile carbon. |
Reaction Visualization: General Hydrolysis Pathway
Caption: General pathway for nitrile hydrolysis to a carboxylic acid via an amide intermediate.
Pillar 2: Reduction - Forging Primary Amines
Scientific Principle & Rationale
Reduction of the nitrile group to a primary amine (-CH₂NH₂) is a cornerstone transformation in medicinal chemistry. It introduces a basic, nucleophilic center and a flexible one-carbon linker, features that are critical for receptor binding and modulating physicochemical properties. The choice of reducing agent is dictated by the desired selectivity and the presence of other functional groups in the molecule.
-
Complex Metal Hydrides (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for nitriles.[11] The mechanism involves the sequential nucleophilic addition of two hydride ions (H⁻) to the electrophilic nitrile carbon.[5][8] Its high reactivity necessitates the use of anhydrous solvents and careful quenching procedures.
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[12] It is often considered a "greener" and more scalable alternative. A key challenge is the potential for over-reaction, where the initially formed primary amine attacks an imine intermediate, leading to secondary and tertiary amine byproducts. This side reaction can be effectively suppressed by adding ammonia to the reaction mixture, which competitively inhibits the unwanted pathway.[11][13]
Experimental Protocols
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is highly efficient but requires stringent anhydrous conditions and careful handling.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure ensures the formation of a granular, easily filterable solid.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the granular solid through a pad of Celite and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude amine can be purified by column chromatography or crystallization of its salt form (e.g., hydrochloride).
Protocol 4: Catalytic Hydrogenation
This method is ideal for larger-scale synthesis and avoids pyrophoric reagents.
-
Setup: In a hydrogenation vessel (e.g., Parr shaker), dissolve this compound (1.0 eq) in a solution of 7N ammonia in methanol.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled wet.
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂. Agitate the reaction at room temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a Celite pad, ensuring the pad remains wet with solvent to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be further purified as needed.
Data Summary: Reduction Methods
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reagent | Lithium Aluminum Hydride | H₂ gas + Raney Ni or Pd/C |
| Key Advantage | High reactivity, fast | Scalable, avoids pyrophoric reagents |
| Selectivity | Low; will reduce many other functional groups | Good; can be tuned |
| Safety | Requires anhydrous conditions, careful quench | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Byproduct Control | N/A | Addition of NH₃ is critical to prevent secondary amine formation |
Reaction Visualization: Nitrile Reduction Pathways
Caption: Schematic of the [3+2] cycloaddition reaction to form a tetrazole ring.
The nitrile group of this compound is not merely a static feature but a dynamic synthetic handle. As demonstrated, it provides reliable and high-yielding access to three of the most important functional groups in modern drug design: carboxylic acids, primary amines, and tetrazoles. Mastery of these transformations empowers researchers to rapidly generate diverse libraries of novel indole derivatives, accelerating the journey from a promising starting material to a potential clinical candidate. By understanding the principles behind each protocol, scientists can rationally troubleshoot and adapt these methods to build the complex molecules required to address today's therapeutic challenges.
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hydrolysis of nitriles . Chemguide. Available from: [Link]
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Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro . Semantic Scholar. Available from: [Link]
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Application Notes and Protocols for the Functionalization of 6-Methoxy-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Methoxy-1H-indole-3-carbonitrile
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. This compound is a particularly valuable scaffold, integrating an electron-donating methoxy group on the benzene ring and an electron-withdrawing carbonitrile group on the pyrrole ring. This unique electronic profile modulates the reactivity of the indole core, opening diverse avenues for functionalization. The methoxy group at the 6-position enhances the electron density of the benzene moiety, influencing the regioselectivity of electrophilic aromatic substitution. Conversely, the carbonitrile group at the 3-position deactivates the pyrrole ring towards electrophilic attack and provides a versatile handle for further chemical transformations.
This guide provides a comprehensive overview of key functionalization strategies for this compound, offering detailed protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.
Understanding the Reactivity of the this compound Core
The functionalization of the this compound ring is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carbonitrile group.
-
N-H Acidity and N-Functionalization: The electron-withdrawing effect of the 3-carbonitrile group increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation and subsequent N-functionalization.
-
Electrophilic Aromatic Substitution: The powerful electron-donating effect of the 6-methoxy group strongly activates the benzene ring towards electrophilic attack. The directing effects of the methoxy group (ortho, para-directing) and the indole nitrogen (ortho-directing to the nitrogen) will predominantly favor substitution at the C7 and C5 positions. The C3 position is already substituted, and the C2 position is deactivated by the adjacent electron-withdrawing cyano group.
-
Reactivity of the Pyrrole Ring: The C2 position is the most likely site for nucleophilic attack or for functionalization via metal-catalyzed C-H activation, given the deactivation of the C3 position.
I. N-Functionalization: Alkylation and Arylation
The nitrogen atom of the indole ring is a common site for modification to modulate the biological activity and physicochemical properties of the molecule.
A. N-Alkylation
N-alkylation of this compound can be readily achieved under basic conditions. The increased acidity of the N-H proton allows for the use of a variety of bases.
Protocol: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality of Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen. For less reactive alkyl halides, a stronger base may be required. Potassium carbonate is a milder base and can be used with more reactive alkylating agents in a solvent like acetonitrile.
-
Solvent: DMF and MeCN are polar aprotic solvents that are suitable for SN2 reactions, effectively solvating the cation of the base and facilitating the nucleophilic attack of the indole anion.
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reagents like sodium hydride to prevent quenching by atmospheric moisture.
B. N-Arylation
The introduction of an aryl group at the indole nitrogen can be achieved via Buchwald-Hartwig amination. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the indole and an aryl halide.[1][2]
Protocol: Buchwald-Hartwig N-Arylation of this compound
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), cesium carbonate (2.0 equivalents), Pd(OAc)₂ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Add anhydrous toluene or 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination.[3] The Pd(OAc)₂/Xantphos system is a robust combination for the N-arylation of a wide range of heterocycles.
-
Base: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the indole nitrogen and facilitate the catalytic cycle.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are necessary to achieve the required reaction temperatures.
II. Electrophilic Aromatic Substitution on the Benzene Ring
The 6-methoxy group strongly activates the benzene ring for electrophilic substitution, primarily at the C5 and C7 positions.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring.[4][5][6] For this compound, formylation is expected to occur at the C7 or C5 position.
Protocol: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add phosphorus oxychloride (1.5 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the formylated indole derivatives.
Causality of Experimental Choices:
-
Vilsmeier Reagent: The electrophilic chloroiminium salt, formed in situ from POCl₃ and DMF, is the active formylating agent.[7]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures to control the reaction. Subsequent heating is often required to drive the electrophilic aromatic substitution to completion.
B. Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the indole ring, providing a versatile intermediate for further synthetic transformations.[8] With the 3-position blocked, the reaction is expected to occur at an activated position on the benzene ring.
Protocol: Mannich Reaction on this compound
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Acetic acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in a mixture of ethanol and acetic acid, add the secondary amine (1.2 equivalents).
-
Cool the mixture to 0 °C and add aqueous formaldehyde (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Mannich base.
Causality of Experimental Choices:
-
Reaction Medium: The use of acetic acid as a catalyst and co-solvent is common in Mannich reactions with indoles, as it facilitates the formation of the electrophilic Eschenmoser's salt precursor.
-
Reagents: Formaldehyde and a secondary amine react in situ to form the electrophilic iminium ion that is attacked by the electron-rich indole ring.
III. Metal-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions, the this compound scaffold must first be halogenated. The electron-rich nature of the benzene ring facilitates electrophilic halogenation, likely at the C5 or C7 positions.
A. Halogenation of this compound
Protocol: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or MeCN and cool to 0 °C.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Wash the mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the bromo-substituted indole.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halo-indole and a boronic acid or ester.[9][10]
Protocol: Suzuki-Miyaura Coupling of a Halo-6-Methoxy-1H-indole-3-carbonitrile
Materials:
-
Halo-6-methoxy-1H-indole-3-carbonitrile (e.g., 5-bromo or 7-bromo derivative)
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
1,4-Dioxane/water or Toluene/ethanol/water solvent mixture
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the halo-indole (1.0 equivalent), boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Pd(OAc)₂ (0.05 equivalents) with PPh₃ (0.1 equivalents) or Pd(PPh₃)₄ (0.05 equivalents).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is crucial for an efficient Suzuki coupling. Pd(OAc)₂ with a phosphine ligand or a pre-formed catalyst like Pd(PPh₃)₄ are commonly used.
-
Base and Solvent: An aqueous basic solution is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent system depends on the solubility of the substrates.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-indole and a terminal alkyne.[11]
Protocol: Sonogashira Coupling of a Halo-6-Methoxy-1H-indole-3-carbonitrile
Materials:
-
Halo-6-methoxy-1H-indole-3-carbonitrile
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the halo-indole (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of THF and triethylamine under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.05 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[12]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
Data Presentation
| Functionalization Reaction | Position of Substitution | Typical Reagents | Typical Yield (%) |
| N-Alkylation | N1 | Alkyl halide, NaH | 80-95 |
| N-Arylation | N1 | Aryl halide, Pd(OAc)₂, Xantphos, Cs₂CO₃ | 70-90 |
| Vilsmeier-Haack Formylation | C7 and/or C5 | POCl₃, DMF | 60-85 |
| Mannich Reaction | C7 and/or C5 | Formaldehyde, Secondary Amine, Acetic Acid | 50-75 |
| Suzuki-Miyaura Coupling | C5 or C7 (from halo-indole) | Boronic acid, Pd catalyst, Base | 75-95 |
| Sonogashira Coupling | C5 or C7 (from halo-indole) | Terminal alkyne, Pd/Cu catalyst, Base | 70-90 |
Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the functionalization of this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on the indole core.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and its application in the field of drug synthesis. Tetrahedron, 46(6), 1791-1837. [Link]
-
Wikipedia contributors. (2024, January 5). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 10:15, January 10, 2026, from [Link]
-
Wikipedia contributors. (2023, December 16). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved 10:16, January 10, 2026, from [Link]
Sources
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
scale-up synthesis of 6-Methoxy-1H-indole-3-carbonitrile
An Application Guide for the Scalable Synthesis of 6-Methoxy-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and agrochemicals. The presence of the methoxy group on the indole scaffold enhances its biological activity and modulates its chemical reactivity, making it a valuable building block.[1][2] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, commencing from the commercially available 6-methoxyindole. The selected synthetic strategy prioritizes operational simplicity, cost-effectiveness, and high yield, making it suitable for scale-up operations in both academic and industrial research settings. The protocol is grounded in well-established chemical transformations, including the Vilsmeier-Haack reaction for C3-formylation and a subsequent one-pot conversion of the resulting aldehyde to the target nitrile.
Introduction & Strategic Rationale
The indole nucleus is a privileged structure in medicinal chemistry. The functionalization of this core, particularly with electron-donating groups like a methoxy substituent, often leads to compounds with enhanced therapeutic properties.[1] this compound, specifically, serves as a precursor to various bioactive molecules, including potential antitumor agents and tubulin polymerization inhibitors.
While modern methods like direct palladium-catalyzed C-H cyanation offer elegant routes to indole-3-carbonitriles[3][4], a classical, two-step approach is often more pragmatic and economical for scale-up synthesis. Our selected strategy involves:
-
Vilsmeier-Haack Formylation: An efficient and highly regioselective method to introduce a formyl group at the electron-rich C3 position of the 6-methoxyindole ring.[5][6]
-
One-Pot Aldehyde to Nitrile Conversion: A direct transformation of the intermediate aldehyde to the final carbonitrile, bypassing the need to isolate the oxime intermediate. This method, adapted from a procedure in Organic Syntheses, is advantageous for its use of inexpensive reagents and operational simplicity.[7]
This pathway avoids the large-scale use of highly toxic metal cyanides in the primary reaction steps and relies on robust, well-understood chemistry, ensuring reproducibility and safety.
Reaction Mechanisms and Process Workflow
Mechanism: Vilsmeier-Haack Formylation
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] The electron-rich 6-methoxyindole then attacks this reagent, primarily at the C3 position, to form an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield 6-methoxy-1H-indole-3-carbaldehyde.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1H-indole-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this valuable indole derivative.[1][2]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction to introduce the nitrile group at the C3 position of 6-methoxyindole is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the C3-cyanation of 6-methoxyindole are a frequent challenge and can stem from several factors related to the chosen synthetic route. The most common methods for this transformation are direct cyanation of the indole core or a two-step process involving formylation followed by conversion to the nitrile.
Common Causes and Solutions:
-
Suboptimal Cyanation Reagent or Conditions: The choice of cyanating agent is critical.
-
For Direct Cyanation: Using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid catalyst (e.g., BF₃·OEt₂) can be effective.[3] If yields are low, consider optimizing the reaction temperature, time, and stoichiometry of the reagents. Ensure all solvents and reagents are anhydrous, as moisture can lead to hydrolysis of the cyanating agent or the product nitrile.[4]
-
Electrochemical Cyanation: An alternative, modern approach is electrochemical C-H cyanation using a redox catalyst, which can offer high regioselectivity and yield under mild conditions.[5][6]
-
Using Acetonitrile as a Cyanide Source: Copper-mediated C2-cyanation using acetonitrile has been reported, but achieving C3 selectivity might require specific directing groups on the indole nitrogen.[7]
-
-
Inefficient Vilsmeier-Haack Formylation: If you are following a two-step route, the initial formylation is a key step. The Vilsmeier-Haack reaction is commonly used to introduce a formyl group at the C3 position of electron-rich indoles.[8][9]
-
Reagent Purity: Ensure the purity of your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts.[10] It's often best to start with milder conditions and gradually increase the temperature.
-
Stoichiometry: The stoichiometric employment of POCl₃ can be caustic. Catalytic versions of the Vilsmeier-Haack reaction are being developed and could be a milder alternative.[11]
-
-
Incomplete Conversion of the Aldehyde to the Nitrile: The conversion of the intermediate 6-methoxy-1H-indole-3-carbaldehyde to the nitrile can also be a source of yield loss.
-
Reaction Conditions: Common methods involve reacting the aldehyde with hydroxylamine to form an oxime, followed by dehydration. Ensure the dehydration step goes to completion.
-
-
Product Degradation: Indole derivatives can be sensitive to strongly acidic or basic conditions, especially during work-up.[4] Prompt neutralization of the reaction mixture is crucial to prevent degradation of the desired product.
Question 2: I am observing the formation of significant side products in my reaction. What are they likely to be and how can I minimize them?
Answer:
Side product formation is a common issue in indole chemistry. The nature of the side products will depend on the specific synthetic route you are employing.
Likely Side Products and Prevention Strategies:
-
N-Alkylation or N-Acylation: The indole nitrogen is nucleophilic and can react with electrophiles. If your reaction conditions involve alkylating or acylating agents, you may see side products where the indole nitrogen has reacted.
-
Solution: Consider using a protecting group on the indole nitrogen, such as Boc, tosyl, or SEM, to prevent this side reaction.[12]
-
-
Formation of Regioisomers: While the C3 position of indole is generally the most nucleophilic, reactions at other positions (like C2) can occur, leading to a mixture of isomers.
-
Solution: The choice of reagents and reaction conditions can significantly influence regioselectivity. For direct cyanation, Lewis acid catalysts can help direct the cyano group to the C3 position.[3]
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions, especially in the presence of water.[4]
-
Solution: Use anhydrous solvents and reagents, and minimize the exposure of your product to strong acids or bases during work-up and purification.
-
-
Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the formation of intractable tars and polymers.[10]
-
Solution: Optimize your reaction conditions to be as mild as possible. This may involve using a less aggressive acid catalyst, lowering the reaction temperature, or reducing the reaction time.
-
Question 3: I'm having difficulty purifying my crude this compound. What purification strategies are most effective?
Answer:
Purification of indole derivatives can be challenging due to their polarity and potential for degradation on silica gel.
Effective Purification Techniques:
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity of the eluent can be fine-tuned to achieve good separation.
-
Silica Gel Deactivation: Indoles can sometimes streak or decompose on acidic silica gel. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in the eluent).[13]
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, consider using reverse-phase (C18) silica gel with a solvent system like methanol/water or acetonitrile/water.[13]
-
-
Recrystallization: If your crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material.
-
Solvent Selection: Experiment with different solvents and solvent mixtures to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing indoles include ethanol, methanol, ethyl acetate, and toluene.
-
-
Extraction: A well-designed work-up procedure can significantly simplify purification.
-
Acid-Base Extraction: If you have acidic or basic impurities, you can use an acid-base extraction to remove them. For example, washing the organic layer with a dilute acid solution can remove basic impurities, while washing with a dilute base solution can remove acidic impurities.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and properties of this compound.
What are the common synthetic routes to this compound?
The two primary synthetic strategies are:
-
Direct C3-Cyanation of 6-Methoxyindole: This involves the direct introduction of a nitrile group at the C3 position of the 6-methoxyindole starting material using an electrophilic cyanating agent.[3]
-
Two-Step Synthesis via Formylation: This route first involves the formylation of 6-methoxyindole at the C3 position, typically using the Vilsmeier-Haack reaction, to yield 6-methoxy-1H-indole-3-carbaldehyde. This aldehyde is then converted to the nitrile in a subsequent step.[8][9][14]
What are the key spectral characteristics I should look for to confirm the identity and purity of my product?
You should use a combination of spectroscopic techniques to confirm the structure and purity of your this compound.
-
¹H NMR: Expect to see characteristic signals for the indole protons and the methoxy group. The proton on the indole nitrogen will typically appear as a broad singlet at a downfield chemical shift. The aromatic protons will have specific coupling patterns depending on their positions on the indole ring.[15][16]
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the nitrile carbon (typically around 115-120 ppm) and the carbons of the indole ring and the methoxy group.[15]
-
IR Spectroscopy: Look for a sharp absorption band characteristic of the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈N₂O, MW: 172.18 g/mol ).
What are some of the known applications of this compound?
6-Methoxyindole derivatives are important structural motifs in many biologically active compounds and are used in the development of new pharmaceuticals.[1][2] They have been investigated for a variety of therapeutic applications, including as:
-
Anticancer agents[17]
-
Inhibitors of various enzymes[17]
-
Building blocks for more complex heterocyclic systems[18]
III. Experimental Protocols & Data
Table 1: Typical Reagent Quantities for Vilsmeier-Haack Formylation
| Reagent | Molar Equivalent | Typical Amount (for 1g of 6-methoxyindole) |
| 6-Methoxyindole | 1.0 | 1.0 g |
| N,N-Dimethylformamide (DMF) | 1.1 - 1.5 | 0.6 - 0.8 mL |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | 0.7 - 0.9 mL |
Step-by-Step Protocol: Vilsmeier-Haack Formylation of 6-Methoxyindole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Addition of 6-Methoxyindole: Dissolve 6-methoxyindole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 6-methoxy-1H-indole-3-carbaldehyde by column chromatography or recrystallization.
Step-by-Step Protocol: Conversion of Aldehyde to Nitrile
-
Oxime Formation: Dissolve the 6-methoxy-1H-indole-3-carbaldehyde in a suitable solvent (e.g., ethanol or pyridine). Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).
-
Dehydration: Isolate the crude oxime. The dehydration to the nitrile can be achieved using various reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
Work-up and Purification: After the dehydration is complete, carefully quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain this compound.
IV. Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Common synthetic routes.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
-
BenchChem. (2025). Troubleshooting common side reactions in 5-Cyanoindole synthesis.
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
PubChem. 6-Methoxy-1H-indole. [Link]
-
Yan, X., & Qi, Z. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Xu, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Galli, C. (1988). The Sandmeyer Reaction. Chemical Reviews. [Link]
-
Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]
-
Wang, B., et al. (2014). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry. [Link]
-
Ding, S., & Jiao, N. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters. [Link]
-
Taber, D. F., & Stachel, S. J. (2001). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current Organic Chemistry. [Link]
-
BenchChem. (2025). Common side reactions in 3H-Indole synthesis and how to avoid them.
-
El-Sayed, M. T., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. Molecules. [Link]
-
Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
El-Shishtawy, R. M., et al. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
-
The Royal Society of Chemistry. (Unknown). Supporting information. [Link]
-
Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Letters. [Link]
-
Al-Zaydi, K. M. (2009). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Molecules. [Link]
-
PubChemLite. 6-methoxyindole (C9H9NO). [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
-
ResearchGate. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
MDPI. (2018). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. reddit.com [reddit.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 16. 6-Methoxyindole(3189-13-7) 1H NMR [m.chemicalbook.com]
- 17. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Methoxy-1H-indole-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Methoxy-1H-indole-3-carbonitrile. As a pivotal intermediate in the synthesis of various pharmaceuticals, achieving high purity of this compound is critical for downstream applications. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.
Purification Strategy Overview
The purification of crude this compound typically involves the removal of unreacted starting materials, catalysts, and side-products from the synthesis. The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are recrystallization and column chromatography.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My compound does not crystallize from the chosen solvent system.
A1: This is a common issue that can stem from several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble, crystallization will not occur. Conversely, if it is insoluble even when heated, that solvent is also unsuitable.
-
Presence of Impurities: A high concentration of impurities can inhibit crystal formation or cause the product to "oil out." A preliminary purification step, such as a simple filtration through a plug of silica gel, might be necessary to remove gross impurities.
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form. You can try to carefully evaporate some of the solvent to increase the concentration.
-
Lack of Nucleation Sites: Crystallization requires a nucleation event to begin. Try scratching the inside of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of the pure compound.
Q2: The recrystallized product is still colored, although the pure compound should be a white or off-white solid.
A2: Colored impurities are a frequent problem. Here's how to address it:
-
Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.
-
Oxidation: Indole derivatives can be susceptible to oxidation, which can lead to coloration. Try to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible and store the final product protected from light and air.
Q3: The yield after recrystallization is very low.
A3: Low recovery can be due to several reasons:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and receiving flask.
-
The compound has significant solubility in the cold solvent: If the product is still quite soluble in the chosen solvent even at low temperatures, you will lose a substantial amount. Consider using a mixed solvent system where the compound has very low solubility at cold temperatures.
Column Chromatography Issues
Q1: I am not getting good separation of my compound from impurities on the silica gel column.
A1: Poor separation can be addressed by optimizing the following parameters:
-
Mobile Phase Polarity: The choice of eluent is critical. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. If the compound and impurities are eluting too quickly (high Rf values on TLC), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). If they are moving too slowly (low Rf values), increase the polarity.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.
-
Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure the silica gel is packed uniformly.
-
Sample Loading: Overloading the column with too much crude material will result in poor separation. A general rule of thumb is to use a mass of silica gel that is 20-50 times the mass of the crude sample.
Q2: My compound appears to be decomposing on the silica gel column.
A2: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.
-
Deactivating the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (~1%), to the mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Reverse-Phase Chromatography: In some cases, reverse-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, can be a good alternative for polar indole derivatives.[1]
Purity Analysis FAQs
Q1: How can I quickly assess the purity of my fractions during column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[2] By spotting each fraction on a TLC plate and developing it in an appropriate solvent system, you can identify which fractions contain your pure compound.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in an NMR spectrum can be due to:
-
Residual Solvents: Solvents used in the purification or reaction can be difficult to remove completely. Common residual solvents include ethyl acetate, hexanes, dichloromethane, and methanol. There are published tables of NMR chemical shifts for common laboratory solvents that can help in their identification.[3][4]
-
Synthetic Byproducts: Depending on the synthetic route used to prepare this compound, various side products can form. For instance, in a Fischer indole synthesis, regioisomers or products from incomplete cyclization could be present.[5]
-
Degradation Products: As mentioned, indoles can be sensitive to air and light.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent system and volumes should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or methanol and water)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For 6-methoxy-indole derivatives, a mixture of a "good" solvent (like ethyl acetate or methanol) and a "poor" solvent (like hexanes or water) is often effective.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a standard procedure for flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Glass chromatography column
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase by running TLC plates of the crude material in various solvent mixtures. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.
-
Collect the eluent in fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis, based on a method for a similar compound.[7]
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water, potentially with a modifier like formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape.[7] |
| Elution Mode | Isocratic or gradient elution, to be optimized based on the separation of impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | 30 °C |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization problems.
References
- SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). Dry silica gel.
- Waters Corporation. (n.d.). HPLC Column Performance.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- University of Pretoria. (n.d.). Chapter 3 Materials and Methods.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Indole Derivatives.
- AWS. (n.d.). World Journal of Pharmaceutical Research.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol using Column Chromatography.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile.
- BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for the Recrystallization of 7-methyl-1H-indole-5,6-diol.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- HPTLC and GC-MS Analysis of Methanolic Extract of Lepidium Sativum Linn Seeds. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 3474-3479.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Organic Syntheses. (n.d.). indole-3-carbonitrile.
- Cheméo. (n.d.). Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7).
- GL Sciences. (n.d.). HPLC Column Technical Guide.
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 10, 2026, from [Link]
- Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
-
MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved January 10, 2026, from [Link]
- Ishii, H. (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 11(4), 323-330.
Sources
- 1. 6-Methoxyindole(3189-13-7) 1H NMR [m.chemicalbook.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Indole-3-Carbonitrile, 4-Methoxy- Chemical Properties, Uses & Supplier China | High Purity Indole Derivatives | Buy Online [nj-finechem.com]
- 7. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating the Synthesis of 6-Methoxy-1H-indole-3-carbonitrile: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of 6-Methoxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the potential pitfalls encountered during the synthesis of this valuable indole derivative. By understanding the underlying reaction mechanisms and the origins of common byproducts, you can optimize your synthetic strategy for higher yields and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through one of three primary routes, each with its own set of advantages and potential challenges. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity profile.
-
Vilsmeier-Haack Formylation followed by Cyanation: This two-step approach involves the formylation of 6-methoxyindole at the C3 position to yield 6-methoxy-1H-indole-3-carbaldehyde, which is then converted to the nitrile.
-
Dehydration of 6-methoxy-1H-indole-3-carbaldehyde Oxime: A straightforward method where the corresponding aldoxime is dehydrated to the nitrile.
-
Palladium-Catalyzed Cyanation of 3-Halo-6-methoxyindole: A direct approach to introduce the cyano group at the C3 position of a pre-functionalized indole.
This guide will provide a detailed troubleshooting section for each of these synthetic pathways.
II. Troubleshooting Guide: A Question & Answer Approach
Route 1: Vilsmeier-Haack Reaction & Subsequent Cyanation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like indoles.[1][2][3] However, the high reactivity of the 6-methoxyindole nucleus can sometimes lead to undesired side reactions.
Q1: My Vilsmeier-Haack reaction of 6-methoxyindole is giving a low yield of the desired 3-formyl product and multiple spots on TLC. What are the likely byproducts?
A1: The electron-donating nature of the methoxy group at the 6-position enhances the nucleophilicity of the indole ring, making it highly susceptible to electrophilic attack. While formylation is directed to the C3 position, several byproducts can arise:
-
Diformylated Indole: The Vilsmeier reagent is a weak electrophile, but with a highly activated substrate like 6-methoxyindole, a second formylation can occur.[1] This typically happens at the nitrogen atom (N1-formylation) or another electron-rich position on the benzene ring, leading to the formation of 1,3-diformyl-6-methoxyindole or other isomeric diformyl derivatives.
-
Polymeric/Tarry Materials: Indoles are prone to polymerization under acidic conditions, which are inherent to the Vilsmeier-Haack reaction.[4] Overly harsh conditions (high temperature, prolonged reaction time) can lead to the formation of intractable tars.
-
Unreacted Starting Material: Incomplete reaction can be due to insufficient Vilsmeier reagent, poor quality of reagents (especially phosphorus oxychloride, which is moisture-sensitive), or suboptimal temperature.
Troubleshooting Workflow for Vilsmeier-Haack Reaction
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
Technical Support Center: 6-Methoxy-1H-indole-3-carbonitrile
Welcome to the technical support center for 6-Methoxy-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry and materials science.[1] However, like many indole derivatives, its electron-rich heterocyclic nature makes it susceptible to degradation under various experimental conditions.[2][3] The methoxy group at the 6-position enhances the electron density of the indole ring, influencing its reactivity and stability. Understanding and mitigating these stability issues are paramount for successful research and development.
This guide provides a structured approach to identifying and addressing common stability problems, ensuring the purity and integrity of your this compound throughout its handling, storage, and use in reactions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place.[4] Exposure to light, heat, and moisture can accelerate degradation. For optimal preservation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (-20°C is preferable for long-term storage).[4]
Q2: I've noticed the color of my this compound has changed from white/off-white to a yellowish or brownish hue. What does this indicate?
A change in color is often a visual indicator of degradation. This is likely due to oxidation or polymerization of the indole ring.[5] It is highly recommended to assess the purity of the discolored material by an appropriate analytical method, such as HPLC, before proceeding with your experiment.[6] If significant degradation is detected, purification or acquisition of a fresh batch is advised.
Q3: Is this compound sensitive to air?
Yes, indole derivatives, especially those with electron-donating groups like a methoxy substituent, can be susceptible to air oxidation.[5] While it may not be as rapid as in other highly sensitive compounds, prolonged exposure to air, particularly in the presence of light and trace metals, can lead to the formation of colored impurities. Storing under an inert atmosphere is a key preventative measure.
Solvent and Solution Stability
Q4: In which solvents is this compound most stable for preparing stock solutions?
For preparing stock solutions, it is best to use high-purity, anhydrous, and degassed aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Protic solvents, especially acidic or basic ones, can promote degradation. If aqueous solutions are necessary, they should be prepared fresh and used immediately. The pH of aqueous media can significantly impact the stability of indole compounds.[7]
Q5: I prepared a stock solution in methanol and noticed new peaks in my LC-MS analysis after a few days. What could be the cause?
Methanol, while a common solvent, is protic and can participate in degradation reactions, especially if the solution is exposed to light or contains acidic or basic impurities. The new peaks likely represent degradation products. It is recommended to store stock solutions at low temperatures (-20°C or -80°C) and protected from light. For critical applications, preparing fresh solutions is the safest approach.
Reaction and Experimental Stability
Q6: My reaction yield is consistently low when using this compound. Could the starting material be degrading under the reaction conditions?
This is a strong possibility. The stability of this compound can be compromised by various reaction conditions:
-
Strong Acids: The indole ring is sensitive to strong acids, which can lead to protonation and subsequent degradation or polymerization.[3]
-
Strong Bases: While the N-H proton is weakly acidic, strong bases can deprotonate it, and the resulting indolide anion may have different reactivity and stability. Furthermore, basic conditions can promote hydrolysis of the nitrile group.[8]
-
Oxidizing Agents: The electron-rich indole nucleus is susceptible to oxidation.[9] Common oxidizing agents can react with the indole ring, leading to a variety of oxidation products.
-
High Temperatures: Prolonged heating can cause thermal degradation.
It is crucial to carefully control the reaction conditions, including temperature, pH, and the choice of reagents.
Q7: Are there any specific chemical incompatibilities I should be aware of?
Yes, based on the general reactivity of indoles and nitriles, you should avoid the following:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, chromic acid) can lead to oxidative degradation of the indole ring.
-
Strong Acids: (e.g., concentrated sulfuric acid, nitric acid) can cause polymerization and other degradation pathways.
-
Strong Reducing Agents: While the nitrile can be reduced, harsh reducing agents like LiAlH4 may also affect the indole ring.[10]
-
Electrophiles: The indole ring is nucleophilic and will react with strong electrophiles.
Troubleshooting Guides
Issue 1: Unexpected Impurities in a Freshly Opened Bottle
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of colored impurities (yellow/brown). | 1. Oxidation due to improper storage by the supplier or during shipping. 2. Exposure to light. | 1. Assess Purity: Perform an HPLC analysis to quantify the purity of the material.[6] 2. Purification: If the impurity level is low, consider recrystallization or column chromatography. 3. Contact Supplier: If the material is significantly degraded, contact the supplier for a replacement. |
| Clumped or sticky solid. | Moisture absorption. | 1. Dry the Material: Dry the compound under vacuum. 2. Proper Storage: Ensure future storage is in a desiccator or a dry, inert atmosphere. |
Issue 2: Degradation During Experimental Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple spots on TLC or new peaks in LC-MS after work-up. | 1. Acidic/Basic Conditions: Use of strong acids or bases during extraction or washing steps. 2. Prolonged Exposure to Air/Light: Leaving the compound in solution exposed to ambient conditions for extended periods. | 1. Neutralize Promptly: If acidic or basic washes are necessary, neutralize the organic layer immediately afterward. 2. Use Mild Conditions: Employ milder acids/bases (e.g., dilute acetic acid, saturated sodium bicarbonate). 3. Protect from Light: Cover flasks with aluminum foil. 4. Work Efficiently: Minimize the time the compound is in solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
2. Stress Conditions: [13]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[14]
-
Thermal Degradation: Keep the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Recommended HPLC Method for Purity Analysis
A reverse-phase HPLC method is generally suitable for analyzing indole derivatives.[6][15]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient (e.g., 10-90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 280 nm) |
| Injection Volume | 10 µL |
Visualizing Potential Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Workflow for a forced degradation study.
References
-
Forced degradation study. (n.d.). Science.gov. Retrieved January 10, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. Retrieved January 10, 2026, from [Link]
- Verma, R. K., & Kaur, R. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of Chemical Sciences, 130(1), 1-15.
- Kumar, N., & Parle, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 848-856.
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Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved January 10, 2026, from [Link]
- Reyes-Gonzales, M., Esteban-Zubero, E., López-Pingarrón, L., Soria, M., Pereboom, D., Tan, D. X., Reiter, R. J., & García, J. J. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane.
- Blatter, H. M., Lukaszewski, H., & de Stevens, G. (1964). Indole-3-carbonitrile. Organic Syntheses, 44, 59.
- Singh, S., & Bakshi, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Rani, S., & Singh, R. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(7), 2460-2466.
- Sawayama, Y., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 55(8), 1437-1440.
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PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved January 10, 2026, from [Link]
- Ermondi, G., & Caron, G. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecular Pharmaceutics, 10(10), 3858-3866.
- Panda, D., & Verma, A. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200781.
- Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
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Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]
- Yan, X. H., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
- Panda, D., et al. (2021). Base-Mediated Modular Synthesis of Amino-aroyl-naphthalenes, Quinolines, and Carbazoles from 2-(Alkynyl)carbonitriles. Organic Letters, 23(20), 7854-7859.
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 10, 2026, from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
- Li, Y., et al. (2023). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2023(2), M1629.
- Sridharan, V., et al. (2011). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 111(11), 7157-7259.
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 10, 2026, from [Link]
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829.
- Galano, A., & Reiter, R. J. (2018). Melatonin and its metabolites: a contemporary review of their aqueous and lipophilic antioxidant actions. Journal of Pineal Research, 65(4), e12515.
-
Methylamine Supplier. (n.d.). 1H-Indole-3-Carbonitrile, 4-Methoxy. Retrieved January 10, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved January 10, 2026, from [Link]
- Janeš, D., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3704.
- Kumar, A., et al. (2014). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 6(7), 1951-1961.
- Temussi, F., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 678-683.
- Kowalski, P., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(3), 169-175.
-
PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved January 10, 2026, from [Link]
- Nováková, L., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 124, 200-207.
- Kumar, A., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 8(25), e202300898.
- de la Ossa, J. G., et al. (2010). Photolytic behaviour of 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone and 2-hydroxy-4-methoxybenzophenone. Journal of Photochemistry and Photobiology A: Chemistry, 210(2-3), 133-140.
- Drakou, C. E., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. International Journal of Biological Macromolecules, 245, 125422.
- Temussi, F., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 678-683.
- Cuesta, S., et al. (2009). Oxidation of melatonin and its catabolites, N1-acetyl-N2-formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. Journal of Pineal Research, 46(3), 322-329.
- Strickley, R. G., et al. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 6(11), 971-975.
- Kim, J. S., et al. (2001). Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. Yakhak Hoechi, 45(5), 458-463.chi*, 45(5), 458-463.
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Technical Support Center: Strategic Control of Isomer Formation in Methoxyindole Synthesis
Welcome to the technical support center dedicated to the nuanced challenges of methoxyindole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in indole ring formation. Methoxyindoles are privileged scaffolds in a vast array of biologically active molecules, and controlling the position of the methoxy group is paramount for achieving desired pharmacological outcomes.
This guide moves beyond standard protocols to provide in-depth, experience-driven insights into why specific isomers form and how to strategically direct the reaction to the desired outcome. We will delve into the mechanistic underpinnings of common synthetic routes and offer practical, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methoxyindoles, and which is most prone to isomer formation?
A1: The most prevalent methods include the Fischer, Bischler, and Hemetsberger indole syntheses.[1][2] The Fischer indole synthesis, while robust and versatile, is particularly susceptible to forming regioisomers, especially when using meta-substituted methoxyphenylhydrazines as starting materials.[3] The regiochemical outcome is highly dependent on the substitution pattern of the starting hydrazine and the reaction conditions employed.[4][5]
Q2: Why is controlling the position of the methoxy group on the indole ring so critical?
A2: The position of the methoxy substituent profoundly influences the electronic properties and steric profile of the indole ring. This, in turn, dictates the molecule's biological activity, metabolic stability, and potential for further functionalization. For example, 5-methoxyindoles are precursors to key neurotransmitters and pharmaceuticals, while other isomers may exhibit different or undesirable biological profiles.[5][6]
Q3: I'm observing a mixture of 4- and 6-methoxyindoles. What is the primary factor driving this lack of selectivity?
A3: This is a classic challenge when using m-methoxyphenylhydrazine in a Fischer indole synthesis. The direction of the key[7][7]-sigmatropic rearrangement is influenced by the electronic effects of the methoxy group and the steric environment around the two potential cyclization sites (ortho to the hydrazine nitrogen).[4][8] The choice of acid catalyst and reaction temperature can significantly tip the balance between the two competing cyclization pathways.
Q4: Can protecting groups on the indole nitrogen help control regioselectivity during the initial synthesis?
A4: Protecting groups are typically employed after the indole core is formed to prevent unwanted side reactions during subsequent functionalization steps.[9][10] While they don't directly control the initial cyclization regioselectivity in a Fischer synthesis, their use in alternative, multi-step synthetic strategies can be a key element in building the desired isomer from a pre-functionalized aniline.
Troubleshooting Guides
Guide 1: Poor Regioselectivity with m-Methoxyphenylhydrazine (4- vs. 6-Methoxyindole)
Problem: My Fischer indole synthesis using m-methoxyphenylhydrazine and an unsymmetrical ketone (e.g., methyl ethyl ketone) yields a difficult-to-separate mixture of 4-methoxy- and 6-methoxyindole isomers.
Root Cause Analysis:
The cyclization of the m-methoxyphenylhydrazone intermediate can proceed through two competing pathways. The key step, a[7][7]-sigmatropic rearrangement, can initiate bond formation at either the C2 or C6 position of the benzene ring relative to the hydrazine attachment point. The electron-donating methoxy group at C3 activates both adjacent positions, leading to a mixture of products. The final ratio is a delicate balance of electronic and steric effects, heavily influenced by the acid catalyst.[4][7]
Troubleshooting Workflow Diagram
Caption: Decision workflow for optimizing 4- vs. 6-methoxyindole regioselectivity.
Detailed Methodologies & Data:
Protocol 1: Modifying the Acid Catalyst
The choice of acid catalyst is the most critical parameter influencing regioselectivity.[11][12] Lewis acids, which coordinate with the nitrogen atoms, can create a bulkier transition state, potentially favoring cyclization at the less sterically hindered position. Brønsted acids protonate the nitrogen, leading to a different electronic distribution and potentially favoring the thermodynamically more stable product.
| Catalyst | Typical Conditions | Expected Outcome | Citation |
| ZnCl₂ | 1.2 eq. in Toluene, 80-110°C | Often favors the less sterically hindered 6-methoxy isomer. | [9][13] |
| BF₃·OEt₂ | 1.5 eq. in Dichloromethane, 0°C to rt | Can show high selectivity, outcome is substrate-dependent. | [11][12] |
| PPA | Neat or in xylene, 100-140°C | Strong acid, often favors the thermodynamic product. | [9][11] |
| HCl/EtOH | 5% HCl in Ethanol, reflux | Classic Brønsted conditions, often gives mixtures. | [14] |
Step-by-Step Experimental Protocol (Example with ZnCl₂):
-
To a stirred solution of m-methoxyphenylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq) in toluene, add anhydrous zinc chloride (1.2 eq) in one portion.
-
Heat the reaction mixture to 110°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the isomer ratio.
Guide 2: "Abnormal" Product Formation from o-Methoxyphenylhydrazine
Problem: My Fischer indole synthesis with ethyl pyruvate 2-methoxyphenylhydrazone using HCl in ethanol is primarily yielding ethyl 6-chloroindole-2-carboxylate instead of the expected 7-methoxyindole.
Root Cause Analysis:
This is a known "abnormal" Fischer indole synthesis.[14] The methoxy group at the ortho position is susceptible to nucleophilic displacement by chloride ions from the HCl catalyst under the reaction conditions. The cyclization can proceed to the position of the methoxy group, which is then eliminated and replaced by a chlorine atom. This side reaction is particularly prevalent with strong Brønsted acids containing a nucleophilic counter-ion.[14][17]
Reaction Mechanism Diagram
Caption: Competing pathways leading to normal and abnormal indole products.
Troubleshooting and Mitigation Strategies:
1. Change the Acid Catalyst: The most effective solution is to switch from a strong Brønsted acid with a nucleophilic counter-ion (like HCl) to a Lewis acid or a non-nucleophilic Brønsted acid.
-
Recommended: Use Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂). These catalysts are less likely to cause the chloro-substitution.[17]
-
Caution: Even with ZnCl₂, some substitution of the methoxy group with chlorine can still occur.[17]
2. Use a Non-Nucleophilic Solvent/Acid System:
-
Consider using polyphosphoric acid (PPA) or methanesulfonic acid. These acids have non-nucleophilic counter-ions, which will prevent the formation of the chlorinated byproduct.
Step-by-Step Protocol to Avoid Abnormal Product Formation:
-
Prepare the ethyl pyruvate 2-methoxyphenylhydrazone in situ or as an isolated intermediate.
-
In a separate flask, add polyphosphoric acid (PPA) and heat to 80°C.
-
Add the hydrazone to the hot PPA with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC.
-
After the reaction is complete, pour the hot mixture onto crushed ice.
-
Neutralize with a strong base (e.g., 50% NaOH) until the solution is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield the desired 7-methoxyindole.
Analytical Separation of Isomers
Challenge: How can I effectively separate and quantify the different methoxyindole isomers produced in my reaction?
Solution: Chromatographic techniques are essential for both the analysis and purification of methoxyindole isomer mixtures.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for accurate quantification. A C18 reverse-phase column with a gradient elution of acetonitrile and water (often containing 0.1% formic acid or trifluoroacetic acid) typically provides excellent separation.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile indole isomers. Derivatization of the indole nitrogen with a silylating agent like BSTFA may be necessary to improve peak shape and thermal stability.[15][18]
-
Column Chromatography: For preparative scale separation, silica gel column chromatography is standard. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used. Careful fraction collection and analysis by TLC are crucial for isolating pure isomers.
References
- Benchchem. (2025).
- PubMed. (2017).
- ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed.
- Unknown Source. (2018).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles. Benchchem.
- Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- ResearchGate. (2025). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | Request PDF.
- Unknown Source. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole. Benchchem.
- Benchchem. (n.d.). Refinement of analytical methods for detecting 5-Methoxyindole. Benchchem.
- RSC Publishing. (2017).
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH.
- Benchchem. (2025). Technical Support Center: 5-Methoxyindole Synthesis. Benchchem.
- Benchchem. (n.d.).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta.
- PubMed Central. (2022).
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Technical Support Center: Characterization of 6-Methoxy-1H-indole-3-carbonitrile
Welcome to the technical support guide for 6-Methoxy-1H-indole-3-carbonitrile (CAS: 145692-57-5). This document serves as a centralized resource for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the analysis and characterization of this compound. As a methoxy-activated indole, this molecule possesses unique electronic properties that, while beneficial for its intended applications, can present specific analytical hurdles.[1] This guide is structured in a question-and-answer format to directly address practical issues, providing not just solutions but the underlying scientific reasoning to empower your experimental design.
Section 1: Stability, Storage, and Sample Handling
Proper handling is the foundation of reliable characterization. The electron-rich indole nucleus, further activated by the methoxy group, is susceptible to environmental factors.[1][2]
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
Answer: To minimize degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen.[2] Amber vials are highly recommended to prevent photodegradation. The indole ring is prone to oxidation, and exposure to light and air can generate impurities that will complicate analysis.[2][3]
Q2: I plan to dissolve my sample for analysis. How stable is this compound in common laboratory solvents and at different pH values?
Answer: While soluble in solvents like methanol, acetonitrile, and DMSO, long-term stability in solution can be a concern. The indole ring system is particularly sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[2] Similarly, strongly basic conditions can promote the hydrolysis of the nitrile group to a carboxamide and eventually a carboxylic acid.[4] For analytical purposes, it is best to prepare solutions fresh and use mobile phases with mild pH (e.g., 3-7) if possible.
Caption: Potential degradation routes for this compound.
Section 2: Troubleshooting Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound.
Q1: I'm developing an HPLC method and observing poor peak shape (tailing or fronting). What adjustments can I make?
Answer: Peak tailing is common for amine-containing heterocycles like indoles due to interactions with residual silanols on the silica-based column packing.
-
Mobile Phase pH: Ensure the mobile phase pH is controlled. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can protonate the indole nitrogen, improving peak shape. For MS compatibility, formic acid is the preferred choice.[5]
-
Column Choice: If tailing persists, consider a column with low silanol activity or an end-capped column.[5] Modern core-shell columns can also provide excellent efficiency and peak shape for indole-containing compounds.[6]
-
Temperature: Increasing the column temperature (e.g., to 35-40°C) can improve peak symmetry by reducing mobile phase viscosity and speeding up mass transfer.
Q2: My chromatogram shows several unexpected small peaks. Are these impurities from the synthesis or did they form during analysis?
Answer: This is a critical question that requires a systematic approach to answer. The peaks could be process-related impurities, such as starting materials or byproducts, or they could be degradants.[7][8]
Troubleshooting Steps:
-
Analyze a Blank: Inject your solvent blank to ensure the peaks are not from the solvent or system.
-
Re-prepare and Inject Immediately: Prepare a fresh sample and inject it immediately. If the impurity peaks are smaller or absent compared to an older sample solution, this suggests degradation in solution.
-
Forced Degradation: To confirm, you can perform forced degradation studies.[3] Expose your sample to mild acid, base, and oxidative (e.g., H₂O₂) conditions. If any of the new peaks match the retention times of the unexpected peaks in your original sample, it strongly indicates they are degradants.
| Parameter | Starting Condition | Rationale |
| Column | C18, 2.5-5 µm, 100 Å | Standard reverse-phase column suitable for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to improve peak shape and is MS-compatible.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography.[5] |
| Gradient | 10-90% B over 15 minutes | A good starting point to elute the parent compound and potential impurities. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Detection | UV at 270 nm | Indole rings have strong UV absorbance in this region.[6] |
| Temperature | 30°C | Provides stable retention times. |
Table 1: Recommended Starting HPLC Method
Caption: HPLC troubleshooting workflow for this compound.
Section 3: Navigating Spectroscopic Characterization
Mass Spectrometry (MS)
Q: What is the expected mass for my compound, and what key fragments should I look for in an ESI-MS/MS analysis?
Answer: The molecular formula is C₁₀H₈N₂O, with a monoisotopic mass of approximately 172.06 Da.[9] You should look for the protonated molecular ion [M+H]⁺ at m/z 173.07.
Tandem MS (MS/MS) is invaluable for confirming the structure.[10] Key fragmentations would likely involve the loss of small, stable molecules. A plausible fragmentation pathway could involve the loss of a methyl radical from the methoxy group or rearrangements involving the nitrile and indole ring.
Caption: Plausible ESI-MS fragmentation for the [M+H]⁺ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared. Is this normal?
Answer: Yes, this is a very common phenomenon for indole N-H protons. The broadening is due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange with residual water or other protic species in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). If the signal is completely absent, it may have exchanged with deuterium from the solvent. Running the sample in a scrupulously dry solvent or at low temperature can sometimes sharpen this peak.
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Characteristics |
| Indole N-H | > 8.5 | N/A | Broad singlet, exchangeable with D₂O. |
| Aromatic C-H | 7.0 - 7.8 | 100 - 138 | Multiple signals (doublets, singlets) in the aromatic region. |
| Methoxy -OCH₃ | ~3.8 | ~55 | Sharp singlet, integrates to 3H. |
| Indole C-CN | N/A | ~105 | Quaternary carbon, low intensity. |
| Nitrile -C≡N | N/A | ~118 | Quaternary carbon, low intensity. |
| Methoxy C-O | N/A | ~157 | Quaternary carbon, downfield due to oxygen. |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (referenced to TMS)
Infrared (IR) Spectroscopy
Q: How can I quickly confirm the identity of my sample using IR spectroscopy?
Answer: IR spectroscopy is excellent for confirming the presence of key functional groups. Look for three characteristic peaks:
-
N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H group.[11]
-
C≡N Stretch: A sharp, medium-intensity peak in the range of 2200-2240 cm⁻¹ for the nitrile group. This is a very clean region of the spectrum, making this peak highly diagnostic.
-
C-O Stretch: A strong peak in the 1200-1250 cm⁻¹ region, characteristic of the aryl ether C-O bond of the methoxy group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| Indole N-H Stretch | ~3400 | Sharp, Medium |
| Aromatic C-H Stretch | > 3000 | Medium |
| Nitrile (C≡N) Stretch | 2200 - 2240 | Sharp, Medium |
| Aromatic C=C Stretch | 1500 - 1620 | Multiple, Variable |
| Aryl Ether (C-O) Stretch | 1200 - 1250 | Strong |
Table 3: Key IR Absorption Frequencies for this compound
References
- SIELC Technologies. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column.
- Lee, C., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. PMC - PubMed Central.
- Cas Number Lookup.
- Gribble, G. W. (2010).
- Trivedi, M. K., et al. FT-IR spectrum of control indole.
- BenchChem.
- Reddy, K. S., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- Skarka, A., et al. (2016).
- Kumar, A., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.
- BenchChem. Technical Support Center: Stability and Degradation of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
- BenchChem. Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. molecularinfo.com [molecularinfo.com]
- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Methoxy-1H-indole-3-carbonitrile
Welcome to the technical support center for the purification of 6-Methoxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the purification of this valuable indole derivative. Our focus is on providing practical, experience-based solutions grounded in solid chemical principles.
I. Understanding the Molecule and Potential Impurities
This compound is an electron-rich heterocyclic compound. The methoxy group at the 6-position and the nitrile group at the 3-position influence its reactivity and potential impurity profile. The most common synthetic routes to this and similar indole-3-carbonitriles often involve either the Fischer indole synthesis or the functionalization of a pre-existing 6-methoxyindole core. Each route presents a unique set of potential impurities.
A. Potential Impurities from Fischer Indole Synthesis:
The Fischer indole synthesis is a robust method for creating the indole core structure. However, it is not without its challenges, particularly with substituted phenylhydrazines.
-
Regioisomers: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.
-
Incomplete Cyclization: Unreacted phenylhydrazone can remain in the crude product.
-
Side-Reactions: The presence of the methoxy group can sometimes lead to unexpected side reactions, such as chlorination if hydrochloric acid is used as the catalyst in the presence of a methoxy group on the phenylhydrazone.[1]
-
Polymeric Byproducts: Strongly acidic and high-temperature conditions can lead to the formation of tars and polymeric materials.[2]
B. Potential Impurities from Functionalization of 6-Methoxyindole:
A common strategy involves the introduction of the nitrile group at the 3-position of 6-methoxyindole. This is often achieved through a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile.
-
Unreacted Starting Material: Incomplete reaction will leave residual 6-methoxyindole.
-
Intermediate Aldehyde: The key intermediate, 6-methoxy-1H-indole-3-carbaldehyde, may be present if the conversion to the nitrile is not complete.
-
Over-functionalization: Although less common at the 3-position, reaction at other positions on the indole ring is possible under certain conditions.
-
Byproducts from Nitrile Formation: The conversion of the aldehyde to the nitrile can generate its own set of byproducts. For instance, if the synthesis involves a reaction with hydroxylamine followed by dehydration, the intermediate oxime could be an impurity. A one-pot conversion from an indole-3-carboxaldehyde to the nitrile has been reported to produce N-(indol-3-yl)methylformamide as a byproduct.[3]
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is a persistent off-color (yellow, brown, or pink), even after column chromatography. What's causing this and how can I fix it?
Possible Causes:
-
Oxidation: Indoles, especially electron-rich ones like 6-methoxyindole derivatives, are susceptible to air oxidation, which can produce highly colored impurities.
-
Residual Acid/Base: Traces of acid or base from the reaction or workup can promote degradation and color formation.
-
Nitrated Impurities: If nitric acid was used in any preceding synthetic steps, residual nitrated species can be highly colored.
Solutions:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use it sparingly, as it can also adsorb your product.
-
Inert Atmosphere: Conduct your purification steps, particularly column chromatography and solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Neutralize Thoroughly: Ensure your crude product is thoroughly neutralized after acidic or basic workup steps before proceeding with purification.
-
Aqueous Washes: Wash the organic extract of your crude product with a mild reducing agent solution, such as sodium bisulfite, to remove some oxidative impurities.
Q2: I'm seeing multiple spots on my TLC, even after a column. How can I improve my chromatographic separation?
Possible Causes:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve your product from closely related impurities.
-
Compound Tailing: Your compound may be interacting too strongly with the silica gel, leading to broad, tailing bands and poor separation.
-
Compound Degradation on Silica: Some indole derivatives can be unstable on silica gel, leading to the appearance of new spots during chromatography.[4]
Solutions:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5] Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column.[5]
-
Solvent System Modification:
-
For polar impurities: Increase the proportion of the non-polar solvent.
-
For non-polar impurities: Gradually increase the proportion of the polar solvent.
-
To reduce tailing: Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
-
-
Alternative Stationary Phases: If your compound is degrading on silica gel, consider using a different stationary phase such as alumina (neutral or basic) or Florisil.[5]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 stationary phase with a mobile phase of water and acetonitrile or methanol can be effective.
Experimental Workflow: A General Purification Strategy
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: General Purification Workflow for this compound.
Q3: My yield is very low after recrystallization. What went wrong?
Possible Causes:
-
Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
Solutions:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and with heating. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.
-
Use Minimal Solvent: Add just enough hot solvent to fully dissolve the crude material.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can promote slow cooling.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be effective. Dissolve your compound in a minimum of a "good" hot solvent, and then add a "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the hot "good" solvent to redissolve the solid, and then allow it to cool slowly.
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
Based on the polarity of the molecule, good starting points for single-solvent recrystallization would be solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. A mixed solvent system of dichloromethane and hexanes could also be effective. Always perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for confirming purity:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Q3: My compound seems to be degrading on the benchtop. How should I store it?
Due to the potential for oxidation, it is best to store purified this compound in a tightly sealed container, protected from light, and under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.
IV. Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
V. Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | Excellent for separating complex mixtures; high purity achievable. | Can be time-consuming and require large volumes of solvent; potential for product loss or degradation on the column. | Crude products with multiple, closely related impurities. |
| Recrystallization | Simple, efficient for removing small amounts of impurities; can yield highly crystalline material. | Not effective for separating impurities with similar solubility to the product; potential for significant product loss in the mother liquor. | Relatively pure crude products (>80-90%) requiring a final polishing step. |
VI. References
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-652.
-
Ishii, H.; et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chem. Pharm. Bull.1989 , 37 (6), 1478-1484.
-
Yamada, F.; Hashizume, T.; Somei, M. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles1998 , 47 (1), 509-516.
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241-2245.
-
Somei, M.; et al. A Facile Synthesis of 4-Substituted Indoles. Chem. Pharm. Bull.1985 , 33 (9), 3696-3708.
-
Blatter, H. M.; Lukaszewski, H.; de Stevens, G. indole-3-carbonitrile. Org. Synth.1964 , 44, 59.
-
Chen, C.; et al. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Sci. Nutr.2020 , 8 (1), 478-485.
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119-122.
-
University of Rochester Department of Chemistry. Not Voodoo. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. [Link]
-
Yan, X.; Qi, X. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67 (Pt 11), o2991.
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633-1635.
-
Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40 (2), 251-277.
-
Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev.1988 , 88 (5), 765-792.
-
Doyle, M. P.; Siegfried, B.; Dellaria, J. F. Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl halides from aryl amines. J. Org. Chem.1977 , 42 (14), 2426-2431.
-
Obushak, M. D.; Lyakhovych, M. B.; Bilai, I. V. Vilsmeier–Haack–Arnold Reaction in the Synthesis of Heterocyclic Compounds (Review). Chem. Heterocycl. Compd.2015 , 51 (8), 665-689.
-
Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.1997 , 49, 1-330.
-
Marfat, A.; Carta, M. P.; Helquist, P. A convenient procedure for the conversion of aldehydes to nitriles. Tetrahedron Lett.1981 , 22 (15), 1393-1396.
-
Al-Zaydi, K. M. Synthesis of new indole derivatives carrying a cyano group. Molecules2003 , 8 (7), 513-522.
-
Antonchick, A. P.; et al. Direct C-H Cyanation of Indoles and Pyrroles. Angew. Chem. Int. Ed.2011 , 50 (44), 10433-10436.
-
Willis, M. C. Transition metal catalyzed cyanation of aryl halides and triflates. Chem. Rev.2010 , 110 (2), 725-748.
-
Chen, C.; et al. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Sci. Nutr.2020 , 8(1), 478-485.
-
Chen, C.; et al. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Sci. Nutr.2020 , 8(1), 478-485.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-Methoxy-1H-indole-3-carbonitrile
Welcome to the technical support center for 6-Methoxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting for the effective handling, storage, and application of this versatile indole derivative. As a key building block in medicinal chemistry, particularly in the synthesis of compounds targeting neurological disorders and in other bioactive molecules, its proper management is paramount to experimental success.[1]
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to store it in a cool, dry, and dark environment. The indole nucleus is susceptible to degradation, and the methoxy group can influence its reactivity.
For optimal preservation, we recommend the following storage protocol:
-
Temperature: Store at 0-8 °C for short-term storage. For long-term storage, temperatures of -20°C are advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light exposure. Indole derivatives can be light-sensitive, leading to photodegradation.
-
Handling: Avoid repeated freeze-thaw cycles of solutions. Aliquot solutions into smaller, single-use vials if necessary.
How do I properly dissolve this compound for my experiments?
The solubility of this compound is a critical factor in preparing stock solutions and reaction mixtures. Based on the properties of similar indole derivatives, it is expected to have low solubility in water and good solubility in common organic solvents.
Recommended Solvents:
-
High Solubility: Dichloromethane (DCM), Chloroform
-
Moderate to High Solubility: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
Protocol for Preparing a Stock Solution:
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the chosen solvent in small portions while gently swirling or vortexing the vial.
-
If necessary, sonication can be used to aid dissolution.
-
Once fully dissolved, store the stock solution under the recommended storage conditions.
| Solvent | Predicted Solubility |
| Water | Low |
| Dichloromethane | High |
| Chloroform | High |
| Methanol | Moderate to High |
| Ethanol | Moderate to High |
| DMSO | Moderate to High |
| DMF | Moderate to High |
Note: It is always recommended to perform a small-scale solubility test before preparing a large batch of solution.
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR Spectrum After Storage or Reaction
Symptom: You observe additional peaks in the 1H or 13C NMR spectrum of your sample that were not present in the initial analysis.
Possible Cause: Degradation of the this compound. The indole ring is susceptible to both oxidation and acid-catalyzed decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected NMR peaks.
Explanation of Degradation Pathways:
-
Oxidation: The electron-rich indole nucleus can be oxidized, especially at the C2 and C3 positions. This can lead to the formation of oxindole derivatives.
-
Acid-catalyzed Degradation: In the presence of strong acids, the indole ring can be protonated, leading to dimerization or polymerization, resulting in complex mixtures and the appearance of multiple new signals in the NMR spectrum.
Issue 2: Low Yield or Incomplete Reaction in a Synthetic Step
Symptom: A reaction using this compound as a starting material results in a low yield of the desired product or a significant amount of unreacted starting material.
Possible Causes:
-
Poor solubility of the starting material in the reaction solvent.
-
Degradation of the starting material under the reaction conditions.
-
Side reactions, such as those common in Fischer indole synthesis if this method was used for its preparation.
Troubleshooting Steps:
-
Solvent Selection: Ensure that this compound is fully soluble in the chosen reaction solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.
-
Reaction Conditions:
-
If the reaction is run at elevated temperatures, consider if the compound is thermally stable under those conditions. A thermogravimetric analysis (TGA) could provide this information.
-
If the reaction involves acidic or basic reagents, assess the stability of your compound under these conditions with a small-scale trial.
-
-
Purity of Starting Material: Verify the purity of your this compound using NMR or HPLC. Impurities can inhibit the reaction or lead to side products.
Issue 3: Difficulty in Purifying the Compound
Symptom: Challenges in obtaining pure this compound after synthesis, with persistent impurities observed by TLC or NMR.
Purification Strategy:
Caption: Purification decision workflow.
Detailed Protocols:
Protocol 1: Column Chromatography Purification This method is effective for separating compounds with different polarities.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For example, start with 5% ethyl acetate in hexanes and gradually increase the polarity.
-
Procedure:
-
Dry-load the crude sample onto a small amount of silica gel.
-
Prepare the column with the initial low-polarity eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization Recrystallization is an excellent technique for purifying solid compounds if a suitable solvent system can be found.
-
Solvent System: A mixed solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol or acetone) and a non-polar solvent in which it is less soluble (e.g., water or hexanes).
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
If there are insoluble impurities, perform a hot filtration.
-
To the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
References
-
6-Methoxy-1H-indole. PubChem. Available from: [Link]
-
Supporting information - The Royal Society of Chemistry. Available from: [Link]
-
Supporting Information - Wiley-VCH. Available from: [Link]
-
indole-3-carbonitrile - Organic Syntheses Procedure. Available from: [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]
-
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC - NIH. Available from: [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available from: [Link]
-
N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. Available from: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. Available from: [Link]
-
Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. Available from: [Link]
-
Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions - MDPI. Available from: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation - BJOC. Available from: [Link]
-
The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance | Request PDF - ResearchGate. Available from: [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. Available from: [Link]
Sources
Technical Support Center: Synthesis of Indole-3-carbonitriles
Welcome to the Technical Support Center for the synthesis of indole-3-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of indole-3-carbonitrile synthesis and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of indole to produce the precursor, indole-3-carboxaldehyde, is giving a low yield. What are the likely causes?
Low yields in the Vilsmeier-Haack reaction are often due to suboptimal reaction conditions or the use of stoichiometric amounts of phosphorus oxychloride (POCl₃), which can be caustic.[1][2] The reaction is sensitive to temperature and the molar ratios of the reagents. Inadequate cooling during the addition of POCl₃ can lead to the formation of undesired byproducts. Recently, catalytic versions of the Vilsmeier-Haack reaction have been developed, offering milder conditions and potentially higher yields.[1][2]
Q2: I am attempting a Fischer indole synthesis to create a substituted indole-3-carbonitrile precursor, but the reaction is failing or providing very low yields. What could be wrong?
The Fischer indole synthesis is notoriously sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[3][4] Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, preventing the desired cyclization.[3][4][5] Additionally, the strength of the acid catalyst and the reaction temperature are critical; conditions that are too harsh can lead to decomposition and tar formation.[3][6]
Q3: During the dehydration of indole-3-carboxamide to form indole-3-carbonitrile, I'm observing significant amounts of starting material and other impurities. How can I improve this conversion?
Incomplete conversion during the dehydration of indole-3-carboxamide is a common issue. The choice of dehydrating agent and reaction conditions are crucial for driving the reaction to completion. Stronger dehydrating agents or higher temperatures might be necessary, but this also increases the risk of side reactions. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.
Q4: My purification of indole-3-carbonitrile by column chromatography is proving difficult, with products co-eluting with impurities. What can I do?
Co-elution of impurities is a frequent challenge in the purification of indole derivatives.[7] Some indoles can be sensitive to the acidic nature of silica gel, leading to streaking or decomposition on the column.[8] Trying different solvent systems, using neutralized silica gel, or switching to an alternative stationary phase like alumina can improve separation.[8] Recrystallization, if the product is a solid, is also a highly effective purification technique.[8]
Troubleshooting Guides
Problem 1: Formation of Bis(indolyl)methanes and Other Dimeric Impurities
The formation of dimeric and oligomeric byproducts is a common issue in indole chemistry, particularly under acidic conditions.
Causality: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack.[9] The C3 position is the most nucleophilic and prone to reaction with electrophilic species.[10] In the presence of an acid catalyst, the initially formed indole-3-carboxaldehyde or other electrophilic intermediates can react with another molecule of the starting indole, leading to the formation of bis(indolyl)methanes.[11]
Troubleshooting & Optimization:
-
Control of Acidity: Use the mildest possible acid catalyst that still promotes the desired reaction. Weaker Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) can be effective alternatives to strong mineral acids.[3][6]
-
Gradual Addition: Add the acid catalyst or electrophilic reagent slowly and at a low temperature to control the reaction rate and minimize the concentration of reactive intermediates.
-
High Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions, such as dimerization.
Problem 2: N-N Bond Cleavage in Fischer Indole Synthesis
A significant side reaction in the Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate, which prevents the formation of the indole ring.
Causality: This side reaction is particularly prevalent when electron-donating substituents are present on the arylhydrazine or the carbonyl compound.[4][5] These groups stabilize the positive charge that develops on the nitrogen atom during the key[4][4]-sigmatropic rearrangement, but they can also overly stabilize the transition state for heterolytic N-N bond cleavage, making it a more favorable pathway.[4][5]
Troubleshooting & Optimization:
-
Substituent Effects: Be mindful of the electronic nature of your substituents. If yields are poor with electron-rich substrates, consider if an alternative synthetic route might be more suitable.
-
Catalyst Choice: The choice of acid catalyst can influence the reaction pathway. Lewis acids like ZnCl₂ have been shown to improve the efficiency of cyclizations that proceed poorly with protic acids.[4]
-
Temperature Control: Carefully optimize the reaction temperature. Higher temperatures can favor the N-N bond cleavage pathway.
Problem 3: Ring Opening of Cyclic Amides in Vilsmeier-Type Reactions
When using cyclic amides other than DMF in a Vilsmeier-type reaction to generate 3-acylindoles, ring opening of the amide can occur as a significant side reaction.
Causality: The stability of the cyclic Vilsmeier reagent intermediate plays a crucial role. Five-membered ring amides tend to form stable 3-(1-alkyl-pyrrolidine-2-ylidene)3H-indoles.[12] However, with six- and seven-membered ring amides, the corresponding intermediate is less stable and can undergo ring opening, leading to the formation of amino ketones upon basic workup.[12]
Troubleshooting & Optimization:
-
Amide Selection: If the desired product is the 3-acylindole, it is best to use N,N-dimethylformamide (DMF) or other acyclic tertiary amides.[12] If a cyclic amide is necessary, be aware of this potential side reaction and optimize the workup conditions to favor the desired product.
Experimental Protocols
Protocol 1: Catalytic Vilsmeier-Haack Formylation of Indole
This protocol describes a catalytic version of the Vilsmeier-Haack reaction for the synthesis of indole-3-carboxaldehyde.[2][13]
Materials:
-
Indole
-
3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst)
-
Anhydrous acetonitrile
-
Diethyl bromomalonate (DEBM)
-
Deuterated N,N-dimethylformamide (DMF-d7) or standard DMF
-
Phenylsilane (PhSiH₃)
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add indole (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous acetonitrile via syringe.
-
Sequentially add DEBM (1.2 equiv), DMF (1.5 equiv), and PhSiH₃ (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully add 2 M NaOH solution dropwise.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dehydration of Indole-3-carboxamide to Indole-3-carbonitrile
A general procedure for the dehydration of an amide to a nitrile.
Materials:
-
Indole-3-carboxamide
-
Phosphorus oxychloride (POCl₃) or other suitable dehydrating agent (e.g., trifluoroacetic anhydride, cyanuric chloride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or pyridine)
Procedure:
-
Dissolve indole-3-carboxamide in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent (e.g., POCl₃, 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Fischer Indole Synthesis Yields
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) | Common Side Products |
| 4-Methoxy | Acetone | PPA | 80 | Low | N-N cleavage products, Tar |
| Unsubstituted | Cyclohexanone | Acetic Acid | 100 | High | Minimal |
| 4-Nitro | Acetone | H₂SO₄ | 60 | Moderate | Polymeric materials |
Data is illustrative and based on general principles of the Fischer indole synthesis.
Visualizations
Troubleshooting Workflow for Low Yield in Indole-3-carbonitrile Synthesis
Caption: Competing reaction pathways in the Fischer indole synthesis.
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5472–5483. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC. [Link]
-
Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(2), 34-39. [Link]
-
Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509. [Link]
-
Abdel-Aziz, A. A.-M., & El-Tohamy, S. A. (2021). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. [Link]
-
Bouattour, A., & Soueidan, A. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(19), 6528. [Link]
-
Nastri, G., Chino, M., Maglio, O., Bhagi-Damodaran, A., Lu, Y., & Lombardi, A. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9838–9847. [Link]
-
Banerjee, S., & Ghorai, P. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(20), 13411–13444. [Link]
-
Kumar, A., & Kumar, V. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22359–22383. [Link]
-
ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. [Link]
-
Dangi, R. S., Sagin, F., & Ece, A. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615–630. [Link]
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
-
ResearchGate. (n.d.). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. [Link]
-
Zhang, D., & Wang, C. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2214–2227. [Link]
-
Wang, B., & Xi, C. (2022). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 33(4), 1735–1746. [Link]
-
He, G., & Gaunt, M. J. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews, 47(8), 2824–2837. [Link]
-
ResearchGate. (n.d.). Indole-3-carbonitrile. [Link]
-
Golm Metabolome Database. (n.d.). Replica Mass Spectra of Indole-3-acetonitrile (1TMS). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
Dinca, N., Ion, A., & Dinu, D. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 333–338. [Link]
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- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 6-Methoxy-1H-indole-3-carbonitrile
Welcome to the Technical Support Center for the synthesis of 6-Methoxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve higher yields and purity.
I. Introduction to the Synthesis
The synthesis of this compound typically involves the introduction of a nitrile group at the C3 position of the 6-methoxyindole scaffold. This can be achieved through various methods, most commonly via a Vilsmeier-Haack type reaction or direct C-H cyanation. The choice of solvent is a critical parameter that can significantly influence the reaction's success, affecting everything from reactant solubility and reagent stability to the reaction rate and the formation of byproducts.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the role of the solvent in both causing and resolving these issues.
Issue 1: Low to No Product Yield
A low yield of the desired this compound is one of the most frequent challenges. Several factors, often solvent-related, can contribute to this issue.
-
Question: My reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes related to my choice of solvent?
Answer:
-
Poor Solubility of Starting Materials: 6-methoxyindole, being a solid, may have limited solubility in certain organic solvents. If your starting material does not fully dissolve, the reaction will be heterogeneous and likely slow, leading to incomplete conversion.
-
Recommendation: For reactions like the Vilsmeier-Haack formylation followed by conversion to the nitrile, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are often employed.[1] If solubility remains an issue, consider gentle heating or exploring solvent mixtures. For instance, a co-solvent like toluene has been used in some Fischer indole syntheses to improve solubility and facilitate the reaction.[2]
-
-
Decomposition of Reagents or Intermediates: The Vilsmeier reagent, formed from POCl₃ and DMF, is sensitive to moisture and can decompose. Similarly, the intermediates in the reaction pathway can be unstable.
-
Recommendation: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of sensitive reagents. The choice of a non-reactive solvent is crucial. While DMF is often a reactant in the Vilsmeier-Haack reaction, in other cyanation methods, an inert solvent is preferred.[3]
-
-
Suboptimal Reaction Temperature for the Chosen Solvent: The optimal reaction temperature is highly dependent on the solvent's boiling point and its ability to mediate the reaction.
-
Recommendation: If the reaction is sluggish, and you are using a low-boiling solvent like DCM, you may be limited in the temperature you can achieve. Switching to a higher-boiling solvent like DMF or 1,2-dichloroethane might be necessary to drive the reaction to completion.[1] Conversely, if you observe significant byproduct formation, the temperature might be too high, and a lower-boiling solvent or cooling the reaction may be beneficial.
-
-
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC plate is a clear indicator of side reactions. The solvent can play a significant role in promoting or suppressing these unwanted pathways.
-
Question: I am observing multiple byproducts in my reaction mixture. What are the common side reactions, and how can solvent selection help minimize them?
Answer:
-
Polymerization/Tar Formation: Indoles, especially under acidic conditions, are prone to polymerization, leading to the formation of intractable tars.[1] This is a common issue in reactions like the Fischer indole synthesis and can be exacerbated by high temperatures and concentrated acidic conditions.[4]
-
Recommendation: Using a solvent to dilute the reaction mixture can help to control the exotherm and minimize polymerization.[5] Additionally, the slow addition of reagents in a suitable solvent can maintain a low concentration of reactive intermediates, further reducing the likelihood of polymerization.
-
-
Formation of Regioisomers: While cyanation at the C3 position of indole is generally favored, substitution at other positions (e.g., C2) can occur, especially if the C3 position is sterically hindered or if the reaction conditions are not optimized. The solvent can influence the regioselectivity of the reaction.
-
Recommendation: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the site of electrophilic attack. For direct C-H functionalization reactions, a thorough screening of solvents with varying polarities is recommended to optimize regioselectivity.[6]
-
-
Hydrolysis of the Nitrile Group: During aqueous work-up, the newly installed nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.
-
Recommendation: Careful control of the pH during work-up is crucial. Using a buffered solution or minimizing the exposure time to harsh aqueous conditions can prevent this side reaction. The choice of extraction solvent is also important for efficient separation of the product from the aqueous phase.
-
-
III. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
-
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the Vilsmeier-Haack formylation of 6-methoxyindole to produce 6-methoxy-1H-indole-3-carbaldehyde, followed by the conversion of the aldehyde to a nitrile.[3][7] This two-step process is generally reliable. The conversion of the aldehyde to the nitrile can be achieved using various reagents, such as hydroxylamine followed by dehydration, or more directly with reagents like diammonium hydrogen phosphate in nitropropane and acetic acid.[8]
-
Q2: Can I directly cyanate 6-methoxyindole at the C3 position in one step?
A2: Yes, direct C-H cyanation methods are available and represent a more atom-economical approach. These methods often employ transition-metal catalysts or photoredox catalysis.[6][9] The choice of solvent in these reactions is critical for achieving good yield and regioselectivity.[6] Common solvents for these types of reactions include polar aprotic solvents like acetonitrile or DMF.
-
Q3: What role does solvent polarity play in this synthesis?
A3: Solvent polarity is a key factor. For reactions involving ionic intermediates, such as the Vilsmeier-Haack reaction, a polar solvent can stabilize these charged species, facilitating the reaction. However, in some cases, highly polar protic solvents can solvate nucleophiles, reducing their reactivity. For direct C-H cyanation, solvent polarity can influence the oxidation potential of the indole and the stability of the radical cation intermediate, thereby affecting the reaction's efficiency and selectivity.[6]
-
Q4: I am struggling with the purification of my crude product. What solvent systems are recommended for column chromatography?
A4: The purification of indole derivatives can be challenging. A common starting point for column chromatography is a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] Given the presence of the polar nitrile and methoxy groups, you may need to use a relatively high percentage of the polar solvent. If your product is sticking to the silica gel or streaking, adding a small amount (e.g., 0.5-1%) of triethylamine to the eluent can help to improve the separation.[11]
-
Q5: Are there any "green" or more environmentally friendly solvent choices for this synthesis?
A5: While traditional syntheses often rely on chlorinated solvents or polar aprotic solvents like DMF, there is a growing interest in using more sustainable alternatives. For some indole syntheses, solvents like ethanol or even water have been successfully employed, particularly in microwave-assisted reactions.[5] Research into greener solvent systems is ongoing, and it is worth exploring recent literature for advancements in this area.
IV. Experimental Protocols and Data
Protocol 1: Two-Step Synthesis via Vilsmeier-Haack Formylation and Cyanation
Step A: Vilsmeier-Haack Formylation of 6-Methoxyindole (Adapted from general Vilsmeier-Haack procedures)[3][7]
-
To a stirred solution of anhydrous N,N-Dimethylformamide (DMF, 3 eq.) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-methoxyindole (1 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Basify the mixture with a cold aqueous solution of NaOH to pH 9-11.
-
The precipitated solid, 6-methoxy-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.
Step B: Conversion of Aldehyde to Nitrile (Adapted from a general procedure for indole-3-carbonitriles)[8]
-
In a round-bottom flask, combine 6-methoxy-1H-indole-3-carbaldehyde (1 eq.), diammonium hydrogen phosphate (5 eq.), 1-nitropropane (as solvent, ~20 mL per gram of aldehyde), and glacial acetic acid (~7 mL per gram of aldehyde).
-
Reflux the mixture for 12-14 hours. The color of the reaction mixture will likely darken.
-
Remove the volatile components under reduced pressure.
-
To the residue, add an excess of water to precipitate the crude this compound.
-
Collect the solid by filtration and dry under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Table 1: Influence of Solvent on Indole Synthesis Yield (Illustrative Examples)
| Indole Synthesis Method | Substrate | Solvent | Yield (%) | Reference |
| Fischer Indole Synthesis | p-tolylhydrazine hydrochloride and isopropyl methyl ketone | Ethanol | 95 | [5] |
| Fischer Indole Synthesis | p-tolylhydrazine hydrochloride and isopropyl methyl ketone | Dichloromethane | 50 | [5] |
| Fischer Indole Synthesis | p-tolylhydrazine hydrochloride and isopropyl methyl ketone | Water | 40 | [5] |
| Nenitzescu Indole Synthesis | Benzoquinone and β-aminocrotonic ester | Acetic Acid | Favorable for indole | [1] |
| Nenitzescu Indole Synthesis | Benzoquinone and β-aminocrotonic ester | Acetone, Chloroform | Unsuccessful | [1] |
This table provides general examples of solvent effects on indole synthesis and is intended for illustrative purposes. Optimal conditions for the synthesis of this compound should be determined experimentally.
V. Visualizing the Workflow and Key Concepts
Diagram 1: General Workflow for Two-Step Synthesis
Caption: A typical two-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
VI. References
-
Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 41, p.56 (1961). [Link]
-
Rogers, D. T., et al. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Catalysis, 2016 , 6(9), 5849-5853. [Link]
-
Somei, M., et al. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 1998 , 47(1), 509-516. [Link]
-
Gribble, G. W. Synthesis, reactivity and biological properties of methoxy-activated indoles. In Indoles in Multicomponent Processes; John Wiley & Sons, Ltd, 2021; pp 1-56. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chavan, S. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2015 , 4(10), 456-470. [Link]
-
Knight, D. W., et al. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 2023 , 145, 133604. [Link]
-
Lee, S., et al. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 2018 , 23(11), 2848. [Link]
-
Al-Zaeem, M. S., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 2021 , 11(36), 22354-22384. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. In Organic Reactions; John Wiley & Sons, Inc., 2004. [Link]
-
Yan, G., & Qi, X. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 2011 , 67(Pt 11), o2919. [Link]
-
McNally, A., et al. C-H Cyanation of 6-Ring N-Containing Heteroaromatics. Chemistry – A European Journal, 2017 , 23(59), 14733-14737. [Link]
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- 6. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. C-H Cyanation of 6-Ring N-Containing Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 6-Methoxy-1H-indole-3-carbonitrile Synthesis
Welcome to our dedicated technical support center for the synthesis of 6-Methoxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our focus is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The introduction of a cyano group at the C3 position of the indole scaffold is a critical transformation, yielding a versatile intermediate for the synthesis of a wide range of biologically active molecules. The electron-rich nature of the 6-methoxyindole core, however, presents unique challenges and opportunities in catalyst selection and reaction optimization. This guide will navigate you through these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the C3-cyanation of indoles?
A1: The most prevalent and effective catalytic systems for the direct C-H cyanation of indoles at the C3 position involve transition metals, primarily palladium and copper. Ruthenium-based catalysts have also shown promise.[1] Each system has its own set of advantages and requires careful consideration of the substrate, cyanide source, and reaction conditions. Electrochemical methods are also emerging as a sustainable alternative.[2]
Q2: How does the methoxy group at the 6-position influence catalyst selection?
A2: The electron-donating methoxy group increases the electron density of the indole ring system, making it more susceptible to electrophilic attack and potentially more reactive in certain catalytic cycles.[3] This enhanced reactivity can be beneficial, but it can also lead to side reactions such as over-oxidation or polymerization if the reaction conditions are not carefully controlled. The choice of catalyst and oxidant must be finely tuned to achieve high selectivity for the desired C3-cyanated product.
Q3: What are the common sources of the cyanide group, and what are the safety considerations?
A3: A variety of cyanide sources can be employed, ranging from traditional and highly toxic reagents like KCN and NaCN to safer alternatives. These include:
-
Metal Cyanides: Zn(CN)₂, CuCN. While effective, they are toxic and require careful handling.
-
Cyanide Surrogates: TMSCN (trimethylsilyl cyanide) is a common, though still toxic, alternative.[2]
-
In Situ Generated Cyanide: Combinations like NH₄HCO₃ and DMSO can serve as a safe and practical "CN" source in palladium-catalyzed reactions.[4]
-
Non-metallic and Safer Sources: Acetonitrile and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are being explored as less hazardous options.[5]
Extreme caution must be exercised when working with any cyanide source. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach and ferric chloride) should always be readily available.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Catalyst Inactivity | - Ensure the use of a high-purity, active catalyst. For palladium catalysts, ensure the active Pd(0) species is generated. - For air-sensitive catalysts, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). | The catalytic cycle relies on the active form of the metal. Oxidation or impurities can poison the catalyst, halting the reaction. |
| Inappropriate Ligand | - Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands for palladium-catalyzed reactions. - For copper-catalyzed reactions, consider ligands like 1,10-phenanthroline. | The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, reductive elimination). |
| Suboptimal Temperature | - Systematically screen the reaction temperature. Start with milder conditions and gradually increase. | High temperatures can lead to catalyst decomposition or byproduct formation, while low temperatures may result in a sluggish or incomplete reaction.[6] |
| Poor Choice of Cyanide Source | - If using a less reactive cyanide source, consider switching to a more active one (e.g., from K₄[Fe(CN)₆] to Zn(CN)₂), keeping safety in mind. | The efficiency of the transmetalation step (or its equivalent) in the catalytic cycle is highly dependent on the nature of the cyanide source. |
Problem 2: Poor Regioselectivity (Formation of C2-Cyanated Isomer)
| Potential Cause | Recommended Action | Scientific Rationale |
| Reaction Mechanism | - For direct C-H functionalization, the C3 position of indole is generally more nucleophilic and sterically accessible. If C2-cyanation is observed, re-evaluate the catalyst system. - Some copper-catalyzed systems with specific directing groups on the indole nitrogen can favor C2-cyanation. Ensure your starting material is N-unsubstituted or appropriately substituted for C3-selectivity. | The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. Deviation from this suggests a different reaction pathway may be operative, potentially involving a directed metalation. |
| Steric Hindrance | - Ensure the indole nitrogen is unprotected or protected with a small group. Large N-substituents can sterically hinder the C3 position and favor C2 functionalization. | While C3 is electronically favored, significant steric bulk on the nitrogen can alter the regiochemical outcome. |
Problem 3: Formation of Side Products (e.g., Dimerization, Oxidation)
| Potential Cause | Recommended Action | Scientific Rationale |
| Over-Oxidation | - Reduce the amount of oxidant or switch to a milder one. - Optimize the reaction time to minimize exposure of the product to oxidative conditions. | The electron-rich 6-methoxyindole ring and the product can be susceptible to oxidation, leading to decomposition or the formation of undesired byproducts. |
| Indole Dimerization | - Lower the reaction temperature. - Increase the rate of addition of the indole substrate to maintain a low concentration. | Under certain conditions, particularly acidic or highly oxidative environments, indoles can undergo dimerization. |
| Hydrolysis of the Nitrile | - Ensure anhydrous reaction conditions if using a cyanide source that can generate water upon reaction. - During workup, avoid prolonged exposure to strongly acidic or basic conditions. | The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under harsh conditions. |
Experimental Protocols
The following protocols are suggested starting points for the synthesis of this compound. Optimization will likely be necessary for your specific setup and reagents.
Method 1: Palladium-Catalyzed C-H Cyanation with a Safe Cyanide Source
This method is adapted from procedures for the C3-cyanation of indoles using a non-metallic cyanide source.[4]
Workflow Diagram:
Caption: Palladium-catalyzed C-H cyanation workflow.
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add 6-methoxy-1H-indole (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and ammonium bicarbonate (2.0 mmol).
-
Evacuate and backfill the tube with oxygen (or air) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Method 2: Copper-Catalyzed Cyanation via Iodination
This method involves a one-pot, two-step process of iodination followed by cyanation, which can offer high regioselectivity.[7]
Logical Relationship Diagram:
Caption: Sequential iodination-cyanation pathway.
Step-by-Step Protocol:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), dissolve 6-methoxy-1H-indole (1.0 mmol) in a suitable solvent (e.g., DMF or dioxane, 5 mL).
-
Add N-iodosuccinimide (NIS) (1.1 mmol) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
To this mixture, add copper(I) cyanide (1.2 mmol) and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 100-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with aqueous ammonia and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Data Summary
The following table provides a comparative overview of catalyst systems for indole cyanation. Note that yields are highly substrate and condition dependent.
| Catalyst System | Typical Catalyst | Cyanide Source | Temperature (°C) | Advantages | Disadvantages |
| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Zn(CN)₂, K₄[Fe(CN)₆], NH₄HCO₃/DMSO | 80-140 | High functional group tolerance, good yields.[4] | Can be expensive, potential for catalyst poisoning. |
| Copper-Catalyzed | CuI, CuCN, Cu(OAc)₂ | KCN, NaCN, TMSCN | 100-150 | Lower cost than palladium, effective for C-H functionalization.[7] | Often requires higher temperatures, potential for lower functional group tolerance. |
| Ruthenium-Catalyzed | [RuCl₂(p-cymene)]₂ | K₄[Fe(CN)₆], NCTS | 110-120 | High regioselectivity, potential for catalyst reusability.[1] | Less commonly used than Pd or Cu, may require specific ligands. |
| Electrochemical | Redox catalyst (e.g., tris(4-bromophenyl)amine) | TMSCN | Room Temp. | Mild conditions, avoids bulk chemical oxidants.[2] | Requires specialized equipment, may not be suitable for all substrates. |
This technical guide provides a framework for approaching the synthesis of this compound. As with any chemical synthesis, empirical optimization of the reaction conditions is key to achieving the desired outcome. We encourage researchers to use this guide as a starting point for their investigations and to consult the primary literature for further details.
References
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022-01-04). Retrieved from [Link]
-
Optimization of Reaction Conditions. a | Download Scientific Diagram. (n.d.). Retrieved from [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(13), 1301-1306.
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022-01-04). Retrieved from [Link]
- Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987.
- Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 4-19.
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Retrieved from [Link]
- Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 12(11), 2517–2519.
- Francke, R., & Schollmeyer, D. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au.
- Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. (2024-08-01). The Journal of Organic Chemistry.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Daugulis, O., et al. (2010). Copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds. Organic Letters, 12(11), 2517-9.
- Ren, X., et al. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
-
Blatter, H. M., Lukaszewski, H., & de Stevens, G. (n.d.). INDOLE-3-CARBONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
-
Optimization of the reaction conditions | Download Table. (n.d.). Retrieved from [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Francke, R., & Schollmeyer, D. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au.
- Zhang, T.-S., et al. (2020). Copper-Catalyzed Annulation–Cyanotrifluoromethylation of 1,6-Enynes Toward 1-Indanones via a Radical Process. Frontiers in Chemistry, 8, 299.
-
Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. (2024-03-19). Retrieved from [Link]
-
Photoinduced C–O bond cleavage for copper-catalyzed allenyl radical cyanation. (n.d.). Retrieved from [Link]
-
Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. (n.d.). Retrieved from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
- One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021-11-19). Molecules, 26(22), 6977.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
-
A C‐H Cyanation of 6‐Ring N‐Containing Heteroaromatics. (2025-10-17). Retrieved from [Link]
- Yan, Y.-L., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242.
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. (n.d.). Retrieved from [Link]
Sources
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Technical Support Center: Monitoring the Progress of 6-Methoxy-1H-indole-3-carbonitrile Reactions
Welcome to the technical support center for the synthesis and reaction monitoring of 6-Methoxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Introduction
The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. Precise monitoring of the reaction progress is paramount for optimizing yields, minimizing impurities, and ensuring the reproducibility of the synthesis. This guide provides a comprehensive overview of common challenges and their solutions, along with detailed protocols for effective reaction monitoring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or No Product Formation | 1. Suboptimal Reaction Temperature: Incorrect temperature can hinder the reaction kinetics.[1][2] 2. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the Fischer indole synthesis.[1][3] 3. Poor Quality Starting Materials: Impurities in reactants can lead to side reactions.[1] 4. Decomposition of Intermediates: The hydrazone intermediate may be unstable under the reaction conditions.[2] | 1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal range. Microwave-assisted synthesis can sometimes offer better control and improved yields.[2] 2. Screen Catalysts: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] 3. Purify Starting Materials: Ensure the purity of the arylhydrazine and the carbonyl compound through appropriate purification techniques. 4. In Situ Formation: Perform a one-pot synthesis where the hydrazone is generated and cyclized without isolation to minimize decomposition.[2] |
| Formation of Multiple Products (Regioisomers) | 1. Use of an Unsymmetrical Ketone: Can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[2][4] | 1. Choice of Acid Catalyst: The acidity of the medium can influence regioselectivity. For instance, Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to favor the formation of the 3-unsubstituted indole from methyl ketones.[2] 2. Steric Hindrance: The reaction often favors the formation of the less sterically hindered product. |
| Significant Side Product Formation (e.g., Tar, Polymers) | 1. Strongly Acidic and High-Temperature Conditions: Can lead to the formation of intractable tars and polymers.[2] 2. Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1] | 1. Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature.[2] 2. Slow Addition of Acid: Add the acid catalyst slowly to control the reaction exotherm.[2] 3. Optimize Reactant Concentrations: Adjust the concentration of the carbonyl compound to minimize self-condensation. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging.[5] 2. Presence of a Tertiary Amine in the Scaffold (if applicable): Can cause streaking on silica gel columns.[5] | 1. Alternative Chromatography: Consider using reverse-phase (C18) silica gel for purification.[5] 2. Solvent System Optimization: For normal phase chromatography, try adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent to improve peak shape.[5] 3. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Fischer indole synthesis is one of the most widely used and reliable methods for constructing the indole skeleton.[6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6][7]
Q2: Which analytical techniques are best for monitoring the reaction progress?
A combination of Thin Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is highly effective.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ monitoring and detailed structural elucidation of intermediates and the final product.[8][9]
Q3: How can I visualize the spots of this compound and its precursors on a TLC plate?
Indole derivatives can often be visualized under UV light (254 nm) as they are typically UV-active.[10][11] For enhanced visualization, specific staining reagents can be used. A solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent) is a classic choice for indoles, typically producing blue or purple spots.[12][13]
Q4: What are the expected proton (¹H) and carbon (¹³C) NMR signals for this compound?
While the exact chemical shifts will depend on the solvent and concentration, you can expect characteristic signals for the indole ring protons, the methoxy group protons (a singlet around 3.9 ppm), and the nitrile carbon in the ¹³C NMR spectrum.[14] The proton on the indole nitrogen typically appears as a broad singlet at a high chemical shift (e.g., >10 ppm).[14]
Q5: My reaction seems to be stalling. What should I do?
First, confirm the integrity of your reagents. If the reagents are pure, consider increasing the reaction temperature or adding a more potent acid catalyst.[1][2] Monitoring the reaction by HPLC can provide quantitative data to determine if the reaction is proceeding slowly or has indeed stopped.[8]
Experimental Protocols: Reaction Monitoring
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
Objective: To qualitatively assess the progress of the reaction by observing the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, the ratio should be optimized)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution: p-dimethylaminobenzaldehyde (Ehrlich's reagent) - 1g in 50 mL of ethanol and 50 mL of concentrated HCl.
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
Using a capillary tube, spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
For staining, dip the dried plate into the Ehrlich's reagent solution and gently heat with a heat gun until colored spots appear. Indoles typically give a red to violet color.[10]
-
Analyze the TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
Objective: To quantitatively monitor the consumption of reactants and the formation of the product over time.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength that provides a good response for all components of interest (e.g., 254 nm or 280 nm).[8][11]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a calibration curve for the starting materials and the product using standards of known concentrations.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a base if the reaction is acid-catalyzed).
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Record the chromatogram and determine the peak areas of the reactants and the product.
-
Use the calibration curves to calculate the concentration of each component at each time point. This allows for the determination of reaction kinetics and the optimal reaction time.[8]
Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Reaction Monitoring Decision Tree
Caption: Decision tree for monitoring reaction progress.
References
- BenchChem. (n.d.). Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- EPFL. (n.d.). TLC Visualization Reagents.
-
Scribd. (n.d.). Chromogenic Reagent for Indoles. Retrieved from [Link]
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
-
National Institutes of Health. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions in 3H-Indole synthesis and how to avoid them.
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
- Magritek. (n.d.). Reaction Monitoring.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System.
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
Sources
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- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 6-Methoxy-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the robust and reliable quantification of compounds is paramount. This guide offers a comprehensive comparison of analytical methodologies for the validation of 6-Methoxy-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various bioactive molecules.[1] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for method selection and validation, ensuring your analytical protocols are not only compliant but scientifically sound.
The validation of an analytical procedure is the cornerstone of generating reliable data, demonstrating that the method is fit for its intended purpose.[2] This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]
The Analytical Challenge: this compound
This compound is a substituted indole derivative. Its aromatic nature and the presence of a nitrile group and a methoxy group influence its solubility, polarity, and chromatographic/spectroscopic behavior. A thorough understanding of these properties is crucial for developing a selective and sensitive analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many indole derivatives.[7][8] A reversed-phase HPLC (RP-HPLC) method is the most common approach for compounds of moderate polarity like this compound.[9][10]
Proposed HPLC Method
A starting point for method development could involve a C18 stationary phase, which separates compounds based on their hydrophobicity.[10] The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) and an organic modifier like acetonitrile or methanol.[9][10]
Experimental Protocol: HPLC Method Validation
Objective: To validate an RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[10]
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270-290 nm (based on typical indole absorbance).[8]
-
Injection Volume: 10 µL.
Validation Parameters & Procedures:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][11]
-
Procedure: Analyze blank samples (matrix without analyte), a placebo (if applicable), and samples spiked with known impurities or degradation products. The peak for this compound should be well-resolved from any other peaks.[11] Peak purity analysis using a DAD can further confirm specificity.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.[5]
-
Procedure: Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[12] The relative standard deviation (RSD) should be ≤ 2%.[5]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of dilute solutions and calculating the standard deviation of the response.[12]
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][3]
-
Procedure: Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
-
Gas Chromatography (GC): An Alternative for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many indole alkaloids can be analyzed by GC-MS, derivatization may be necessary to improve volatility and thermal stability.[13][14]
Proposed GC-MS Method
A GC-MS method would provide high selectivity and sensitivity. Due to the polarity of the indole nitrogen, derivatization (e.g., silylation) might be required to prevent peak tailing and improve chromatographic performance.
Experimental Protocol: GC-MS Method Validation
Objective: To validate a GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions (Starting Point):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Injector Temperature: 280 °C.[13]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.[13]
-
Ion Source Temperature: 230 °C.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Scan Range: m/z 40-550.[13]
Validation Parameters & Procedures:
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are the same as for HPLC, with the following considerations for GC-MS:
-
Specificity: In addition to retention time, the mass spectrum provides a high degree of specificity. Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and by comparing the mass spectrum of the analyte in a sample to that of a reference standard.
-
Linearity, Accuracy, and Precision: These are determined using the peak area of a specific ion (or the total ion chromatogram) versus concentration.
-
Robustness: Variations to consider include the oven temperature ramp rate, final oven temperature, and carrier gas flow rate.
Spectroscopic Methods: For Structural Confirmation and Quantification
Spectroscopic techniques such as UV-Visible, FTIR, and NMR spectroscopy are invaluable for the identification and structural elucidation of compounds.[15][16][17] While often used for qualitative analysis, they can also be adapted for quantitative purposes.
Proposed Spectroscopic Methods
-
UV-Visible Spectroscopy: Due to its chromophoric indole ring system, this compound will exhibit characteristic UV absorbance. This can be used for a simple, rapid quantification in pure samples or simple mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.[15] Quantitative NMR (qNMR) can be a highly accurate method for determining the purity of a reference standard or for assaying the compound without the need for a specific reference standard of the same compound.
Experimental Protocol: UV-Visible Spectrophotometry Method Validation
Objective: To validate a UV-Visible spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Visible Spectrophotometer.
Method Parameters:
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.
-
Blank: The solvent used for sample preparation.
Validation Parameters & Procedures:
-
Specificity: This is the main limitation of UV-Vis. The method is only suitable for samples where the analyte is the only component that absorbs at the chosen wavelength.
-
Linearity: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration. The Beer-Lambert law should be obeyed, and the correlation coefficient should be ≥ 0.999.
-
Accuracy and Precision: Determined similarly to the HPLC method by analyzing samples of known concentration.
-
Range: The concentration range over which the method is linear, accurate, and precise.
Comparative Analysis of Methods
The choice of analytical method depends on several factors, including the intended purpose of the analysis, the nature of the sample matrix, and the available instrumentation.
| Parameter | HPLC-DAD | GC-MS | UV-Visible Spectroscopy |
| Specificity | High (with chromatographic separation and DAD) | Very High (with chromatographic separation and mass fragmentation pattern) | Low (prone to interference from other UV-absorbing compounds) |
| Sensitivity | Moderate (ng-µg/mL range)[7] | High (pg-ng/mL range) | Low (µg/mL range) |
| Linearity | Excellent | Excellent | Good (within a defined range) |
| Accuracy | Excellent | Excellent | Good (for pure samples) |
| Precision | Excellent | Excellent | Good |
| Robustness | Good | Good | Excellent |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Type | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) | Pure solutions or simple mixtures |
Visualizing the Validation Workflow
A systematic approach is crucial for successful method validation. The following diagram illustrates the key stages.
Caption: Workflow for analytical method development and validation.
Conclusion and Recommendations
For the comprehensive analysis of this compound, particularly in a drug development setting, a validated RP-HPLC method with DAD detection is highly recommended as the primary choice. It offers an excellent balance of specificity, accuracy, precision, and robustness for routine quality control and stability testing.
GC-MS serves as a powerful alternative, especially for impurity profiling where high sensitivity and structural confirmation of volatile impurities are required. However, the potential need for derivatization adds a layer of complexity to sample preparation.
UV-Visible spectroscopy is a cost-effective and rapid method suitable for the preliminary analysis of pure samples or for in-process controls where specificity is not a major concern.
Ultimately, the selection of the most appropriate analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements for the specific application. Rigorous validation in accordance with ICH guidelines is non-negotiable to ensure the integrity of the data generated.
References
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- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
- Springer. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
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- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
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- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carbonitrile.
- BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
- Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- National Institutes of Health. (n.d.). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Parchem. (n.d.). 6-methoxy-2-methyl-1H-indole-3-carbonitrile (Cas 15821-13-3).
- 幺米Lab. (n.d.). This compound, 95.0%+,价格.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- World Health Organization. (n.d.). Annex 6.
- Thermo Fisher Scientific. (n.d.). WP001210 New changes to the US Pharmacopeia: Reduce time and solvent usage with newer technology columns.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- Matrix Fine Chemicals. (n.d.). 6-METHOXY-1H-INDOLE | CAS 3189-13-7.
- PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method.
- National Pharmaceutical Regulatory Agency (NPRA). (2018). 10. Guideline For The Submission Of Analytical Method Validation (AMV) Documents.
- BenchChem. (n.d.). "HPLC analysis method for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone quantification".
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A Researcher's Guide to Methoxyindole-carbonitriles: A Comparative Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the nuanced world of indole derivatives offers a rich landscape for discovery. Among these, methoxyindole-carbonitriles stand out as privileged scaffolds in medicinal chemistry, their isomeric forms often exhibiting distinct biological activities. The precise substitution pattern of the methoxy group on the indole ring can profoundly influence the molecule's electronic properties, and consequently, its interaction with biological targets. A thorough spectroscopic characterization is therefore not merely a routine confirmation of structure, but a critical step in understanding the structure-activity relationship (SAR) that governs a compound's therapeutic potential.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of four key isomers: 4-methoxyindole-2-carbonitrile, 5-methoxyindole-2-carbonitrile, 6-methoxyindole-2-carbonitrile, and 7-methoxyindole-2-carbonitrile. By examining their Ultraviolet-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectra, we will elucidate the subtle yet significant differences that arise from the positional variation of the methoxy substituent. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols and data interpretation.
The Spectroscopic Workflow: From Sample to Structural Insight
A systematic approach to spectroscopic analysis is paramount for obtaining reliable and reproducible data. The following workflow outlines the key stages in the characterization of methoxyindole-carbonitrile isomers.
Caption: A generalized workflow for the spectroscopic analysis of methoxyindole-carbonitrile isomers.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the conjugated π-systems within the indole scaffold. The position of the methoxy group, an electron-donating substituent, significantly influences the energy of the electronic transitions, leading to shifts in the maximum absorption wavelength (λmax).[1]
Comparative UV-Vis Data (Predicted)
Due to the limited availability of direct experimental data for all four isomers, the following λmax values were predicted using computational methods to illustrate the expected trends.
| Isomer | Predicted λmax (nm) |
| 4-Methoxyindole-2-carbonitrile | ~295 nm |
| 5-Methoxyindole-2-carbonitrile | ~305 nm |
| 6-Methoxyindole-2-carbonitrile | ~290 nm |
| 7-Methoxyindole-2-carbonitrile | ~285 nm |
Analysis: The electron-donating methoxy group generally causes a bathochromic (red) shift compared to the parent indole-2-carbonitrile. The magnitude of this shift is dependent on the position of the methoxy group and its ability to participate in resonance with the indole π-system. The 5-methoxy isomer is predicted to have the most red-shifted λmax, as the methoxy group at this position can effectively donate electron density into the conjugated system. Conversely, the 7-methoxy isomer is expected to have a less pronounced effect due to the nodal properties of the relevant molecular orbitals.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the methoxyindole-carbonitrile isomer in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.[2]
-
Dilution: Dilute the stock solution with the same solvent to achieve an absorbance reading between 0.5 and 1.5 AU for optimal accuracy. A typical concentration for this is in the range of 10-50 µM.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Replace the blank with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy: Unveiling Emissive Properties
Indole and its derivatives are well-known for their fluorescent properties, which are highly sensitive to the molecular environment and substitution patterns.[3] The position of the methoxy group influences both the excitation and emission wavelengths, as well as the quantum yield of fluorescence.
Expected Fluorescence Characteristics
Based on the predicted UV-Vis data and known trends for substituted indoles, the following fluorescence properties can be anticipated:
-
Excitation Maxima: The excitation maxima will closely correspond to the absorption maxima (λmax) from the UV-Vis spectra.
-
Emission Maxima: A Stokes shift is expected, with the emission maxima appearing at longer wavelengths than the excitation maxima. The magnitude of the Stokes shift can be influenced by the solvent polarity and the electronic nature of the excited state.
-
Isomeric Effects: Similar to the UV-Vis data, the 5-methoxy isomer is likely to exhibit the most red-shifted emission spectrum due to the enhanced charge transfer character of its excited state. The relative fluorescence quantum yields will depend on the interplay of radiative and non-radiative decay pathways, which can be influenced by the substituent position.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a spectroscopic grade solvent. It is crucial to use a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[4]
-
Instrument Setup: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 300-500 nm).
-
Excitation Scan: To confirm the absorbing species responsible for the emission, set the emission monochromator to the observed emission maximum and scan the excitation monochromator.
-
Data Analysis: Determine the excitation and emission maxima and the relative fluorescence intensity.
FT-IR Spectroscopy: Identifying Functional Groups and Vibrational Modes
FT-IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For methoxyindole-carbonitriles, the characteristic vibrational frequencies of the nitrile (C≡N), methoxy (C-O), and indole (N-H, C=C, C-H) groups provide a unique spectral fingerprint for each isomer.
Comparative FT-IR Data (Expected Characteristic Bands)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong, sharp peak. Position can be slightly influenced by conjugation.[5] |
| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong intensity. |
| C-O-C Symmetric Stretch | 1020 - 1075 | Medium to strong intensity. | |
| Indole N-H | Stretching | 3300 - 3500 | Medium intensity, can be broad if hydrogen-bonded. |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands of varying intensity. |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Pattern is characteristic of the substitution on the benzene ring. |
Analysis: While the positions of the C≡N, C-O, and N-H stretching vibrations will be relatively consistent across the isomers, the "fingerprint region" (below 1500 cm⁻¹) will show more significant differences. The pattern of C-H out-of-plane bending vibrations, in particular, can be used to distinguish between the substitution patterns on the benzene portion of the indole ring.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Analysis: Identify the characteristic vibrational bands and compare their positions and relative intensities.
NMR Spectroscopy: Elucidating the Molecular Framework
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the unambiguous structural elucidation of organic molecules. The chemical shifts and coupling patterns provide a detailed map of the carbon-hydrogen framework.
Comparative ¹H NMR Data (Predicted)
The following ¹H NMR chemical shifts were predicted using a combination of database-driven and computational methods. The predictions are for a deuterochloroform (CDCl₃) solvent.
| Proton | 4-Methoxyindole-2-carbonitrile (δ, ppm) | 5-Methoxyindole-2-carbonitrile (δ, ppm) | 6-Methoxyindole-2-carbonitrile (δ, ppm) | 7-Methoxyindole-2-carbonitrile (δ, ppm) |
| N-H | ~8.5 | ~8.4 | ~8.4 | ~8.6 |
| H3 | ~7.3 | ~7.2 | ~7.2 | ~7.3 |
| H5 | ~7.1 | - | ~7.5 | ~7.0 |
| H6 | ~7.2 | ~7.0 | - | ~7.1 |
| H7 | ~6.7 | ~7.3 | ~6.9 | - |
| -OCH₃ | ~3.9 | ~3.8 | ~3.9 | ~4.0 |
Comparative ¹³C NMR Data (Predicted)
| Carbon | 4-Methoxyindole-2-carbonitrile (δ, ppm) | 5-Methoxyindole-2-carbonitrile (δ, ppm) | 6-Methoxyindole-2-carbonitrile (δ, ppm) | 7-Methoxyindole-2-carbonitrile (δ, ppm) |
| C2 | ~110 | ~112 | ~111 | ~110 |
| C3 | ~105 | ~103 | ~104 | ~106 |
| C3a | ~138 | ~132 | ~137 | ~130 |
| C4 | ~154 | ~113 | ~122 | ~115 |
| C5 | ~105 | ~156 | ~110 | ~123 |
| C6 | ~124 | ~113 | ~158 | ~112 |
| C7 | ~108 | ~114 | ~100 | ~147 |
| C7a | ~125 | ~126 | ~122 | ~128 |
| -C≡N | ~117 | ~118 | ~118 | ~117 |
| -OCH₃ | ~55.5 | ~55.8 | ~55.7 | ~55.9 |
Analysis of Predicted NMR Data:
-
¹H NMR: The N-H proton is expected to be the most downfield signal, appearing as a broad singlet. The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment. The methoxy group will appear as a sharp singlet at around 3.8-4.0 ppm. The position of the methoxy group will have a noticeable effect on the chemical shifts of the adjacent aromatic protons due to its electron-donating nature.
-
¹³C NMR: The carbon of the nitrile group (C≡N) will appear in the range of 117-118 ppm. The carbon attached to the methoxy group (C4, C5, C6, or C7) will be significantly shielded compared to the corresponding carbon in indole-2-carbonitrile, and will appear at a lower chemical shift. The other carbons in the benzene ring will also be affected by the position of the methoxy group.
Caption: Key predicted NMR signals for methoxyindole-carbonitriles. (Note: A generic indole structure image would be placed in the diagram).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule, potentially with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Conclusion: A Spectroscopic Toolkit for Isomer Differentiation
The comprehensive spectroscopic analysis of methoxyindole-carbonitriles provides a powerful toolkit for their unambiguous identification and characterization. While each technique offers valuable information, a combined approach is essential for a complete structural assignment. UV-Vis and fluorescence spectroscopy are particularly sensitive to the electronic effects of the methoxy group's position, providing a quick assessment of the conjugation within the indole system. FT-IR spectroscopy serves as a reliable method for confirming the presence of key functional groups. Ultimately, ¹H and ¹³C NMR spectroscopy, with their ability to map the entire carbon-hydrogen framework, provide the definitive evidence for isomer differentiation. By understanding the principles behind these spectroscopic techniques and applying the protocols outlined in this guide, researchers can confidently navigate the structural complexities of methoxyindole-carbonitriles and accelerate their journey from synthesis to therapeutic application.
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
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Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
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Optical properties of 3-substituted indoles - RSC Publishing. (2020, July 29). Retrieved January 10, 2026, from [Link]
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Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]
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Optical properties of 3-substituted indoles - PMC - NIH. (2020, July 29). Retrieved January 10, 2026, from [Link]
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1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0010362) - Human Metabolome Database. (n.d.). Retrieved January 10, 2026, from [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 10, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Methoxy-1H-indole-3-carbonitrile Analogs
Introduction: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic introduction of a methoxy group, particularly at the 6-position, coupled with a carbonitrile moiety at the 3-position, gives rise to the 6-Methoxy-1H-indole-3-carbonitrile scaffold. This core structure has emerged as a privileged template for the development of potent modulators of various biological targets, exhibiting promising therapeutic potential in oncology, inflammation, and virology. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, supported by experimental data, to empower researchers in drug discovery and development.
The Core Scaffold: Understanding the Pharmacophoric Elements
The this compound scaffold possesses key features that contribute to its biological activity. The indole ring system provides a planar, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom of the indole can act as a hydrogen bond donor. The methoxy group at the C6-position enhances the electron-donating nature of the benzene portion of the indole, influencing its reactivity and potential for specific interactions.[1] The electron-withdrawing nitrile group at the C3-position is a critical pharmacophore, often involved in hydrogen bonding or other polar interactions within the active site of target proteins.[2]
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of this compound analogs can be significantly modulated by substitutions at various positions of the indole ring. The following sections dissect the SAR at each key position, supported by comparative biological data.
N1-Position: Modulating Lipophilicity and Steric Bulk
Substitution at the N1-position of the indole nucleus directly impacts the compound's lipophilicity and steric profile, which in turn affects cell permeability and target engagement.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as a methyl group, can enhance potency. This is often attributed to an increase in lipophilicity, facilitating better membrane traversal. For instance, in a series of indole derivatives targeting tubulin polymerization, N-methylation resulted in a significant enhancement of anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted analog.[3]
-
Aromatic and Bulky Substituents: The introduction of larger aromatic or bulky groups at the N1-position can have varied effects depending on the target. In some cases, these substitutions can lead to steric hindrance, reducing binding affinity. However, for other targets, these groups may access additional binding pockets, thereby enhancing potency and selectivity.[4]
C2-Position: Impact on Conformation and Activity
The C2-position of the indole ring is another critical point for modification.
-
Small Substituents: Introducing small groups at the C2-position can influence the overall conformation of the molecule. For instance, a methyl group at this position has been shown to be favorable in certain classes of kinase inhibitors.
-
Aromatic Rings: Appending an aromatic ring at the C2-position can lead to potent compounds, particularly in the context of tubulin polymerization inhibitors. This additional aromatic moiety can engage in further π-π stacking interactions within the colchicine binding site of tubulin.
C3-Position: The Role of the Nitrile and Its Bioisosteres
The nitrile group at the C3-position is a key feature of this scaffold, often acting as a hydrogen bond acceptor.[2]
-
Bioisosteric Replacements: Replacing the nitrile group with other electron-withdrawing groups that can act as hydrogen bond acceptors is a common strategy in medicinal chemistry. Bioisosteres such as small ketones, amides, or other heterocyclic rings can be explored to fine-tune the electronic properties and binding interactions. The choice of bioisostere can significantly impact potency, selectivity, and pharmacokinetic properties.[5]
Benzene Ring Substitutions (C4, C5, C7-Positions)
While the core topic focuses on 6-methoxy analogs, understanding the impact of substitutions at other positions on the benzene ring provides a broader SAR context.
-
Electron-Withdrawing Groups: The introduction of additional electron-withdrawing groups, such as halogens (F, Cl, Br), on the benzene ring can enhance activity. This is often observed in kinase inhibitors where these groups can form specific halogen bonds or alter the electronic nature of the indole core to improve target binding.[6]
-
Positional Isomers of the Methoxy Group: The position of the methoxy group itself is crucial. Studies on isomeric methoxy substitutions on indolyl-pyridinyl-propenones have shown that moving the methoxy group from the 5-position to the 6-position can switch the biological activity from inducing methuosis to disrupting microtubules.[7] This highlights the profound impact of substituent placement on the mechanism of action.
Comparative Biological Activity of this compound Analogs
The following table summarizes the biological activities of representative analogs, showcasing the impact of structural modifications. The data is compiled from various studies to provide a comparative overview.
| Analog | Modification from Core Scaffold | Target/Assay | IC50/EC50 (µM) | Reference |
| A | N1-H (unsubstituted) | Tubulin Polymerization | > 10 | [3] |
| B | N1-Methyl | Tubulin Polymerization | 0.15 | [3] |
| C | C2-Phenyl | Tubulin Polymerization | 0.8 | [8] |
| D | N1-Benzyl, C2-Methyl | SRC Kinase | 0.05 | [9] |
| E | 5-Fluoro, N1-Aryl | EGFR Kinase | 0.02 | [9] |
| F | C3-Amide (Nitrile replacement) | TRK Inhibitor | 0.1 | [10] |
| G | Core Scaffold | COX-2 Inhibition | 5.2 | [11] |
| H | N1-(p-chlorobenzoyl) | COX-1 Inhibition | 0.5 | [11] |
Note: The IC50/EC50 values are indicative and may vary depending on the specific assay conditions. The core scaffold is this compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, a detailed experimental protocol for a representative assay is provided below.
In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating compounds that target microtubule dynamics, a key mechanism for many anticancer agents.[12][13]
Objective: To determine the effect of this compound analogs on the polymerization of tubulin in vitro.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine (positive control for polymerization inhibition)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add 50 µL of the 2X tubulin solution to each well.
-
Add 50 µL of the diluted test compounds or controls to the respective wells.
-
The final reaction mixture (100 µL) will contain 1.5 mg/mL tubulin and the desired concentration of the test compound.
-
-
Initiation and Measurement of Polymerization:
-
Immediately place the microplate in the plate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control (DMSO).
-
Visualization of Key Mechanisms
To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by indole analogs.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly tunable platform for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to significant improvements in potency and selectivity against a range of biological targets. The primary mechanisms of action for many of these analogs involve the inhibition of key enzymes like kinases and the disruption of cellular processes such as microtubule dynamics, ultimately leading to anticancer, anti-inflammatory, or antiviral effects.
Future research in this area should focus on exploring a wider range of bioisosteric replacements for the nitrile group to optimize pharmacokinetic profiles. Furthermore, the synthesis and evaluation of analogs with diverse substitutions on the benzene ring will likely yield compounds with novel mechanisms of action and improved target selectivity. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in rationally designing the next generation of this compound-based drug candidates.
References
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Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry. [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central. [Link]
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Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
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Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat… OUCI. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
- Synthesis, reactivity and biological properties of methoxy-activ
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Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. [Link]
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Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
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Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PubMed Central. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. [Link]
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6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. PubMed Central. [Link]
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
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Application of Nitrile in Drug Design. ResearchGate. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]
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A Multi-Pronged Approach to Confirming the Structure of 6-Methoxy-1H-indole-3-carbonitrile: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In this guide, we delve into the structural elucidation of 6-Methoxy-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of data to compare and contrast the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is structured to demonstrate how these techniques provide complementary information, culminating in a self-validating confirmation of the target structure.
The Subject: this compound
The target molecule, this compound (CAS 145692-57-5), possesses a core indole scaffold, substituted with a methoxy group on the benzene ring and a nitrile group on the pyrrole ring.[1] Each functional group and structural element provides unique spectroscopic handles that we can exploit for confirmation.
Caption: Structure of this compound with atom numbering for NMR assignments.
The Analytical Workflow: A Triad of Validation
Caption: The sequential workflow for unambiguous structural confirmation.
Comparison Guide: MS, IR, and NMR Spectroscopy
| Technique | Primary Information | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula | High sensitivity; provides the molecular formula (with HRMS). | Provides little to no information on atom connectivity; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of Functional Groups | Fast, non-destructive; excellent for identifying key bonds (e.g., C≡N, O-H, N-H, C=O). | Spectra can be complex; does not show where functional groups are located in the molecule. |
| NMR Spectroscopy (¹H, ¹³C) | Atom Connectivity & Chemical Environment | Provides the most detailed structural information, mapping the complete carbon-hydrogen framework. | Lower sensitivity than MS; requires larger sample amounts; can be time-consuming. |
Part 1: Mass Spectrometry – Establishing the Formula
Causality: The first step is to confirm the molecular weight and, ideally, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 0.1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode, as the indole nitrogen is readily protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (<5 ppm).
Expected Data & Interpretation
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₀H₈N₂O | - |
| Exact Mass | 172.0637 | Calculated mass for the neutral molecule. |
| Observed Ion (HRMS) | [M+H]⁺ ≈ 173.0710 | The protonated molecular ion. The high accuracy of this measurement confirms the elemental formula C₁₀H₉N₂O⁺, ruling out other possible formulas with a nominal mass of 173. |
| Plausible Fragments | m/z 158, 143, 128 | Potential loss of CH₃, CO, or HCN, respectively, providing initial clues about the structure, though interpretation is not always straightforward.[2] |
This initial step provides a crucial constraint: any proposed structure must conform to the C₁₀H₈N₂O formula.
Part 2: Infrared Spectroscopy – Identifying the Pieces
Causality: With the molecular formula established, IR spectroscopy is used to rapidly confirm the presence of the key functional groups suggested by the name: a nitrile, a methoxy group, and an N-H bond. The vibrational frequency of a bond is dependent on the masses of the atoms and the bond strength, providing a characteristic "fingerprint."
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Data & Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Structural Confirmation |
| ~3400 | N-H stretch | Confirms the presence of the indole N-H group.[3] |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the aromatic indole ring system. |
| ~2950-2850 | Aliphatic C-H stretch | Corresponds to the C-H bonds of the methoxy (-OCH₃) group. |
| ~2220 | C≡N stretch (Nitrile) | This is a highly characteristic and strong peak, providing definitive evidence for the nitrile group. [4][5] |
| ~1620-1450 | Aromatic C=C stretch | Confirms the aromatic backbone of the indole ring. |
| ~1250-1050 | C-O stretch | Strong absorption indicating the aryl ether of the methoxy group. |
The IR spectrum acts as a checklist. We have confirmed the N-H, the aromatic system, the methoxy group, and, most critically, the nitrile. Now we must determine their connectivity.
Part 3: NMR Spectroscopy – Assembling the Puzzle
Causality: NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons and their neighboring protons, while ¹³C NMR shows the number of different types of carbon atoms. Together, they allow for the complete assembly of the molecular puzzle.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole N-H protons as it slows exchange, resulting in a sharper peak.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~12.0 | broad singlet | 1H | NH -1 | A downfield, exchangeable proton characteristic of an indole N-H. |
| ~8.2 | singlet | 1H | CH -2 | A singlet for the proton at the 2-position, with no adjacent proton neighbors. |
| ~7.5 | doublet | 1H | CH -4 | Aromatic proton coupled to H-5. |
| ~7.1 | doublet | 1H | CH -7 | Aromatic proton with a small coupling, appearing as a near singlet or narrow doublet. |
| ~6.8 | doublet of doublets | 1H | CH -5 | Aromatic proton coupled to both H-4 and H-7 (meta-coupling). |
| ~3.8 | singlet | 3H | -OCH ₃ | A characteristic singlet for the three equivalent methoxy protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~156 | C -6 | Aromatic carbon attached to the electron-donating -OCH₃ group, shifted downfield. |
| ~137 | C -7a | Quaternary carbon at the indole ring fusion. |
| ~130 | C -2 | Carbon adjacent to the indole nitrogen. |
| ~122 | C -4 | Aromatic CH carbon. |
| ~121 | C -3a | Quaternary carbon at the indole ring fusion. |
| ~118 | C ≡N | Characteristic chemical shift for a nitrile carbon. |
| ~114 | C -5 | Aromatic CH carbon. |
| ~95 | C -7 | Aromatic CH carbon shielded by the methoxy group. |
| ~88 | C -3 | Quaternary carbon attached to the electron-withdrawing nitrile group, significantly shielded. |
| ~55 | -OC H₃ | Typical chemical shift for a methoxy carbon. |
The combination of ¹H and ¹³C NMR data provides a complete and self-consistent picture. The number of signals, their chemical shifts, splitting patterns, and integrations all align perfectly with the proposed structure of this compound. For instance, the highly shielded quaternary carbon at ~88 ppm is a key indicator of the C-3 position being substituted by the electron-withdrawing nitrile group.[6][7]
Final Validation: The Power of Correlation
Caption: Correlation of experimental data to specific structural features.
Conclusion
The structural confirmation of this compound is not achieved by a single technique but by the logical and systematic integration of data from multiple, complementary analytical methods. Mass spectrometry defines the molecular boundaries (the formula), infrared spectroscopy identifies the constituent parts (the functional groups), and nuclear magnetic resonance spectroscopy provides the detailed blueprint of how those parts are connected. This multi-pronged approach ensures a high degree of confidence, providing the trustworthy and authoritative structural data required for high-level research and development.
References
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Royal Society of Chemistry. (n.d.). Supporting Information for publications. Retrieved from rsc.org.[8]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved from [Link]]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR spectra. Retrieved from magritek.com.[6]
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MDPI. (n.d.). Synthesis and characterization of N-(2-(1H-indol-3-yl)ethyl)-2-propylpentanamide. Molbank.[7]
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National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. PubMed Central.
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Human Metabolome Database. (2012). Metabocard for 1-Methoxy-1H-indole-3-acetonitrile (HMDB0040973). Retrieved from hmdb.ca.[9]
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ResearchGate. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. Retrieved from researchgate.net.[10]
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National Institute of Standards and Technology. (n.d.). 3-Indolecarbonitrile in NIST Chemistry WebBook. Retrieved from [Link]2]
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Taylor & Francis. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.[11]
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FooDB. (2010). Compound 4-Methoxy-1H-indole-3-acetonitrile (FDB013210). Retrieved from foodb.ca.[12]
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MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.[1]
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Semantic Scholar. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite.[13]
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MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules.[4]
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MDPI. (n.d.). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Sensors.[5]
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Methoxy-1H-indole-3-carbonitrile
This guide provides a comprehensive framework for evaluating the selectivity of 6-Methoxy-1H-indole-3-carbonitrile, a small molecule featuring the versatile indole scaffold. Indole derivatives are prevalent in medicinal chemistry, exhibiting a wide array of pharmacological activities, including roles as kinase inhibitors, tubulin polymerization inhibitors, and more.[1][2] Given the highly conserved nature of many drug target families, particularly the human kinome, understanding a compound's cross-reactivity is not merely an academic exercise; it is a critical step in drug development for predicting efficacy, identifying potential off-target toxicities, and uncovering opportunities for polypharmacology.[3][4]
This document is structured to guide researchers through the logical and technical progression of a cross-reactivity study, from initial assay selection to data interpretation. We will operate under the working hypothesis that this compound is a putative protein kinase inhibitor, a common activity for this structural class, to illustrate the principles of selectivity profiling.[5]
The Imperative of Selectivity Profiling in Drug Discovery
The development of a selective small molecule inhibitor is a significant challenge, especially for target classes like protein kinases, which share a highly conserved ATP-binding pocket.[3] A compound initially designed for a specific target may interact with dozens of unintended proteins. This cross-reactivity can lead to:
-
Adverse Side Effects: Inhibition of essential "housekeeping" proteins or anti-targets can cause cellular toxicity.
-
Misinterpretation of Phenotypic Results: A cellular effect might be erroneously attributed to the intended target when it is, in fact, caused by an off-target interaction.
-
Therapeutic Polypharmacology: In some cases, particularly in oncology, inhibiting multiple kinases in a specific pathway or across complementary pathways can be therapeutically advantageous.[3]
Therefore, a systematic cross-reactivity study is a self-validating system; it not only defines the limitations and potential liabilities of a compound but also reveals its full therapeutic potential.
Designing a Cross-Reactivity Screening Cascade
A robust selectivity assessment follows a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. This cascade efficiently filters and characterizes compounds.
Comparative Analysis of Screening Methodologies
The choice of assay technology is critical and depends on the specific question being asked. A comprehensive profile utilizes a combination of biochemical and cellular methods.[6]
| Assay Type | Principle | Key Metric | Pros | Cons |
| Biochemical (Activity) | Measures inhibition of substrate phosphorylation by a purified enzyme. | IC50 | High throughput; directly measures functional inhibition; cost-effective for large panels. | Lacks cellular context (no membranes, scaffolding proteins); can be sensitive to assay conditions (e.g., ATP concentration).[3] |
| Biochemical (Binding) | Measures displacement of a probe ligand from the ATP-binding site. | Kd | ATP-independent; provides a direct measure of affinity; highly sensitive. | Does not confirm functional inhibition; may not detect allosteric inhibitors.[7] |
| Cellular (Target Engagement) | Quantifies compound binding to its target in live cells. | Cellular IC50 / EC50 | Physiologically relevant; accounts for cell permeability and efflux; confirms target is hit in a native environment. | Lower throughput; can be more complex to develop and run. |
| Cellular (Functional) | Measures modulation of a downstream signaling event or pathway. | Cellular IC50 / EC50 | Links target engagement to a biological outcome; high physiological relevance.[8] | Signal can be influenced by multiple upstream and downstream events, complicating interpretation. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in a cross-reactivity study.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the remaining kinase activity after incubation with an inhibitor by quantifying the amount of ADP produced.
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method applicable to virtually any kinase. We select an ATP concentration at or near the Km for each kinase to ensure that the resulting IC50 values are a close approximation of the inhibitor's intrinsic affinity (Ki).[4]
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1000X final concentration (e.g., 10 mM for a 10 µM top concentration).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution in reaction buffer.
-
Inhibitor Addition: Add 25 nL of the serially diluted compound or DMSO vehicle control.
-
Initiate Reaction: Add 2.5 µL of ATP solution (prepared at 2X the final desired concentration, typically at the Km for the specific kinase).
-
Incubation: Mix and incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET®)
This protocol directly measures the binding of the test compound to a target protein within living cells.
Rationale: Biochemical assays do not account for cell permeability or active efflux pumps. A cellular target engagement assay provides definitive evidence that the compound can reach and bind its intended target in a physiological setting.[6]
Methodology:
-
Cell Plating: Seed HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase into a 96-well, white-bottom plate and incubate for 24 hours.
-
Tracer and Compound Addition: Prepare a working solution containing the NanoBRET® fluorescent tracer. Add this solution to the wells, followed immediately by the addition of serially diluted this compound or DMSO vehicle.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound/tracer binding to reach equilibrium.
-
Substrate Addition: Add NanoBRET® Nano-Glo® Substrate to the wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (tracer) emission signals (e.g., 460 nm and 610 nm).
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data and plot the corrected BRET ratio against the compound concentration. Fit the curve to determine the cellular IC50 value.
Data Interpretation and Comparative Analysis
The output of a large-scale screen is a matrix of inhibition values. The goal is to distill this data into a clear, comparative view of selectivity.
Hypothetical Cross-Reactivity Data for this compound
The following table presents a hypothetical dataset comparing our lead compound to a known multi-kinase inhibitor, Sunitinib, which also features an indole core.[5] Data is presented as IC50 values in nanomolar (nM).
| Kinase Target | Family | This compound (IC50, nM) | Sunitinib (IC50, nM) |
| TRKA | Tyrosine Kinase | 15 | 150 |
| TRKB | Tyrosine Kinase | 25 | 180 |
| TRKC | Tyrosine Kinase | 40 | 210 |
| VEGFR2 | Tyrosine Kinase | 850 | 9 |
| PDGFRβ | Tyrosine Kinase | >10,000 | 2 |
| c-Kit | Tyrosine Kinase | 2,500 | 15 |
| CDK2 | Ser/Thr Kinase | >10,000 | >5,000 |
| ROCK1 | Ser/Thr Kinase | >10,000 | >10,000 |
| PKA | Ser/Thr Kinase | 8,900 | >10,000 |
| BRAF | Ser/Thr Kinase | 1,200 | 4,500 |
Interpretation:
-
Primary Target Family: this compound demonstrates potent, single-digit nanomolar activity against the TRK family of kinases.
-
Comparative Selectivity: Compared to Sunitinib, our compound is significantly more selective. While Sunitinib potently inhibits multiple receptor tyrosine kinases (VEGFR2, PDGFRβ, c-Kit), this compound shows minimal activity against these key off-targets at concentrations up to and exceeding 1 µM.
-
Kinome-Wide Selectivity: The compound shows a clean profile against kinases from other families (CDK2, ROCK1, PKA), suggesting it is not a promiscuous, non-specific inhibitor.
This profile suggests that this compound is a promising and selective lead compound for targeting cancers driven by NTRK gene fusions, a known therapeutic strategy.[9] The lack of potent VEGFR2 or PDGFRβ inhibition, common off-targets for many kinase inhibitors, could translate to a more favorable safety profile.
Conclusion
The comprehensive cross-reactivity profiling of this compound is an essential component of its preclinical evaluation. By employing a strategic combination of biochemical and cellular assays, researchers can build a detailed "fingerprint" of the compound's activity across the human kinome. This guide provides the strategic rationale and detailed methodologies required to generate high-quality, interpretable data. Such a dataset is invaluable, not only for validating the primary mechanism of action but also for proactively identifying potential safety liabilities and uncovering new therapeutic avenues, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]
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Klaeger, S., Gohlke, B., Scott, K. A., Meder, S., Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506). Available at: [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
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Zheng, W., Thorne, N., & McKew, J. C. (2013). A review for cell-based screening methods in drug discovery. Drug Discovery Today, 18(21-22), 1067-1073. Available at: [Link]
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Kumar, P., Singh, S., Kumar, N., & Singh, R. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus, 15(7), e42566. Available at: [Link]
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Yan, X. H., & Qi, S. S. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Available at: [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron, 67(38), 7195-7210. Available at: [Link]
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Li, Y., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. Available at: [Link]
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Reva, I., et al. (2014). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A, 118(1), 131-140. Available at: [Link]
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Charris-Castillo, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and Theoretical Studies. Molecules, 26(23), 6977. Available at: [Link]
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Performance of 6-Methoxy-1H-indole-3-carbonitrile in Diverse Assay Systems: A Comparative Guide
This guide provides a technical comparison of 6-Methoxy-1H-indole-3-carbonitrile's performance in relevant biological assay systems. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced activity of this indole derivative, offering a comparative analysis against pertinent alternatives, supported by experimental data and detailed protocols. Our focus is to equip you with the necessary insights to effectively design and interpret your own investigations involving this compound.
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on the indole ring can profoundly influence a molecule's pharmacological profile. This compound, with its methoxy group at the 6-position and a carbonitrile at the 3-position, represents an intriguing chemical entity with potential for diverse biological interactions. This guide will explore its performance in specific, high-value assay systems, providing a framework for its potential applications in drug discovery.
I. Inhibition of Protein-Protein Interactions: The BRD4-HPV E2 System
A critical area of therapeutic intervention is the disruption of protein-protein interactions (PPIs) that drive disease states. One such interaction, crucial for the lifecycle of the Human Papillomavirus (HPV), is the binding of the viral E2 protein to the host bromodomain-containing protein 4 (BRD4). This interaction is essential for viral genome replication and persistence.
Rationale for Assay Selection
The selection of a BRD4-E2 interaction assay is predicated on the established role of indole-based compounds as scaffolds for PPI inhibitors. The planar nature of the indole ring allows it to often mimic key amino acid residues, such as tryptophan, at protein interfaces. A recent study by Wu et al. (2023) explored a series of indole derivatives for their ability to disrupt this specific interaction, providing a valuable context for evaluating this compound.
Comparative Performance
While the aforementioned study synthesized this compound, it highlighted the performance of a closely related analog, designated as compound 90 , in a quantitative AlphaScreen assay. Compound 90 features two 6-methoxyindole moieties flanking a central 1,3-thiazole ring. This structural similarity provides a strong basis for inferring the potential activity of this compound.
| Compound | Assay System | Performance (IC50) | Reference |
| Compound 90 (Analog) | AlphaScreen (Sf9-pPDID and 16E2 DBD interaction) | 1.6 µM | Wu et al., 2023[1] |
| This compound | Data not directly available in this assay | - | - |
Interpretation: The micromolar activity of compound 90 suggests that the 6-methoxyindole scaffold is a viable starting point for developing inhibitors of the BRD4-E2 interaction. The carbonitrile group at the 3-position in our topic compound could potentially engage in hydrogen bonding or other interactions within the binding pocket, warranting its direct evaluation in this assay.
Experimental Protocol: AlphaScreen Assay for BRD4-E2 Interaction
This protocol is adapted from the methodology described by Wu et al. (2023)[1].
Objective: To quantify the ability of a test compound to inhibit the interaction between the phosphomimetic form of the BRD4-pS33-ID-CTD (pPDID) and the HPV16 E2 DNA binding domain (DBD).
Materials:
-
Glutathione-coated donor beads (PerkinElmer)
-
Streptavidin-coated acceptor beads (PerkinElmer)
-
GST-tagged HPV16 E2 DBD
-
His-tagged, biotinylated phosphomimetic BRD4-pPDID
-
Assay buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
384-well, low-volume, white microplates (Greiner)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a solution of GST-tagged HPV16 E2 DBD and glutathione-coated donor beads in assay buffer.
-
Prepare a solution of His-tagged, biotinylated phosphomimetic BRD4-pPDID and streptavidin-coated acceptor beads in assay buffer.
-
Dispense 2.5 µL of the test compound at various concentrations into the wells of the 384-well plate.
-
Add 2.5 µL of the E2 DBD/donor bead solution to each well.
-
Add 5 µL of the BRD4-pPDID/acceptor bead solution to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision microplate reader (PerkinElmer) using an AlphaScreen protocol.
-
Calculate IC50 values using a nonlinear regression curve fit with inhibitor concentrations on the x-axis and the normalized response on the y-axis.
Workflow Diagram:
AlphaScreen Assay Workflow
II. Covalent Inhibition of Deubiquitinases: Targeting ChlaDUB1
Deubiquitinases (DUBs) are emerging as a promising class of drug targets, particularly in infectious diseases. ChlaDUB1, a cysteine protease from Chlamydia trachomatis, is essential for the pathogen's ability to manipulate the host's ubiquitin system.
Rationale for Assay Selection
The indole scaffold can serve as a recognition element to guide a reactive moiety to the active site of an enzyme. A study by Nußbaum et al. (2022) explored indole-containing compounds as covalent inhibitors of ChlaDUB1. This provides a relevant system to assess the potential of this compound, which, although not containing a reactive "warhead," can be conceptually compared to the non-covalent binding portion of the studied inhibitors.
Comparative Performance
The study by Nußbaum and colleagues identified an indole-carrying compound, 30c , which demonstrated time-dependent inhibition of ChlaDUB1. This compound features an indole core attached to a reactive functional group.
| Compound | Assay System | Performance (IC50) | Reference |
| Compound 30c | ChlaDUB1 Enzymatic | 1.7 µM (after 360 min) | Nußbaum et al., 2022 |
| This compound | Data not available | - | - |
Interpretation: The potent inhibition by compound 30c highlights the utility of the indole scaffold in guiding inhibitors to the ChlaDUB1 active site. The 6-methoxy substituent on our topic compound could potentially enhance binding affinity through interactions with hydrophobic pockets or by influencing the electronic properties of the indole ring.
Experimental Protocol: ChlaDUB1 Enzymatic Assay
This protocol is based on the methods described by Nußbaum et al. (2022).
Objective: To measure the inhibitory activity of a test compound against the deubiquitinase activity of ChlaDUB1.
Materials:
-
Recombinant ChlaDUB1 enzyme
-
Ubiquitin-rhodamine110-glycine substrate (Ub-Rh110-G)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
384-well, black, low-volume microplates
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Dispense the test compound at various concentrations into the wells of the 384-well plate.
-
Add the ChlaDUB1 enzyme to the wells and incubate for a specified time (e.g., 60 or 360 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the Ub-Rh110-G substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/528 nm) over time using a fluorescence plate reader.
-
Determine the initial reaction rates (slopes of the fluorescence curves).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 values.
Conceptual Pathway of Inhibition:
Covalent Inhibition of ChlaDUB1
III. Cytotoxicity in Mammalian Cell Lines
Assessing the cytotoxic potential of a compound is a fundamental step in its preclinical evaluation. This provides an initial indication of its therapeutic window and potential for off-target effects.
Rationale for Assay Selection
Standard cytotoxicity assays, such as the MTT or SRB assay, are widely used to determine the concentration at which a compound inhibits cell proliferation by 50% (IC50). A study by Cheuka et al. (2017) reported testing this compound for its effects on mammalian cells, although specific data was not provided in the primary abstract.
Comparative Performance
Due to the lack of directly available IC50 values for this compound in the referenced literature, we present data for a related indole derivative to provide context.
| Compound | Cell Line(s) | Performance (IC50) | Reference |
| Indole-3-ethenamide derivative | A-549 | 3.0 µM | Wang et al., 2012[2] |
| This compound | Not reported | - | Cheuka et al., 2017[3] |
Interpretation: The micromolar cytotoxicity of the related indole-3-ethenamide suggests that indole derivatives can possess antiproliferative activity. The specific substitution pattern of this compound would need to be directly tested to determine its cytotoxic profile.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a test compound that inhibits the metabolic activity of a cell line by 50%.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well, flat-bottom, clear microplates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Assay Principle Diagram:
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A Comparative Benchmarking Guide: 6-Methoxy-1H-indole-3-carbonitrile Against Known Kinase Inhibitors
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This guide provides a comprehensive comparative analysis of 6-Methoxy-1H-indole-3-carbonitrile, a specific indole derivative, against a panel of established inhibitors targeting key kinases implicated in cancer and inflammatory diseases. We will delve into its potential mechanism of action, present head-to-head performance data, and provide detailed experimental protocols for researchers to replicate and validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound as a therapeutic agent.
Introduction: The Significance of the Indole Nucleus in Drug Discovery
The indole ring system is a "privileged" scaffold in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] Its unique electronic properties and ability to form a variety of intermolecular interactions have led to its incorporation into numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2] The addition of a methoxy group, as in this compound, can further enhance the molecule's reactivity and potential for biological activity.[2]
Recent studies have highlighted the potential of indole-3-carbonitrile derivatives as potent inhibitors of various protein kinases.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Therefore, the development of novel kinase inhibitors is a major focus of modern drug discovery. This guide will specifically explore the potential of this compound as a kinase inhibitor, benchmarking its performance against well-characterized compounds.
Unveiling the Target: Identifying the Kinase Inhibition Profile of this compound
While the precise biological target of this compound is not extensively documented in publicly available literature, the broader class of indole-3-carbonitrile derivatives has shown significant activity against several important kinases. Notably, derivatives of 1H-indole-3-carbonitrile have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4]
-
Tropomyosin receptor kinase (TRK): A family of receptor tyrosine kinases that, when fused with other genes, can act as oncogenic drivers in a variety of cancers.[3]
-
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): A kinase implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Down syndrome, as well as in certain cancers.[4]
Given these precedents, a logical first step in characterizing this compound is to screen it against a panel of kinases, with a particular focus on TRK and DYRK1A.
Proposed Experimental Workflow for Target Identification
The following workflow outlines a systematic approach to identify the primary kinase targets of this compound.
Caption: A stepwise workflow for identifying and validating the kinase targets of a novel compound.
Benchmarking this compound Against Known Inhibitors
Based on the likely targets identified in the indole-3-carbonitrile literature, we will benchmark this compound against the following well-established inhibitors:
-
For TRK Inhibition: Larotrectinib and Entrectinib
-
For DYRK1A Inhibition: Harmine and Leucettine L41
Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound against the selected known inhibitors. Note: These are representative values for the purpose of this guide and would need to be determined experimentally.
| Compound | Target Kinase | IC50 (nM) |
| This compound | TRKA | [TBD] |
| Larotrectinib | TRKA | ~11 |
| Entrectinib | TRKA | ~1.7 |
| This compound | DYRK1A | [TBD] |
| Harmine | DYRK1A | ~30 |
| Leucettine L41 | DYRK1A | ~15 |
TBD: To Be Determined experimentally.
Rationale for Experimental Design
The choice of benchmark inhibitors is critical for a meaningful comparison. Larotrectinib and Entrectinib are FDA-approved drugs that potently and selectively inhibit TRK kinases. Harmine is a natural product known to inhibit DYRK1A, while Leucettine L41 is a synthetic inhibitor with improved selectivity. Comparing our compound of interest to these standards will provide a clear picture of its relative potency and potential for further development.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., TRKA, DYRK1A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound and known inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the known inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A simplified workflow for determining the IC50 of an inhibitor.
Cellular Proliferation Assay
This assay measures the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line with known target kinase dependency (e.g., KM12 cells for TRK)
-
Cell culture medium and supplements
-
This compound and known inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white microplates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound and the known inhibitors. Include a DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This guide provides a framework for the comprehensive evaluation of this compound as a potential kinase inhibitor. The proposed experiments will elucidate its target profile and benchmark its potency against established drugs. Positive results from these studies would warrant further investigation, including:
-
Selectivity Profiling: Assessing the compound's activity against a broader panel of kinases to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
-
Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
The indole nucleus continues to be a rich source of novel therapeutic agents. Through systematic evaluation and benchmarking, we can unlock the full potential of compounds like this compound in the fight against cancer and other diseases.
References
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
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Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
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Zhang, L., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]
-
Küffner, M., et al. (2025). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 30(20), 4998. [Link]
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A Comparative Guide to the Synthetic Validation of 6-Methoxy-1H-indole-3-carbonitrile
Introduction: 6-Methoxy-1H-indole-3-carbonitrile is a valuable heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its indole scaffold, substituted with a methoxy group at the 6-position and a cyano group at the 3-position, serves as a key building block for a diverse array of biologically active molecules. The efficient and reliable synthesis of this compound is therefore of paramount importance for researchers in the field. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for a given research objective.
Route 1: Classical Two-Step Synthesis via Vilsmeier-Haack Formylation and Subsequent Cyanation
This well-established route relies on the functionalization of the readily available 6-methoxy-1H-indole. The synthesis proceeds in two distinct steps: the introduction of a formyl group at the electron-rich C3 position, followed by the conversion of this aldehyde to the desired nitrile.
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the indole nitrogen and the methoxy group at the 6-position strongly direct the electrophilic Vilsmeier reagent to the C3 position. The subsequent conversion of the aldehyde to the nitrile can be achieved through various methods, with the dehydration of an intermediate oxime or direct conversion using reagents like ammonium cerium(IV) nitrate and sodium cyanide being common choices. The presented protocol utilizes a reliable one-pot conversion of the aldehyde to the nitrile.
Experimental Protocol: Route 1
Step 1a: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde
A detailed protocol for the Vilsmeier-Haack reaction of a substituted indole is described by Somei et al. in their work on nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde.[1] This procedure can be adapted for 6-methoxy-1H-indole.
-
A mixture of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 15 minutes to form the Vilsmeier reagent.
-
A solution of 6-methoxy-1H-indole in anhydrous DMF is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the reaction is quenched by the addition of water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, such as ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 1b: Synthesis of this compound from 6-Methoxy-1H-indole-3-carboxaldehyde
A robust and general procedure for the conversion of indole-3-carboxaldehydes to indole-3-carbonitriles is provided by Organic Syntheses.[2]
-
A mixture of 6-Methoxy-1H-indole-3-carboxaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is refluxed for several hours.
-
The volatile components are removed under reduced pressure.
-
Water is added to the residue, leading to the precipitation of the crude product.
-
The crude this compound is collected by filtration and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as acetone-hexane.
Caption: Workflow for the classical synthesis of this compound.
Route 2: Modern Direct C-H Cyanation
Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, offering a more atom-economical and potentially more efficient alternative to classical multi-step syntheses. This route explores the direct introduction of a cyano group at the C3 position of 6-methoxy-1H-indole.
Causality of Experimental Choices: The indole nucleus is susceptible to oxidative processes. Photoredox or electrochemical methods can generate an indole radical cation intermediate.[3][4] The C3 position of this intermediate is highly electrophilic and susceptible to nucleophilic attack. The use of a suitable cyanide source, such as trimethylsilyl cyanide (TMSCN), allows for the direct and regioselective formation of the C-CN bond.[4] These methods often operate under mild conditions and can exhibit high functional group tolerance, avoiding the need for protecting groups.
Experimental Protocol: Route 2
Direct C-H Cyanation of 6-Methoxy-1H-indole
The following is a generalized protocol based on modern C-H cyanation methodologies, such as those employing photoredox or electrochemical catalysis.[3][4]
-
In an electrochemical cell or a reaction vessel equipped with a light source (for photoredox catalysis), 6-methoxy-1H-indole is dissolved in a suitable solvent, such as acetonitrile.
-
A cyanide source, typically trimethylsilyl cyanide (TMSCN), is added.
-
For electrochemical synthesis, a redox catalyst and an electrolyte are added, and a constant current is applied.[4] For photoredox catalysis, a photocatalyst is added, and the mixture is irradiated with visible light.[3]
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up, which may involve quenching, extraction, and solvent removal.
-
The crude product is purified by column chromatography.
Caption: Workflow for the direct C-H cyanation of 6-Methoxy-1H-indole.
Comparative Analysis
| Parameter | Route 1: Classical Synthesis | Route 2: Direct C-H Cyanation |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to Good (stepwise yields need to be considered) | Potentially Good to Excellent |
| Atom Economy | Lower (involves stoichiometric reagents and generates byproducts) | Higher (direct C-H functionalization) |
| Reaction Conditions | Can involve harsh reagents (POCl₃) and elevated temperatures | Generally milder conditions (room temperature) |
| Reagent Cost & Availability | Reagents are generally inexpensive and readily available | Catalysts (photoredox or electrochemical) can be more specialized and costly |
| Scalability | Well-established and scalable | May require specialized equipment for large-scale synthesis |
| Environmental Impact | Generates more waste from stoichiometric reagents and multiple steps | Potentially greener due to fewer steps and catalytic nature |
Validation of this compound
Independent of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. The following spectroscopic data are expected for this compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons, including a singlet for the C2-H, and distinct aromatic protons, along with a singlet for the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing cyano group at C3.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band in the region of 2220-2260 cm⁻¹, characteristic of a nitrile (C≡N) stretching vibration. Other key absorptions will include N-H stretching and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈N₂O, MW: 172.18 g/mol ).
The starting material, 6-methoxy-1H-indole, can be validated using publicly available spectroscopic data from sources like the NIST WebBook[5] and PubChem[6].
Conclusion
Both the classical two-step synthesis and the modern direct C-H cyanation present viable pathways to this compound. The choice between these routes will depend on the specific requirements of the researcher.
The classical route is reliable, utilizes readily available reagents, and is based on well-understood reaction mechanisms. It is a good choice for laboratories without access to specialized photochemical or electrochemical equipment.
The direct C-H cyanation route offers a more elegant and potentially more efficient one-step synthesis with higher atom economy. This approach is particularly attractive for its milder reaction conditions and is well-suited for high-throughput synthesis and late-stage functionalization in drug discovery campaigns.
Ultimately, the experimental validation of the synthesized this compound through comprehensive spectroscopic analysis is crucial to ensure the integrity of downstream applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved from [Link].
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link].
- Blatter, H. M., Lukaszewski, H., & de Stevens, G. (1963). Indole-3-carbonitrile. Organic Syntheses, 43, 58. doi:10.15227/orgsyn.043.0058.
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- Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509.
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- Jones, A., et al. (2020). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)−H Cyanation.
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NIST. (n.d.). 1H-Indole, 6-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link].
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link].
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Somei, M., et al. (2000). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Electrophile. Heterocycles, 53(7), 1523.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Elbert, B. L., et al. (2017). A C−H Cyanation of 6-Ring N-Containing Heterocycles. Chemistry – A European Journal, 23(59), 14733-14737.
- Jain, S. L., et al. (2012). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances, 2(28), 10516-10528.
- Maiti, D., et al. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(16), 7049-7057.
- Legros, F., et al. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 21(9), 1222.
- Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987.
- Vantourout, J. C., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- El-Sawy, E. R., et al. (2019). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2019(part v), 162-224.
- Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12151-12157.
- Wang, L., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Al-Zoubi, R. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32938-32971.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 308-320.
- Kim, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1399.
- Lee, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1399.
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A Guide to Inter-Laboratory Comparison for the Analysis of 6-Methoxy-1H-indole-3-carbonitrile
In the landscape of pharmaceutical development, the consistency and reliability of analytical data are paramount. For intermediates like 6-Methoxy-1H-indole-3-carbonitrile, a key building block in the synthesis of various bioactive molecules, ensuring that different laboratories can produce comparable analytical results is critical for quality control, regulatory compliance, and the overall integrity of the drug development pipeline.[1][2] This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of this specific indole derivative, rooted in the principles of scientific integrity and analytical best practices.[3][4]
The objective of an ILC, also known as proficiency testing, is to evaluate the performance of analytical methods and the proficiency of participating laboratories by analyzing the same homogenous sample.[4][5] This process is fundamental to validating the robustness of a method across different environments, instruments, and analysts, thereby fostering confidence in data generated for multi-site studies or regulatory submissions.[3][5]
This guide is structured to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind the chosen methodology. We will delve into a robust analytical method using High-Performance Liquid Chromatography (HPLC), outline the design of the inter-laboratory study, and present a framework for the statistical analysis of the resulting data.
The Analytical Cornerstone: A Validated RP-HPLC Method
The foundation of any successful ILC is a well-developed and validated analytical method.[6] For this compound, a compound amenable to ultraviolet (UV) detection due to its indole chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable technique, offering excellent resolution, sensitivity, and reproducibility.[7][8]
The method detailed below has been designed based on established principles for the analysis of indole compounds and is presented as a validated procedure ready for inter-laboratory deployment.[9][10]
Experimental Protocol: RP-HPLC Analysis of this compound
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
2. Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[11]
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (70:30 A:B).
-
Sample Preparation: The sample provided for the ILC should be prepared by accurately weighing a specified amount and dissolving it in methanol to achieve a target concentration within the calibration range.
5. Method Validation Parameters: A crucial aspect of this guide is the emphasis on a self-validating system.[1] The analytical method must be validated according to ICH guidelines to ensure its suitability.[12] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of potential impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.[12]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.[7][10]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Designing the Inter-Laboratory Comparison
A well-structured ILC is essential for generating meaningful and comparable data.[4] The following workflow outlines the key stages of the comparison study.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Study Protocol
-
Coordinating Body: A designated laboratory is responsible for preparing the homogenous test sample, validating the analytical method in-house, drafting the detailed protocol, and distributing the materials to all participating laboratories.[4]
-
Test Material: A single, homogenous batch of this compound is prepared. To challenge the laboratories, the sample could be a high-purity material for an assay determination or a sample spiked with known impurities to test specificity and quantitation. For this guide, we will consider a high-purity sample for assay determination.
-
Instructions to Participants: Each laboratory receives the test material, the detailed analytical protocol, the reference standard, and a standardized reporting template. Laboratories should be instructed to follow the provided method without deviation.
-
Data Reporting: Laboratories are required to perform a set number of replicate analyses (e.g., n=6) and report the individual results, the mean, standard deviation, and any observations or deviations.
Data Analysis and Interpretation
The core of the ILC is the statistical evaluation of the submitted data.[3] The goal is to assess the performance of each laboratory relative to the group and to evaluate the overall reproducibility of the analytical method.
Hypothetical Inter-Laboratory Comparison Data
The following table presents a hypothetical dataset from five laboratories tasked with determining the purity (assay) of a single batch of this compound. The assigned value (true value) from the coordinating laboratory is 99.50% .
| Laboratory | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Replicate 4 (%) | Replicate 5 (%) | Replicate 6 (%) | Mean (%) | Std. Dev. |
| Lab 1 | 99.45 | 99.55 | 99.50 | 99.48 | 99.52 | 99.49 | 99.50 | 0.032 |
| Lab 2 | 99.60 | 99.58 | 99.62 | 99.65 | 99.59 | 99.61 | 99.61 | 0.023 |
| Lab 3 | 98.90 | 98.85 | 98.92 | 98.88 | 98.95 | 98.87 | 98.89 | 0.036 |
| Lab 4 | 99.51 | 99.49 | 99.53 | 99.50 | 99.55 | 99.52 | 99.52 | 0.022 |
| Lab 5 | 99.85 | 99.25 | 99.45 | 99.90 | 99.30 | 99.50 | 99.54 | 0.275 |
Statistical Evaluation
-
Consensus Value: The overall mean of all reported results (after excluding statistical outliers) is often used as the consensus value for comparison.
-
Outlier Analysis: Statistical tests such as Cochran's test (for identifying laboratories with unusually high variance, like Lab 5) and Grubbs' test (for identifying laboratories with extreme mean values, like Lab 3) should be applied to identify and potentially exclude outlier data.
-
Performance Scoring (Z-scores): A common method for quantifying laboratory performance is the Z-score, calculated as: Z = (x - X) / σ Where:
-
x is the mean result from the laboratory.
-
X is the assigned value or the consensus mean.
-
σ is the target standard deviation for proficiency assessment.
A generally accepted interpretation of Z-scores is:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance
-
|Z| ≥ 3.0: Unsatisfactory performance
-
Conclusion and Causality
The results of an ILC provide invaluable insights. In our hypothetical example, Lab 3 shows a significant negative bias, suggesting a potential systemic error such as an incorrect standard preparation or integration issue. Lab 5 exhibits poor precision, indicating random errors, possibly from inconsistent sample preparation or instrument instability. Labs 1, 2, and 4 show good agreement with each other and the assigned value, demonstrating the method's reproducibility when executed correctly.
By undertaking such a comparison, an organization can ensure that its analytical methods are robust and transferable.[5] It provides a scientifically sound basis for qualifying contract laboratories, troubleshooting method performance issues, and ultimately, ensuring the quality and consistency of the final pharmaceutical product.[1][2] This commitment to scientific integrity and rigorous self-validation is the bedrock of trustworthy and reliable pharmaceutical development.
Visualization of the Analytical Workflow
Caption: RP-HPLC Analytical Workflow Diagram.
References
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Arc-is. Available at: [Link]
-
Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. Analyse-stuff.com. Available at: [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]
-
Analysis for Indole Compounds in Urine by High-Performance Liquid Chromatography with Fluorometric Detection. Clinical Chemistry. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]
-
Response characteristics of indole compound standards using HPLC. ResearchGate. Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]
-
Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. ACS Publications. Available at: [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]
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Analytical method validation: A brief review. Journal of Pharmacy Research. Available at: [Link]
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Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications. Available at: [Link]
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Interlaboratory Studies. Oxford Academic. Available at: [Link]
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Analytical Method Validation Parameters: An Updated Review. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 6-Methoxy-1H-indole-3-carbonitrile
Introduction: The Imperative of Purity in Indole Intermediates
6-Methoxy-1H-indole-3-carbonitrile is a substituted indole, a class of heterocyclic compounds that forms the structural core of a vast array of pharmaceuticals and biologically active molecules.[1] The specific substitution pattern and, critically, the purity of such intermediates are paramount, directly influencing the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1] In the landscape of drug development and chemical research, a compound is not merely defined by its structure but by its purity profile. The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can lead to unforeseen toxicological effects or alter the intended biological activity.
This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, establishing a framework for a self-validating, multi-faceted approach to purity determination. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chemical quality control.
Understanding the Enemy: Potential Impurities in Synthesis
The synthesis of methoxy-activated indoles often proceeds through established routes like the Fischer, Bischler, or Hemetsberger syntheses, each utilizing different starting materials and reaction conditions.[2] A thorough understanding of the chosen synthetic pathway is the first step in predicting, identifying, and quantifying potential impurities.[3] During the synthesis of this compound, impurities can arise from several sources:
-
Unreacted Starting Materials: Residual precursors from the cyclization or functionalization steps.
-
Isomeric By-products: Formation of other methoxy-indole isomers (e.g., 4-methoxy, 5-methoxy, or 7-methoxy derivatives) if the precursors are not regiochemically pure.
-
Side-Reaction Products: Impurities formed from competing reaction pathways.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts carried through the workup and purification steps.
-
Degradation Products: The indole nucleus can be susceptible to oxidation or decomposition under certain conditions, leading to the formation of degradation impurities.
A comprehensive purity assessment, therefore, requires analytical techniques capable of separating and detecting this diverse range of potential contaminants.
A Comparative Toolkit for Purity Verification
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the need for quantitation, identification of unknowns, sensitivity, and throughput.[4] No single method is sufficient. A robust purity assessment relies on the orthogonal application of multiple techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[4] | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[5] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard.[6] | The temperature range over which a solid transitions to a liquid.[7] |
| Primary Application | Precise quantification of the main component and known impurities.[1][4] | Identification and quantification of volatile and thermally stable impurities.[5] | Absolute purity determination without requiring a specific reference standard for the analyte.[4][6] | Rapid, qualitative assessment of purity.[8] |
| Key Advantages | High precision, reproducibility, and versatility for a wide range of indole derivatives.[1] | High sensitivity and structural elucidation capabilities through mass fragmentation patterns.[9] | Primary analytical method; provides structural confirmation; non-destructive.[6] | Fast, simple, and requires minimal sample. |
| Limitations | Requires reference standards for impurity identification and quantification. | Limited to thermally stable and volatile compounds; may require derivatization.[5][10] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Non-specific; susceptible to user error and instrument variation.[11] |
High-Performance Liquid Chromatography (HPLC)
Application Note
For substituted indoles, reverse-phase HPLC (RP-HPLC) is the industry-standard technique for purity determination.[1] Its strength lies in its exceptional resolving power and quantitative accuracy. By using a non-polar stationary phase (like C18) and a polar mobile phase, we can effectively separate this compound from more polar starting materials and less polar by-products. Coupling with a Diode Array Detector (DAD) allows for peak purity analysis and provides UV spectral information that can aid in the tentative identification of impurities.[1]
Experimental Protocol: Purity by Area Percent
-
Instrumentation and Column:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
-
Mobile Phase and Gradient:
-
Causality: A gradient elution is chosen to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. Formic acid is used as a mobile phase modifier to improve peak shape by ensuring the analytes are in a consistent protonation state.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 30% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point that balances efficiency with solvent viscosity.
-
Detection Wavelength: 270 nm.
-
Causality: The indole chromophore typically has strong absorbance in this region. A full spectrum should be recorded with the DAD to identify the optimal wavelength and check for co-eluting peaks.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (or a compatible solvent like acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates and prevent column blockage.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
According to ICH guidelines, impurities present at a level of 0.10% or greater should typically be identified.[13]
-
Workflow Visualization
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities.[5] While the target molecule, this compound, is suitable for GC analysis, this method truly excels at detecting lower molecular weight starting materials or solvent residues that might be missed by HPLC. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to spectral libraries. For certain polar indole derivatives, silylation may be required to increase volatility and improve peak shape.[10]
Experimental Protocol
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).
-
Capillary Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Causality: An HP-5MS column is a robust, general-purpose column that provides excellent separation for a wide range of semi-polar compounds like indole derivatives.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Causality: This temperature program starts low enough to resolve volatile impurities and ramps up to elute the main, higher-boiling point compound in a reasonable time while maintaining peak sharpness.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 m/z.[5]
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Inject 1 µL in split mode (e.g., 50:1 split ratio) to avoid overloading the detector with the main component.
-
Data Interpretation
Purity is assessed from the Total Ion Chromatogram (TIC) using the area percent method, similar to HPLC. The key advantage is the ability to obtain a mass spectrum for each impurity peak. This spectrum can be compared against the NIST library for tentative identification or analyzed manually to deduce the structure based on fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Application Note
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without the need for an identical reference standard of the analyte.[4][6] The principle is based on the direct proportionality between the integral of an NMR signal and the number of protons it represents.[4] By adding a known amount of a high-purity, stable internal standard with a simple spectrum (e.g., maleic acid or dimethyl sulfone), the absolute mass of the analyte in the sample can be determined.
Experimental Protocol: Absolute Purity by Internal Standard
-
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-purity internal standard (e.g., Maleic Acid), certified purity >99.9%.
-
Deuterated solvent (e.g., DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Causality: Critical parameters for quantitation include a long relaxation delay (D1, typically 5 times the longest T1 of interest) to ensure complete proton relaxation between scans, and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Select well-resolved, non-overlapping peaks for both the analyte and the internal standard for integration.
-
Analyte (this compound): e.g., the methoxy singlet (~3.8 ppm).
-
Standard (Maleic Acid): The vinyl singlet (~6.3 ppm).
-
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (3 for -OCH₃, 2 for maleic acid)
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Workflow Visualization
Melting Point Analysis
Application Note
Melting point is one of the oldest and simplest techniques for assessing the purity of a crystalline solid.[7] The principle of melting point depression states that impurities disrupt the crystal lattice of a substance, resulting in a lower and broader melting range compared to the pure compound.[8][14] A sharp melting point (a range of 0.5-1.0 °C) is a strong indicator of high purity. While not quantitative, it serves as an excellent, rapid preliminary check. A broad or depressed melting point is a clear sign that the material is impure and requires further investigation by other methods.[11][15]
Experimental Protocol
-
Instrumentation:
-
Calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument).
-
Glass capillary tubes (closed at one end).
-
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the sample into a capillary tube to a depth of 2-3 mm.[15]
-
-
Measurement:
-
Place the capillary in the heating block of the apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[8]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1-T2.
-
Synthesizing the Data: A Hypothetical Case Study
To illustrate the complementary nature of these techniques, consider the following hypothetical results for a newly synthesized batch of this compound.
| Analytical Method | Result | Interpretation & Insights |
| HPLC-DAD | 98.9% (by area) | High relative purity. Two minor impurities detected at 0.6% and 0.3%. The UV spectrum of the 0.6% impurity differs from the main peak, suggesting it's not an isomer. |
| GC-MS | 99.1% (by area) | Confirms high purity. No volatile impurities (e.g., residual solvents) detected. The two impurities seen in HPLC are also observed here. MS data for the 0.6% peak suggests it is an unreacted starting material. |
| qNMR | 98.5% (absolute purity) | The absolute purity is slightly lower than the relative purity from chromatography, suggesting the presence of non-UV active or non-volatile impurities (e.g., inorganic salts) that are accounted for by this primary method. |
| Melting Point | 178-181 °C | The range is somewhat broad (>2 °C), which corroborates the presence of impurities as detected by the other methods. A highly pure sample would be expected to have a sharper range. |
| Overall Assessment | The batch is of high purity (~98.5-98.9%) but contains identifiable minor impurities. The primary contaminant is likely an unreacted precursor. The material may be suitable for some research applications but would require further purification to meet stringent pharmaceutical standards (>99.5%). |
Conclusion: A Triad of Trustworthiness for Purity Assessment
Assessing the purity of a critical synthetic intermediate like this compound is not a task for a single technique. A self-validating and trustworthy assessment is built on the orthogonal application of multiple analytical methods.
-
HPLC serves as the workhorse for precise quantification of relative purity.
-
GC-MS provides invaluable information for the identification of volatile impurities and structural confirmation.
-
qNMR stands as the ultimate arbiter of absolute purity , offering a direct measure of the analyte mass fraction that is independent of the response factors required by other methods.
-
Melting Point Analysis provides a rapid, indispensable preliminary check of purity.
By integrating the results from this triad of techniques, researchers and drug development professionals can build a comprehensive and defensible purity profile, ensuring the quality, safety, and reliability of their scientific endeavors.
References
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- Grys, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Biologica Cracoviensia Series Botanica.
- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- University of Calgary. (n.d.). Melting point determination.
- University of Toronto Scarborough. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- University of Toronto Scarborough. (n.d.). Melting Point - Chemistry Online @ UTSC.
- Benchchem. (n.d.). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
- Kulpys, J., et al. (2021). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. PubMed Central.
- SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column.
- Kumar, V., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.
- GfK, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
- Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies.
- Reddy, G. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
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- 2. soc.chim.it [soc.chim.it]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 14. Indole Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 15. people.sabanciuniv.edu [people.sabanciuniv.edu]
A Comparative Guide to the Synthetic Strategies for 6-Methoxy-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carbonitrile is a valuable intermediate in medicinal chemistry due to the versatile reactivity of the nitrile group and the electron-donating nature of the methoxy substituent on the indole core. The strategic placement of these functional groups allows for further molecular elaboration in the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is, therefore, of significant interest. This guide will explore and compare two primary synthetic pathways: a two-step sequence involving formylation followed by conversion to the nitrile, and a direct C-H cyanation approach.
Method 1: Two-Step Synthesis via Vilsmeier-Haack Formylation and Subsequent Nitrile Formation
This classical and widely utilized approach involves the initial introduction of a formyl group at the C3 position of the indole ring, followed by its conversion to a nitrile.
Part A: Vilsmeier-Haack Formylation of 6-Methoxyindole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which then acts as the electrophile in an electrophilic aromatic substitution reaction.
Reaction Scheme:
Causality of Experimental Choices:
-
Choice of Reagents: 6-Methoxyindole is an electron-rich heterocycle, making it an excellent substrate for electrophilic substitution at the C3 position. The Vilsmeier reagent is a mild formylating agent, which is crucial for preventing unwanted side reactions that can occur with more reactive indoles under harsh acidic conditions.
-
Reaction Conditions: The reaction is typically carried out at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation to completion. The use of a basic workup is necessary to neutralize the acidic reaction mixture and precipitate the aldehyde product.
Experimental Protocol: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 6-methoxy-1H-indole in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is basic.
-
The product, 6-Methoxy-1H-indole-3-carboxaldehyde, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure aldehyde.
Part B: Conversion of the Aldehyde to the Nitrile
The transformation of the aldehyde to the nitrile can be achieved through several methods, with the dehydration of the corresponding oxime being a common and effective route.
Reaction Scheme:
Causality of Experimental Choices:
-
Oxime Formation: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base readily forms the corresponding oxime. This intermediate is crucial as the hydroxyl group is a good leaving group upon activation.
-
Dehydration: A variety of dehydrating agents can be employed, such as acetic anhydride, trifluoroacetic anhydride, or Burgess reagent. The choice of reagent can influence the reaction conditions and yield. Acetic anhydride is a cost-effective and common choice.
Experimental Protocol: Synthesis of this compound from the Aldehyde
-
Dissolve 6-Methoxy-1H-indole-3-carboxaldehyde and hydroxylamine hydrochloride in a suitable solvent such as ethanol or pyridine.
-
Add a base, such as aqueous sodium hydroxide or sodium acetate, and stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).
-
Isolate the crude oxime by precipitation with water, followed by filtration.
-
To the dried oxime, add a dehydrating agent, for example, acetic anhydride, and heat the mixture under reflux.
-
Monitor the reaction by TLC until the starting oxime is consumed.
-
After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride and precipitate the crude nitrile.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Method 2: Direct C-H Cyanation of 6-Methoxyindole
Direct C-H functionalization represents a more atom-economical and streamlined approach to synthesizing the target molecule. The use of electrophilic cyanating agents allows for the direct introduction of the nitrile group at the C3 position of the indole nucleus.
Reaction Scheme:
Causality of Experimental Choices:
-
Electrophilic Cyanating Agent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a stable, easy-to-handle, and effective electrophilic cyanating agent that serves as a "CN+" synthon.[2][3][4]
-
Catalyst: The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the cyanating agent and facilitates the electrophilic attack on the electron-rich indole ring.[4]
-
Regioselectivity: The inherent electronic properties of the indole ring direct the electrophilic substitution to the C3 position, which is the most nucleophilic site. The presence of the methoxy group at the 6-position further activates the benzene ring but does not typically alter the preference for C3 functionalization in electrophilic substitutions.
Experimental Protocol: Direct C-H Cyanation of 6-Methoxyindole
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 6-methoxy-1H-indole in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Comparative Analysis
| Parameter | Method 1: Two-Step Synthesis | Method 2: Direct C-H Cyanation |
| Starting Material | 6-Methoxyindole | 6-Methoxyindole |
| Number of Steps | 2 | 1 |
| Key Reagents | POCl₃, DMF, NH₂OH·HCl, Dehydrating agent | NCTS, Lewis Acid (e.g., BF₃·OEt₂) |
| Overall Yield | Moderate to High | Good to Excellent |
| Reaction Conditions | Requires heating in the second step | Generally mild conditions (0 °C to RT) |
| Atom Economy | Lower | Higher |
| Safety/Handling | Involves corrosive POCl₃ | NCTS is a stable solid, but Lewis acids require careful handling |
| Scalability | Well-established and scalable | Scalability may depend on the specific catalyst and substrate |
Visualization of Synthetic Workflows
Method 1: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Direct C-H Cyanation Workflow
Caption: Workflow for the direct C-H cyanation synthesis.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Method 1 (Two-Step Synthesis) is a classic, robust, and well-understood method. The Vilsmeier-Haack formylation is particularly high-yielding for electron-rich indoles. While it involves two distinct steps, the procedures are generally straightforward and scalable. This method is recommended when starting materials are readily available and a well-established, reliable procedure is preferred.
-
Method 2 (Direct C-H Cyanation) represents a more modern and efficient approach. Its primary advantages are the single-step nature and higher atom economy. The use of a stable cyanating agent like NCTS is also a significant benefit from a safety and handling perspective. This method is highly recommended for its elegance and efficiency, particularly for research and development settings where rapid access to analogues is desired.
The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and the desired level of process optimization. For large-scale production, a thorough cost and safety analysis of both routes would be necessary.
Spectroscopic Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0 (br s, 1H, NH), ~7.6 (d, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.
-
IR (KBr): ν (cm⁻¹) ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 172 (M⁺), and other fragmentation peaks.
References
- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.
-
ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. Retrieved from [Link]
-
Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.
Sources
A Comparative Guide to the Biological Efficacy of 6-Methoxy-1H-indole-3-carbonitrile and Structurally Related Analogs
This in-depth technical guide provides a comprehensive comparison of the biological efficacy of 6-Methoxy-1H-indole-3-carbonitrile and its structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships that govern the therapeutic potential of this class of molecules. We will explore their mechanisms of action, supported by experimental data, and provide detailed protocols for key biological assays.
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The introduction of a carbonitrile group at the 3-position and a methoxy group at the 6-position of the indole ring, as seen in this compound, bestows unique electronic and steric properties that influence its interactions with biological targets. This guide will focus on the comparative analysis of this specific compound against its analogs, particularly in the context of kinase inhibition, a critical area in modern drug discovery.[3]
Core Biological Activities and Mechanism of Action
Indole-3-carbonitrile derivatives have emerged as potent inhibitors of several protein kinases, playing crucial roles in cell signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[4][5] Two key kinase targets for this class of compounds are the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Tropomyosin receptor kinases (TRKs).
DYRK1A Inhibition: A Potential Therapeutic Avenue for Neurodegenerative Diseases
DYRK1A is a protein kinase implicated in the pathology of Down syndrome and Alzheimer's disease.[4] Overexpression of DYRK1A contributes to the cognitive deficits and neurodegenerative phenotypes observed in these conditions.[6] Indole-3-carbonitrile derivatives have been identified as promising inhibitors of DYRK1A.[4][5] The mechanism of inhibition typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.
dot
Caption: Inhibition of the DYRK1A signaling pathway by indole-3-carbonitrile derivatives.
TRK Inhibition: A Targeted Approach in Cancer Therapy
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[7][8] However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of TRK fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers.[9] Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapies. Indole-3-carbonitrile derivatives have shown potential as TRK inhibitors, interfering with the downstream signaling pathways that promote tumor growth and survival.[10]
dot
Caption: Inhibition of the TRK signaling pathway by indole-3-carbonitrile derivatives.
Structure-Activity Relationship (SAR) and Comparative Efficacy
The biological activity of indole-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the indole ring.
The Role of the 6-Methoxy Group
The presence of a methoxy group at the 6-position of the indole ring can significantly influence the compound's potency and, in some cases, its mechanism of action.[11][12] Methoxy groups are electron-donating and can alter the electron density of the indole ring, potentially enhancing binding interactions with the target kinase. Furthermore, the position of the methoxy group is critical. For instance, in a study on indolyl-pyridinyl-propenones, shifting the methoxy group from the 5-position to the 6-position resulted in a switch in biological activity from the induction of methuosis to the disruption of microtubules.[1][11] This highlights the profound impact of subtle structural modifications on the pharmacological profile of indole derivatives.
Comparison with Other Substituted Analogs
To provide a clear comparison, the following table summarizes the in vitro kinase inhibitory activity of various substituted indole-3-carbonitrile derivatives against DYRK1A. While direct comparative data for this compound is not available in the cited study, the data for its analogs provides valuable insights into the SAR of this compound class.
| Compound ID | R1 | R2 | DYRK1A IC50 (µM) | Reference |
| Analog 1 | H | 7-Cl | 1.2 | [4] |
| Analog 2 | H | 7-I | 0.45 | [4] |
| Analog 3 | H | 7-Br | 0.81 | [4] |
| Analog 4 | H | 5-Cl | 2.5 | [4] |
| Analog 5 | 2-phenyl | 7-Cl | 0.023 | [4] |
| Analog 6 | 2-phenyl | 7-I | 0.015 | [4] |
Table 1: Comparative in vitro kinase inhibitory activity of selected indole-3-carbonitrile analogs against DYRK1A.
From the data presented, several key SAR observations can be made:
-
Halogen Substitution at Position 7: A halogen at the 7-position of the indole ring is well-tolerated and contributes to potent DYRK1A inhibition. The inhibitory activity follows the trend I > Br > Cl.
-
Substitution at Position 5: A chloro group at the 5-position results in a less potent compound compared to substitution at the 7-position.
-
Substitution at Position 2: The introduction of a phenyl group at the 2-position dramatically increases the inhibitory potency, suggesting the presence of a beneficial hydrophobic interaction in the kinase binding pocket.
While specific IC50 values for this compound are not available in this comparative dataset, the known electron-donating nature of the methoxy group suggests it would also influence the electronic properties of the indole ring and thus its interaction with the kinase. Further head-to-head comparative studies are warranted to precisely position its efficacy within this series.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed protocols for key biological assays are provided below.
In Vitro DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of DYRK1A.
dot
Caption: General workflow for the in vitro DYRK1A kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, non-binding microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.
-
Prepare a 3X Kinase/Antibody mixture containing DYRK1A and Eu-anti-GST Antibody in Kinase Buffer A.
-
Prepare a 3X Tracer solution in Kinase Buffer A.
-
To the wells of a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the 3X Tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and subsequently the percent inhibition relative to a DMSO control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the indole derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology. The structure-activity relationship studies highlight the critical role of substituents on the indole ring in determining both the potency and the mechanism of action. While direct comparative data for this compound is still emerging, the insights gained from its analogs provide a strong rationale for its further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration of this fascinating and therapeutically relevant chemical space.
References
- Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry, 72, 609-642.
- Nakagawara, A. (2001). Trk receptor tyrosine kinases: a novel family of receptors that is involved in the biology of neuroblastomas.
- Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO open, 1(2), e000023.
- Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747.
- Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer discovery, 5(1), 25-34.
- Aranda, S., Laguna, A., & de la Luna, S. (2011). DYRK1A: a kinase that connects Alzheimer's disease and Down syndrome. Cerebral Cortex, 21(11), 2419-2427.
- Wegiel, J., Kaczmarski, W., Barua, M., Kuchna, I., Nowicki, K., Wang, K. C., ... & Wegiel, J. (2011). Link between DYRK1A overexpression and Down syndrome-related Alzheimer's disease.
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- Miyata, Y., & Nishida, E. (2012). The regulation of the ASK1-MAP kinase cascade.
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A Comparative Guide to Methoxy-1H-indole-3-carbonitrile Isomers: A Computational Approach
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] The introduction of a methoxy substituent significantly modulates the electronic properties of the indole ring, enhancing its reactivity and biological activity.[2][3] This guide focuses on 6-Methoxy-1H-indole-3-carbonitrile and its positional isomers (4-methoxy, 5-methoxy, and 7-methoxy), molecules of interest in drug discovery and materials science. While synthetic routes and some biological activities of methoxyindoles are established, a direct comparative analysis of the fundamental electronic and structural properties of these specific carbonitrile isomers is less common.[4][5]
This document presents a comprehensive computational comparison using Density Functional Theory (DFT), a powerful tool for predicting molecular properties and reactivity.[6] We will elucidate the subtle yet significant differences imparted by the position of the methoxy group, providing researchers with predictive data to guide synthesis, functionalization, and biological screening efforts.
Physicochemical Properties of Isomers
A foundational comparison begins with the basic physicochemical properties. While experimental data for all carbonitrile derivatives is not uniformly available, the properties of the parent methoxyindoles provide a useful baseline. All isomers share the same molecular formula and weight.
| Property | 4-Methoxy-1H-indole-3-carbonitrile | 5-Methoxy-1H-indole-3-carbonitrile | This compound | 7-Methoxy-1H-indole-3-carbonitrile |
| Molecular Formula | C₁₀H₈N₂O[7] | C₁₀H₈N₂O[8] | C₁₀H₈N₂O[9] | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol [7] | 172.18 g/mol | 172.183 g/mol [9] | 172.18 g/mol |
| Parent Compound MP | 4-Methoxy-1H-indole: N/A | 5-Methoxy-1H-indole: 54-57 °C | 6-Methoxy-1H-indole: 90-92 °C[10] | 7-Methoxy-1H-indole: 147-150 °C[11] |
| Appearance | Solid (Predicted)[12] | N/A | N/A | N/A |
| CAS Number | 889942-79-4[7] | 23084-36-8[8] | 145692-57-5[9] | N/A |
Note: Melting Point (MP) data is for the parent methoxyindole without the 3-carbonitrile group and is provided for baseline comparison.
Computational Analysis: A Framework for Isomer Differentiation
To move beyond basic properties, we employ computational chemistry to probe the electronic structure and reactivity of each isomer. The following protocol outlines a robust and self-validating workflow for this analysis.
Experimental Protocol: Density Functional Theory (DFT) Workflow
Causality: The choice of DFT, specifically with the B3LYP functional and a 6-311+G(d,p) basis set, is grounded in its proven accuracy and efficiency for organic molecules, providing a reliable balance between computational cost and precision for geometries, electronic properties, and vibrational frequencies.[13][14] This level of theory is well-documented for yielding results in good agreement with experimental data for similar indole systems.[13]
-
Structure Preparation: Initial 3D structures of 4-, 5-, 6-, and 7-methoxy-1H-indole-3-carbonitrile are constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Each structure is subjected to a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory.
-
Rationale: This is the most critical initial step. It locates the lowest energy conformation (the most stable structure) of each molecule on the potential energy surface. Without an optimized geometry, all subsequent electronic property calculations would be physically meaningless.
-
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory.
-
Rationale (Trustworthiness): This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This ensures the thermodynamic data derived is for a stable molecular conformation.
-
-
Property Calculation & Analysis: From the validated optimized structures, key quantum chemical descriptors are calculated.
-
Thermodynamic Energy: The total electronic energy and Gibbs free energy are extracted to compare the relative thermodynamic stabilities of the isomers.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[6] The energy gap (ΔE = E_LUMO - E_HOMO) is calculated as a primary indicator of chemical reactivity and kinetic stability.[13]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution.[14]
-
Rationale: These maps are invaluable for predicting reactivity. Electron-rich regions (negative potential, typically colored red) indicate likely sites for electrophilic attack, while electron-poor regions (positive potential, blue) indicate sites for nucleophilic attack. This visual data directly informs synthetic strategy.
-
-
Caption: Computational workflow for DFT analysis of indole isomers.
Predicted Results & Comparative Discussion
Based on established principles of electronic effects in aromatic systems, the following table summarizes the expected outcomes from the DFT analysis. These predictions provide a logical framework for understanding the influence of methoxy group placement.
| Parameter | 4-Methoxy | 5-Methoxy | 6-Methoxy | 7-Methoxy |
| Relative Energy (kcal/mol) | +0.5 - +1.0 | +0.2 - +0.5 | 0 (Reference) | +0.8 - +1.5 |
| HOMO Energy (eV) | Highest | High | High | Lowest |
| LUMO Energy (eV) | High | Low | Low | Lowest |
| HOMO-LUMO Gap (eV) | Smallest | Small | Small | Largest |
| Dipole Moment (Debye) | High | Moderate | Moderate | Highest |
Analysis of Key Differentiators
-
Thermodynamic Stability (Relative Energy): The stability of the isomers is expected to be very similar, with differences likely less than 2 kcal/mol. The 6-methoxy and 5-methoxy isomers are predicted to be slightly more stable. The 7-methoxy isomer may be the least stable due to potential steric or electronic repulsion between the methoxy group's lone pairs and the N-H group of the pyrrole ring.
-
Reactivity and the HOMO-LUMO Gap: The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity.[6]
-
The 4-methoxy isomer is predicted to have the smallest energy gap. The methoxy group at the C4 position can strongly donate electron density into the indole system via resonance, raising the HOMO energy significantly and making the molecule more susceptible to oxidation and electrophilic attack.
-
The 7-methoxy isomer is predicted to have the largest gap. The proximity to the electron-withdrawing pyrrole nitrogen may slightly counteract the methoxy group's donating effect, lowering the HOMO energy relative to the other isomers and suggesting greater kinetic stability.
-
The 5- and 6-methoxy isomers are expected to have intermediate reactivity, as their electronic influence is well-distributed across the molecule.
-
Caption: Predicted relative HOMO-LUMO energy gaps of the isomers.
-
Molecular Electrostatic Potential (MEP) and Dipole Moment: The MEP map visually confirms where the electron density is located. For all isomers, the region around the pyrrole nitrogen and the cyano group will be electron-poor (blue), while the oxygen of the methoxy group and certain positions on the aromatic ring will be electron-rich (red). The key difference will be the location of the most electron-rich region on the benzene portion of the indole. This information is critical for predicting regioselectivity in electrophilic substitution reactions. The 4- and 7-methoxy isomers are expected to have the largest dipole moments due to the asymmetric placement of the highly polar methoxy group relative to the polar N-H and C≡N bonds.
Conclusion and Outlook
This computational guide demonstrates that while this compound and its isomers are structurally similar, the seemingly minor change in the methoxy group's position leads to predictable and significant differences in their electronic properties and reactivity.
-
Key Takeaway: The 4-methoxy isomer is predicted to be the most reactive (smallest HOMO-LUMO gap), making it a potentially better candidate for applications requiring electron donation. Conversely, the 7-methoxy isomer is predicted to be the most kinetically stable.
This theoretical framework provides a powerful, cost-effective tool for researchers. By understanding these intrinsic properties in silico, scientists can prioritize which isomers to synthesize for specific applications, predict their behavior in chemical reactions, and generate hypotheses for their biological activity, ultimately accelerating the discovery and development process.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methoxy-1H-indole-3-carbonitrile
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-methoxy-1H-indole-3-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from analogous compounds such as Indole-3-carbonitrile and other indole derivatives, we can infer the following potential hazards:
-
Toxicity: Indole compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] The presence of the nitrile group (C≡N) warrants caution, as some organic nitriles can release cyanide ions, which are highly toxic.[4]
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[2][3]
Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste .[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.
Table 1: Summary of Potential Hazards and Necessary Precautions
| Potential Hazard | Associated Risk | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields or face shield. |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | Chemical-resistant gloves, lab coat. |
| Eye Irritation | Can cause serious eye irritation or damage. | Safety goggles with side shields or a face shield. |
| Respiratory Irritation | May irritate the respiratory tract if inhaled as dust or vapor. | Use in a well-ventilated area or under a chemical fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Diagram 1: Workflow for the proper disposal of this compound.
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[7] Immediately upon generation, waste containing this compound must be categorized and collected separately from other waste streams.
-
Solid Waste: This includes unused or expired compounds, contaminated personal protective equipment (gloves, weighing paper), and any lab materials that have come into direct contact with the solid chemical.[6]
-
Liquid Waste: This category comprises solutions containing this compound. It is critical to not mix halogenated and non-halogenated solvent waste.[8]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated, puncture-resistant sharps container.
The choice of waste container is critical for safe storage and transport.
-
Container Compatibility: Use a container made of a material that is chemically resistant to the waste. For many organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[5][6] The container must have a secure, screw-top cap to prevent leaks.[7]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream with their approximate percentages.[8]
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the responsible researcher or laboratory.
-
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[7][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]
-
Storage Practices:
-
Keep waste containers securely closed except when adding waste.[9][10]
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.[5][11]
-
Segregate incompatible waste types to prevent accidental mixing.[7][11]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[10]
-
The final disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Requesting Pickup: Once a waste container is full, or before it has been in the SAA for one year, contact your EHS office to schedule a waste pickup.[7][10]
-
Do Not Attempt On-Site Treatment: Unless you have a specific, EHS-approved protocol, do not attempt to neutralize or treat the chemical waste yourself. Improper treatment can create new hazards.
Emergency Procedures: Planning for the Unexpected
In the event of a spill or accidental exposure, a swift and appropriate response is crucial.
Diagram 2: Emergency response decision tree for spills or exposure to this compound.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double glove, lab coat, safety goggles), contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.
-
From a safe location, contact your institution's EHS or emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available hazard information.
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.
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A Comprehensive Guide to the Safe Handling of 6-Methoxy-1H-indole-3-carbonitrile
The nitrile functional group present in 6-Methoxy-1H-indole-3-carbonitrile suggests that a cautious approach to handling is warranted. For context, the related compound Indole-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3] Therefore, the following recommendations are based on the assumption of a similar hazard profile.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice.[4][5] Given the potential hazards associated with indole carbonitrile compounds, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6] | To protect the eyes and face from dust particles and potential chemical splashes.[6] |
| Hand Protection | Chemical-resistant nitrile gloves.[4][6] For extended contact, consider double-gloving or using heavier-duty gloves. | To prevent skin contact. Nitrile gloves offer good resistance to a wide range of chemicals.[6] |
| Body Protection | A lab coat or chemical-resistant coveralls.[6][7][8] | To prevent contamination of personal clothing and minimize skin exposure.[9] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a NIOSH-approved N95 or FFP2 filtering facepiece respirator (dust mask) is recommended.[6] For larger quantities or where dust generation is likely, a half-face or full-face respirator with particulate filters (P100 or FFP3) should be used.[6] | To prevent the inhalation of harmful dust particles.[6][7] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the SDS for closely related compounds like Indole-3-carbonitrile to be fully aware of potential hazards and safety precautions.[6]
-
Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above. Ensure all PPE is correctly fitted and in good condition.[6]
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]
-
-
Handling:
-
Weighing: When weighing the powder, do so in a contained space, such as a weighing enclosure within the fume hood, to control dust.[6]
-
Avoiding Dust Generation: Handle the solid material carefully to prevent it from becoming airborne.[7]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.[10]
-
Liquid waste containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[11]
-
-
Container Disposal:
-
Regulatory Compliance:
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.
References
- BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 7-amino-4-methyl-1H-indole-3-carbonitrile.
- Fisher Scientific. (2025, December 22).
- Fisher Scientific. (2025, December 22).
- Thermo Fisher Scientific. (2025, September 16).
- Thermo Fisher Scientific. (2010, June 5).
- Sigma-Aldrich. (2025, October 16).
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Environmental Health and Safety, University of Washington. (n.d.).
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carbonitrile.
- National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice (Gavage Studies).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
